10-Formyltetrahydrofolic acid
Description
This compound has been reported in Homo sapiens, Trypanosoma brucei, and Caenorhabditis elegans with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
Molecular Formula |
C20H23N7O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methyl-formylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11-,13+/m1/s1 |
InChI Key |
AUFGTPPARQZWDO-YPMHNXCESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 10-Formyltetrahydrofolate in De Novo Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo purine (B94841) synthesis is a fundamental metabolic pathway essential for the production of purine nucleotides, the building blocks of DNA and RNA. This pathway is a critical target for therapeutic intervention in cancer and inflammatory diseases. A key player in this intricate process is 10-formyltetrahydrofolate (10-CHO-THF), a one-carbon donor indispensable for two crucial steps in the formation of the purine ring. This technical guide provides an in-depth exploration of the role of 10-CHO-THF in purine synthesis, including quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways.
The Pivotal Role of 10-Formyltetrahydrofolate as a One-Carbon Donor
The synthesis of the purine ring involves a series of eleven enzymatic reactions, starting from phosphoribosyl pyrophosphate (PRPP). 10-formyltetrahydrofolate is the sole donor of formyl groups for two of these reactions, which are catalyzed by glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[1][2]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme catalyzes the third step in the pathway, the formylation of glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR).[3][4] This reaction introduces the C8 atom of the purine ring.
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): In the ninth step of the pathway, AICARFT utilizes 10-CHO-THF to formylate aminoimidazole carboxamide ribonucleotide (AICAR), producing formylaminoimidazole carboxamide ribonucleotide (FAICAR).[5][6] This reaction incorporates the C2 atom into the purine ring.
The availability of 10-CHO-THF is therefore a rate-limiting factor for de novo purine synthesis. The intracellular concentration of 10-CHO-THF is tightly regulated by several enzymes, including 10-formyltetrahydrofolate dehydrogenase (FDH), which catalyzes its conversion to tetrahydrofolate (THF) and CO2.[7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes that utilize 10-CHO-THF in purine synthesis and the intracellular concentrations of this critical metabolite.
| Enzyme | Substrate | Organism/Cell Line | Km (µM) | kcat (s-1) | Ki (µM) | Inhibitor | Reference |
| GAR Transformylase (GARFT) | 10-formyl-5,8-dideazafolate | Human | 2.8 ± 0.2 | - | - | - | [8] |
| GAR | Human | 3.0 ± 0.2 | - | - | - | [8] | |
| AICAR Transformylase (AICARFT) | 10-CHO-THF | Human (MCF-7) | - | - | 143 | Methotrexate (B535133) | [9] |
| 10-CHO-THF | Human (MCF-7) | - | - | 0.056 | Methotrexate-Glu5 | [9] | |
| 10-CHO-DHF | E. coli | - | - | - | - | [5] |
| Metabolite | Cell Line/Tissue | Concentration (pmol/mg protein) | Reference |
| 10-Formyltetrahydrofolate | Human (MCF-7) | 103 ± 10 | |
| Mouse Embryos | 74.3 ng/g |
Signaling and Metabolic Pathways
The de novo purine synthesis pathway is intricately regulated to meet the cell's demand for nucleotides. This regulation occurs at both the transcriptional and allosteric levels.
De Novo Purine Synthesis Pathway
This pathway illustrates the ten steps leading to the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both AMP and GMP. The two steps dependent on 10-formyltetrahydrofolate are highlighted.
Caption: The de novo purine synthesis pathway highlighting the two 10-CHO-THF dependent steps.
Allosteric Regulation of Purine Synthesis
Key enzymes in the purine synthesis pathway are subject to feedback inhibition by the end products, AMP and GMP, ensuring a balanced production of purine nucleotides.
Caption: Allosteric feedback inhibition of key enzymes in the de novo purine synthesis pathway.
Experimental Protocols
Spectrophotometric Assay for GAR Transformylase (GARFT) Activity
This protocol is adapted for the continuous monitoring of GARFT activity by measuring the increase in absorbance resulting from the conversion of a folate analog.
Materials:
-
Purified human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (fDDF) as a stable analog of 10-CHO-THF
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a stock solution of GAR in the assay buffer.
-
Prepare a stock solution of fDDF in the assay buffer. The concentration should be determined spectrophotometrically.
-
Set up the reaction mixture in a quartz cuvette with a final volume of 1 mL.
-
Add the assay buffer, GAR, and fDDF to the cuvette. Typical final concentrations are in the low micromolar range.
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of purified GARFT enzyme.
-
Immediately begin monitoring the increase in absorbance at 295 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
Spectrophotometric Assay for AICAR Transformylase (AICARFT) Activity
This protocol allows for the determination of AICARFT activity by monitoring the formation of the product FAICAR.
Materials:
-
Purified human AICARFT enzyme
-
Aminoimidazole carboxamide ribonucleotide (AICAR) substrate
-
10-formyltetrahydrofolate (10-CHO-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol
-
Spectrophotometer capable of reading at 298 nm or 312 nm
Procedure:
-
Prepare a fresh stock solution of 10-CHO-THF in assay buffer containing β-mercaptoethanol to prevent oxidation.
-
Prepare a stock solution of AICAR in the assay buffer.
-
In a quartz cuvette, combine the assay buffer, AICAR, and 10-CHO-THF.[5]
-
Incubate the mixture at room temperature for 3 minutes.
-
Initiate the reaction by adding the purified AICARFT enzyme.
-
Monitor the increase in absorbance at either 298 nm or 312 nm for 30 seconds.[5]
-
Determine the initial reaction rate from the linear phase of the absorbance change.
Quantification of Intracellular 10-Formyltetrahydrofolate by LC-MS/MS
This method provides a sensitive and specific means to quantify the intracellular concentration of 10-CHO-THF and other folate derivatives.[10][11][12][13][14]
Materials:
-
Cultured mammalian cells
-
Ice-cold 80% methanol (B129727)
-
Stable isotope-labeled internal standards for folate derivatives
-
LC-MS/MS system with a HILIC or C18 column
Procedure:
-
Cell Lysis and Extraction:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate and incubate on ice for 15 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Add stable isotope-labeled internal standards to the extract.
-
Evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the folate derivatives using an appropriate chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
Construct a calibration curve using known concentrations of 10-CHO-THF and other folate standards to determine the absolute concentration in the samples.
-
Drug Development Workflow
Targeting enzymes in the de novo purine synthesis pathway, particularly GARFT and AICARFT, is a well-established strategy in cancer chemotherapy.[15][16] The following workflow outlines the key stages in the development of inhibitors for these enzymes.
Caption: A generalized workflow for the development of inhibitors targeting purine synthesis enzymes.
This workflow begins with the validation of GARFT and AICARFT as therapeutic targets. High-throughput screening (HTS) of large compound libraries is then performed using robust and sensitive assays, like the spectrophotometric methods described above, to identify initial "hit" compounds. Promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties (hit-to-lead and lead optimization). The most promising candidates advance to preclinical studies in animal models to assess their efficacy and safety before entering clinical trials in humans. Antifolates such as methotrexate and pemetrexed (B1662193) are examples of successful drugs that target this pathway.[9][17]
References
- 1. microbenotes.com [microbenotes.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. Reactome | GAR + 10-Formyl-THF => FGAR + THF [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | AICAR + 10-Formyl-THF => FAICAR + THF [reactome.org]
- 7. Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methotrexate, a high-affinity pseudosubstrate of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 10-Formyltetrahydrofolic Acid in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, serving as the primary donor of formyl groups for essential biosynthetic pathways.[1][2] This technical guide provides a comprehensive overview of the function of 10-CHO-THF, detailing its biosynthesis, its critical roles in purine (B94841) and formylmethionine synthesis, and the intricate regulation of its metabolic pathways. Furthermore, this document explores the implications of 10-CHO-THF metabolism in disease, particularly in cancer, and its potential as a target for therapeutic intervention. Quantitative data on enzyme kinetics and metabolite concentrations are summarized, and detailed experimental protocols for the analysis of 10-CHO-THF and related enzymes are provided to support further research in this critical area of cellular metabolism.
Introduction to One-Carbon Metabolism and this compound
One-carbon metabolism comprises a series of interconnected biochemical reactions that mediate the transfer of one-carbon units in various oxidation states. These reactions are fundamental for the biosynthesis of nucleotides, amino acids, and other essential biomolecules.[3] Folate coenzymes, derivatives of vitamin B9, are the primary carriers of these one-carbon units.[4] this compound (10-CHO-THF) represents the most oxidized form of a one-carbon unit attached to the tetrahydrofolate (THF) backbone and is indispensable for cellular proliferation and homeostasis.[1][4]
Biosynthesis of this compound
10-CHO-THF is synthesized through multiple pathways, primarily originating from serine, glycine (B1666218), histidine, and formate (B1220265). These pathways converge to produce 10-CHO-THF, which is then utilized for various anabolic processes.
Cytosolic Pathway
In the cytoplasm, the trifunctional enzyme methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formyltetrahydrofolate synthetase 1 (MTHFD1) plays a central role.[4] 5,10-methylenetetrahydrofolate (5,10-CH2-THF), derived from serine via serine hydroxymethyltransferase (SHMT), is oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF) by MTHFD1. Subsequently, 5,10-CH=THF is hydrolyzed to 10-CHO-THF by the cyclohydrolase activity of the same enzyme.[1][5]
Mitochondrial Pathway
Mitochondrial folate metabolism is a significant source of one-carbon units for the cell.[4] Within the mitochondria, serine is converted to glycine and 5,10-CH2-THF by SHMT2. This 5,10-CH2-THF is then oxidized to 10-CHO-THF by MTHFD2/2L.[4] The mitochondrial monofunctional 10-formyltetrahydrofolate synthetase (MTHFD1L) can also synthesize 10-CHO-THF from formate and THF.[6] The 10-CHO-THF produced in the mitochondria can be exported to the cytoplasm as formate.[3][7]
The following diagram illustrates the biosynthesis of this compound:
Caption: Biosynthesis of this compound.
Core Functions of this compound
10-CHO-THF is a critical substrate for two major biosynthetic pathways: de novo purine synthesis and the initiation of protein synthesis in bacteria and mitochondria.
De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides, essential for DNA and RNA production, requires two formylation steps that are dependent on 10-CHO-THF.[4][8]
-
GAR Transformylase (GART): Incorporates the first formyl group at the C8 position of the purine ring.[8]
-
AICAR Transformylase (ATIC): Incorporates the second formyl group at the C2 position of the purine ring.[8]
The de novo purine synthesis pathway is a significant consumer of 10-CHO-THF, particularly in rapidly proliferating cells.[4]
The following diagram illustrates the role of 10-CHO-THF in de novo purine synthesis:
Caption: Role of 10-CHO-THF in de novo purine synthesis.
Formylmethionine Synthesis
In bacteria and eukaryotic organelles like mitochondria, the initiation of protein synthesis requires a specialized initiator tRNA, tRNAfMet, which carries formylmethionine (fMet). 10-CHO-THF serves as the formyl donor for the formylation of methionyl-tRNAfMet, a reaction catalyzed by methionyl-tRNA formyltransferase (MTFMT).[1][9]
Regulation of this compound Metabolism
The intracellular concentration of 10-CHO-THF is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at multiple levels, including enzyme expression and allosteric control.
10-Formyltetrahydrofolate Dehydrogenase (ALDH1L1/2)
Cytosolic 10-formyltetrahydrofolate dehydrogenase (ALDH1L1) and its mitochondrial counterpart (ALDH1L2) catalyze the NADP+-dependent conversion of 10-CHO-THF to CO2 and THF.[10][11] This irreversible reaction is a key mechanism for catabolizing excess one-carbon units.[10] Down-regulation of ALDH1L1 has been observed in various cancers, suggesting that its loss may lead to increased 10-CHO-THF levels, thereby promoting purine synthesis and cell proliferation.[12][13]
Formyltetrahydrofolate Hydrolase (purU)
In some organisms like E. coli, formyltetrahydrofolate hydrolase (encoded by the purU gene) hydrolyzes 10-CHO-THF to formate and THF.[14] This enzyme is allosterically regulated, activated by methionine and inhibited by glycine, providing a mechanism to balance the pools of one-carbon-loaded and unloaded THF.[14]
Role in Disease and as a Drug Target
Given its central role in nucleotide synthesis, the 10-CHO-THF metabolic network is a critical target in cancer chemotherapy. Antifolate drugs, such as methotrexate, inhibit dihydrofolate reductase (DHFR), leading to a depletion of THF and subsequently 10-CHO-THF, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[15] The enzymes involved in 10-CHO-THF synthesis, such as MTHFD1/2, are also being explored as potential therapeutic targets.[5]
Quantitative Data
The following tables summarize key quantitative data related to 10-CHO-THF metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
| AICAR Transformylase | Candidatus Liberibacter asiaticus | 10-Formyl-THF | 146.6 | 0.95 | [16] |
| MTHFS | Mouse | [6R]-10-Formyl-THF | - | - | [17] |
| [6R,S]-10-Formyl-THF triglutamate | - | - | [17] | ||
| MTHFR | Human Fibroblasts | 5,10-Methylene-THF | 26 | - | [18] |
| NADPH | 30 | - | [18] |
Note: Kᵢ values for MTHFS inhibition by 10-formyl-THF are 150 nM for the monoglutamate and 30 nM for the triglutamate form.[17]
Table 2: Metabolite Concentrations
| Metabolite | Condition/Tissue | Concentration (nmol/L) | Reference |
| 10-Formyl-THF | Optimal Range | 1.5 - 8.2 | [19] |
Experimental Protocols
Preparation of 10-Formylfolic Acid Stock Solution
This protocol is for the preparation of 10-formylfolic acid, which can be used in various in vitro assays.
Materials:
-
Folic acid
-
Formic acid (anhydrous)
-
Deionized water
-
DMSO
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum desiccator
-
NaOH pellets
-
Amber vial
Procedure:
-
Synthesis: React folic acid with a significant excess of anhydrous formic acid.
-
Precipitation: Slowly add the reaction mixture to a large volume of cold deionized water with constant stirring to precipitate the crude 10-formylfolic acid.
-
Washing and Collection: Collect the precipitate by centrifugation. Wash the pellet thoroughly with deionized water to remove residual formic acid.
-
Drying: Dry the purified 10-formylfolic acid in a vacuum desiccator over NaOH pellets.
-
Storage of Dry Compound: Store the dried compound at -20°C in an amber vial under an inert atmosphere.[16]
-
Stock Solution Preparation:
-
Weigh the desired amount of 10-formylfolic acid.
-
Dissolve in a small volume of DMSO. Gentle heating and sonication may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[16]
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibitory effect of compounds like 10-formylfolic acid on DHFR activity.
Materials:
-
Purified DHFR enzyme
-
10-Formylfolic acid stock solution
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of the 10-formylfolic acid stock solution in the assay buffer.
-
-
Pre-incubation: In the wells of the plate, add the assay buffer, DHFR enzyme, and the 10-formylfolic acid dilution (or buffer for control). Incubate for 5-10 minutes at 25°C.[16]
-
Reaction Initiation: Start the reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[16]
-
Data Analysis: Calculate the initial reaction velocity from the rate of NADPH consumption for each inhibitor concentration.
MTHFD1 Enzyme Activity Assays in Liver Extracts
This protocol describes the measurement of formyl-THF synthetase and methylene-THF dehydrogenase activities of MTHFD1.
Materials:
-
Liver tissue extract
-
Assay buffers specific for each enzyme activity
-
Substrates: THF, formate, ATP (for synthetase); 5,10-methylene-THF, NADP+ (for dehydrogenase)
-
Spectrophotometer
Procedure (General Outline):
-
Extract Preparation: Homogenize liver tissue in an appropriate buffer and prepare a cytosolic extract by centrifugation.
-
Synthetase Assay:
-
Incubate the liver extract with THF, formate, and ATP.
-
Monitor the formation of the product, 5,10-methenyl-THF, spectrophotometrically.
-
-
Dehydrogenase Assay:
-
Incubate the liver extract with 5,10-methylene-THF and NADP+.
-
Monitor the production of NADPH spectrophotometrically.[20]
-
-
Data Analysis: Calculate enzyme activity as units per milligram of protein. The dehydrogenase activity can serve as an internal control for the trifunctional enzyme.[20]
The following diagram illustrates a general workflow for analyzing folate metabolites:
Caption: General workflow for the analysis of folate derivatives.
Conclusion
This compound is a cornerstone of one-carbon metabolism, fundamentally linking the metabolism of amino acids to the synthesis of purines and the initiation of protein synthesis. Its intricate network of biosynthesis and regulation highlights its importance in cellular physiology. The dysregulation of 10-CHO-THF metabolism is increasingly recognized as a hallmark of diseases such as cancer, making the enzymes and pathways involved attractive targets for drug development. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted roles of 10-CHO-THF and to aid in the development of novel therapeutic strategies targeting one-carbon metabolism.
References
- 1. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial C1-Tetrahydrofolate Synthase (MTHFD1L) Supports the Flow of Mitochondrial One-carbon Units into the Methyl Cycle in Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Folate-mediated One-carbon Metabolism by 10-Formyltetrahydrofolate Dehydrogenase [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formyltetrahydrofolate hydrolase, a regulatory enzyme that functions to balance pools of tetrahydrofolate and one-carbon tetrahydrofolate adducts in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of de novo purine biosynthesis by methenyltetrahydrofolate synthetase in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 10-Formyl-THF - Methylation & Folate Metabolism - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. researchgate.net [researchgate.net]
The Enzymatic Conversion of 5,10-Methenyltetrahydrofolate to 10-Formyltetrahydrofolate: A Core Reaction in One-Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 10-formyltetrahydrofolate (10-CHO-THF) from 5,10-methenyltetrahydrofolate (5,10-CH=THF) is a pivotal reaction in one-carbon metabolism, providing the essential one-carbon units for the de novo synthesis of purines and other vital cellular processes. This conversion is catalyzed by the enzyme 5,10-methenyltetrahydrofolate cyclohydrolase (EC 3.5.4.9). In many organisms, including humans, this cyclohydrolase activity is part of multifunctional enzymes, such as the trifunctional C1-tetrahydrofolate synthase (C1-THF synthase), which also possesses methylenetetrahydrofolate dehydrogenase and formyltetrahydrofolate synthetase activities. Understanding the kinetics and regulation of this enzyme is crucial for fields ranging from basic metabolic research to the development of novel therapeutics targeting cancer and other diseases characterized by rapid cell proliferation.
The Biochemical Transformation: A Closer Look
The reaction catalyzed by 5,10-methenyltetrahydrofolate cyclohydrolase involves the hydrolysis of the methenyl bridge in 5,10-methenyltetrahydrofolate, a chemically stable intermediate, to yield 10-formyltetrahydrofolate. This seemingly simple step is critical for making the one-carbon unit available for subsequent transfer reactions, most notably in two key steps of the purine (B94841) biosynthesis pathway. The reaction is reversible; however, the forward reaction is generally favored under physiological conditions.
The enzyme is a key player in the folate cycle, ensuring a steady supply of formyl groups necessary for DNA replication and repair.[1] Given its central role, it is a potential target for therapeutic intervention, particularly in oncology.
Quantitative Analysis of Methenyltetrahydrofolate Cyclohydrolase Activity
The kinetic parameters of 5,10-methenyltetrahydrofolate cyclohydrolase have been characterized in various organisms. The Michaelis constant (Km) for the forward reaction with 5,10-methenyltetrahydrofolate provides insight into the substrate concentration at which the enzyme operates at half of its maximal velocity, while the catalytic constant (kcat) reflects the turnover number of the enzyme.
| Enzyme Source | Functionality | Substrate | Km (μM) | kcat (s⁻¹) | Specific Activity (μmol/min/mg) | Reference |
| Clostridium formicoaceticum | Monofunctional | 5,10-Methenyltetrahydrofolate | 190 | - | 469 | [2] |
| Human (cytoplasmic) | Bifunctional (with Dehydrogenase) | 10-Formyltetrahydrofolate (reverse reaction) | 38 ± 4 | 20 ± 1 | - | [3] |
| Human (mitochondrial) | Bifunctional (with Dehydrogenase) | 10-Formyltetrahydrofolate (reverse reaction) | 110 ± 10 | 1.8 ± 0.1 | - | [3] |
| Photobacterium phosphoreum | Bifunctional (with Dehydrogenase) | 10-Formyltetrahydrofolate (reverse reaction) | 170 ± 20 | 11 ± 1 | - | [3] |
Note: Data for the forward reaction is limited in the readily available literature, highlighting an area for further investigation. The reverse reaction kinetics are provided for comparative purposes.
Experimental Protocols
Spectrophotometric Assay for 5,10-Methenyltetrahydrofolate Cyclohydrolase Activity (Forward Reaction)
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of the forward reaction catalyzed by 5,10-methenyltetrahydrofolate cyclohydrolase. The assay monitors the decrease in absorbance at 350 nm, which corresponds to the conversion of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.
Materials:
-
Purified 5,10-methenyltetrahydrofolate cyclohydrolase
-
(6R,S)-5,10-Methenyltetrahydrofolate (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
2-Mercaptoethanol
-
Spectrophotometer capable of reading in the UV range
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.2) containing 50 mM 2-mercaptoethanol. This buffer serves as the reaction buffer and helps to maintain the stability of the folate substrate.
-
Prepare a stock solution of (6R,S)-5,10-methenyltetrahydrofolate in the reaction buffer. The concentration should be accurately determined spectrophotometrically using the molar extinction coefficient of 24,900 M⁻¹cm⁻¹ at 350 nm.
-
Dilute the purified enzyme to a suitable concentration in the reaction buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Performance:
-
Set the spectrophotometer to monitor absorbance at 350 nm at a constant temperature (e.g., 37°C).
-
To a quartz cuvette, add the reaction buffer to a final volume of 1 mL.
-
Add varying concentrations of the 5,10-methenyltetrahydrofolate substrate to the cuvette.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette and mix thoroughly by inversion.
-
Immediately start recording the decrease in absorbance at 350 nm over time. Record data for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of 5,10-methenyltetrahydrofolate.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing the Core Processes
To better understand the biochemical context and the experimental procedures involved in studying this crucial enzyme, the following diagrams have been generated using the DOT language.
Caption: The enzymatic conversion of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.
Caption: A typical experimental workflow for the kinetic characterization of 5,10-methenyltetrahydrofolate cyclohydrolase.
Conclusion
The biosynthesis of 10-formyltetrahydrofolate from 5,10-methenyltetrahydrofolate is a fundamental biochemical reaction with significant implications for cellular proliferation and survival. A thorough understanding of the enzyme responsible, 5,10-methenyltetrahydrofolate cyclohydrolase, including its kinetic properties and the methods to study it, is essential for researchers in molecular biology, biochemistry, and drug development. The data and protocols presented here provide a solid foundation for further investigation into this critical metabolic step and its potential as a therapeutic target.
References
- 1. Purification, characterization, cloning, and amino acid sequence of the bifunctional enzyme 5,10-methylenetetrahydrofolate dehydrogenase/5,10-methenyltetrahydrofolate cyclohydrolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
Enzymatic Synthesis of 10-Formyltetrahydrofolate in Prokaryotes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
10-formyltetrahydrofolate (10-fTHF) is a vital one-carbon donor in prokaryotic metabolism, playing a critical role in the de novo synthesis of purines and the initiation of protein synthesis through the formylation of methionyl-tRNA. The enzymatic production of 10-fTHF is primarily accomplished through two distinct pathways, utilizing either the bifunctional enzyme 5,10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) or the ATP-dependent enzyme 10-formyltetrahydrofolate synthetase (Fhs). The presence and predominance of these enzymes vary across different prokaryotic species, reflecting adaptations to diverse metabolic needs and environmental conditions. This technical guide provides an in-depth exploration of the core enzymatic machinery responsible for 10-fTHF synthesis in prokaryotes, presenting quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual representations of the associated metabolic and experimental workflows. This resource is intended to support researchers in their efforts to understand and potentially target these essential pathways for therapeutic development.
Introduction
One-carbon metabolism, orchestrated by the cofactor tetrahydrofolate (THF), is a fundamental network of biochemical reactions essential for the biosynthesis of key macromolecules. Within this network, 10-formyltetrahydrofolate (10-fTHF) serves as a crucial carrier of a formyl group, a one-carbon unit at the highest oxidation state. In the prokaryotic domain, 10-fTHF is indispensable for two major biosynthetic processes:
-
Purine (B94841) Biosynthesis: 10-fTHF is the donor of formyl groups for two steps in the de novo purine synthesis pathway, leading to the formation of the purine ring.[1][2]
-
Initiation of Protein Synthesis: 10-fTHF provides the formyl group for the formylation of methionyl-initiator tRNA (Met-tRNAfMet), forming N-formylmethionyl-tRNA (fMet-tRNAfMet).[3] This modified aminoacyl-tRNA is the universal initiator of protein synthesis in bacteria.
The synthesis of 10-fTHF in prokaryotes is principally catalyzed by two enzymes with distinct mechanisms and substrate requirements:
-
5,10-Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (FolD): This bifunctional enzyme catalyzes the sequential NAD(P)+-dependent oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH+-THF), followed by the hydrolysis of CH+-THF to 10-fTHF.[4][5]
-
10-Formyltetrahydrofolate Synthetase (Fhs), also known as Formate-Tetrahydrofolate Ligase: This enzyme catalyzes the ATP-dependent ligation of formate (B1220265) to THF to produce 10-fTHF.[4][6]
The distribution of these enzymes is not uniform across prokaryotes. While FolD is widespread, Fhs is found in a subset of bacteria, often those inhabiting anaerobic environments.[6] The presence of both enzymes in some organisms suggests distinct physiological roles and regulatory mechanisms governing 10-fTHF pools. Understanding the intricacies of these enzymatic pathways is paramount for the development of novel antimicrobial agents targeting bacterial growth and survival.
Enzymatic Pathways for 10-Formyltetrahydrofolate Synthesis
The production of 10-fTHF from the central folate pool can proceed through two primary enzymatic routes, as depicted in the pathway diagram below.
The FolD Pathway
The bifunctional enzyme FolD provides a direct link between the methylene (B1212753) and formyl pools of one-carbon units.
-
5,10-Methylenetetrahydrofolate Dehydrogenase Activity: The first reaction is the oxidation of CH2-THF to CH+-THF, which is typically coupled to the reduction of NADP+ to NADPH, although some bacterial FolD enzymes can also utilize NAD+.
-
5,10-Methenyltetrahydrofolate Cyclohydrolase Activity: The subsequent reaction is the hydrolysis of the methenyl bridge in CH+-THF to yield 10-fTHF. This reaction is reversible.
The Fhs Pathway
The Fhs enzyme provides an alternative route for 10-fTHF synthesis, directly incorporating formate into the folate pool. This reaction is energetically coupled to the hydrolysis of ATP to ADP and inorganic phosphate, rendering the reaction essentially irreversible. The presence of Fhs is particularly advantageous in anaerobic environments where formate may be a readily available one-carbon source.
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in 10-fTHF synthesis have been characterized in several prokaryotic organisms. The following tables summarize key quantitative data for FolD, FchA (a monofunctional cyclohydrolase), and Fhs from Clostridium perfringens and FolD from Escherichia coli.
Table 1: Kinetic Parameters of Enzymes Involved in 10-fTHF Synthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FolD (dehydrogenase) | Clostridium perfringens | 5,10-CH2-THF | 15.6 ± 2.1 | 168 ± 6 | 1.1 x 107 | [4] |
| NADP+ | 62.5 ± 9.8 | - | - | [4] | ||
| FolD (dehydrogenase) | Escherichia coli | 5,10-CH2-THF | 25 ± 3 | 33 ± 1 | 1.3 x 106 | [4] |
| NADP+ | 130 ± 20 | - | - | [4] | ||
| FchA (cyclohydrolase) | Clostridium perfringens | 5,10-CH+-THF | 3.8 ± 0.6 | 1120 ± 50 | 2.9 x 108 | [4] |
| FolD (cyclohydrolase) | Escherichia coli | 5,10-CH+-THF | 11 ± 1 | 100 ± 3 | 9.1 x 106 | [4] |
| Fhs | Clostridium perfringens | Formate | 1300 ± 200 | 210 ± 10 | 1.6 x 105 | [4] |
| THF | 28 ± 5 | - | - | [4] | ||
| ATP | 33 ± 6 | - | - | [4] |
Table 2: In Vivo Concentrations of Folate Derivatives in Escherichia coli
| Folate Derivative | Concentration (pmol/mg protein) | Growth Condition | Reference |
| Tetrahydrofolate (THF) | ~1.0 - 2.5 | Minimal Media | [7] |
| 5-Methyl-THF | ~0.5 - 1.5 | Minimal Media | [7] |
| 5,10-Methenyl-THF | ~0.2 - 0.8 | Minimal Media | [7] |
| 10-Formyl-THF | ~0.1 - 0.5 | Minimal Media | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of 10-fTHF synthesis.
Assay for 10-Formyltetrahydrofolate Synthetase (Fhs) Activity
This protocol is adapted from a fluorescence-HPLC based method, which offers high sensitivity.
Principle: The Fhs-catalyzed formation of 10-fTHF from THF and formate is measured by converting the product to the fluorescent and more stable 5,10-methenyltetrahydrofolate (CH+-THF) by acidification, followed by separation and quantification using HPLC with fluorescence detection.
Materials:
-
Enzyme: Purified Fhs or cell-free extract
-
Substrates: Tetrahydrofolate (THF), sodium formate, ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM KCl, 20 mM 2-mercaptoethanol
-
Stop Solution: 1 M HCl
-
HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare the assay mixture in a microcentrifuge tube on ice. A typical 100 µL reaction contains:
-
50 µL of 2x Assay Buffer
-
10 µL of 10 mM ATP
-
10 µL of 100 mM sodium formate
-
10 µL of 2 mM THF (prepare fresh in assay buffer with 50 mM 2-mercaptoethanol)
-
10 µL of enzyme solution (diluted in assay buffer)
-
-
Initiate the reaction by adding the enzyme solution and incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 20 µL of 1 M HCl. This step also converts 10-fTHF to CH+-THF.
-
Incubate at room temperature for 10 minutes to ensure complete conversion.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Elute the folates using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like sodium acetate (B1210297) with a constant pH).
-
Quantify the CH+-THF peak area by comparing it to a standard curve generated with known concentrations of 5,10-methenyltetrahydrofolate.
Assay for 5,10-Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (FolD) Activity
This protocol describes a spectrophotometric assay for the dehydrogenase and cyclohydrolase activities of the bifunctional FolD enzyme.
Principle:
-
Dehydrogenase activity: The oxidation of CH2-THF to CH+-THF is monitored by measuring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.
-
Cyclohydrolase activity: The hydrolysis of CH+-THF to 10-fTHF is monitored by measuring the decrease in absorbance at 350 nm, the wavelength of maximum absorbance for CH+-THF.
Materials:
-
Enzyme: Purified FolD or cell-free extract
-
Substrates: (6R,S)-5,10-methylenetetrahydrofolate (CH2-THF), NADP+, (6R)-5,10-methenyltetrahydrofolate (CH+-THF)
-
Dehydrogenase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol
-
Cyclohydrolase Assay Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM 2-mercaptoethanol
-
Spectrophotometer capable of reading in the UV range
Procedure for Dehydrogenase Assay:
-
Prepare the assay mixture in a quartz cuvette. A typical 1 mL reaction contains:
-
950 µL of Dehydrogenase Assay Buffer
-
20 µL of 10 mM NADP+
-
10 µL of enzyme solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding 20 µL of 5 mM CH2-THF.
-
Immediately monitor the increase in absorbance at 340 nm for several minutes.
-
Calculate the initial rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Procedure for Cyclohydrolase Assay:
-
Prepare the assay mixture in a quartz cuvette. A typical 1 mL reaction contains:
-
980 µL of Cyclohydrolase Assay Buffer
-
10 µL of enzyme solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of 2 mM CH+-THF.
-
Immediately monitor the decrease in absorbance at 350 nm for several minutes.
-
Calculate the initial rate of reaction using the molar extinction coefficient of CH+-THF at 350 nm (24,900 M-1cm-1).
Quantification of 10-Formyltetrahydrofolate in Bacterial Cells
This protocol describes a method for extracting and quantifying 10-fTHF from bacterial cell pellets.
Principle: Cellular folates are extracted and stabilized. 10-fTHF is then enzymatically converted to THF in a coupled assay, and the consumption of a specific substrate in the coupled reaction is monitored spectrophotometrically.
Materials:
-
Bacterial cell pellet
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM 2-mercaptoethanol, sparged with nitrogen gas
-
Purified enzymes for the coupled assay (e.g., PurN, PurD)
-
Spectrophotometer
Procedure:
-
Harvest bacterial cells from a culture by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold, nitrogen-sparged Extraction Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >13,000 x g for 30 minutes at 4°C to remove cell debris.
-
Prepare the reaction mixture for the coupled enzyme assay in a cuvette. A typical 500 µL reaction contains:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM glycine
-
12 mM MgCl2
-
Cell extract (containing an appropriate amount of total protein, e.g., 5 mg)
-
1 mM ATP
-
Purified PurD and PurN enzymes
-
-
Start the reaction by adding freshly prepared phosphoribosylamine (PRA).
-
Monitor the conversion of 10-fTHF to THF by a change in absorbance at a specific wavelength (e.g., 312 nm), which is dependent on the specific coupled reaction used.
-
Quantify the amount of 10-fTHF based on the change in absorbance and the molar extinction coefficient of the monitored species.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows in the study of 10-fTHF synthesis.
Conclusion
The enzymatic synthesis of 10-formyltetrahydrofolate is a cornerstone of prokaryotic metabolism, providing the essential one-carbon units for the de novo construction of purines and the initiation of protein synthesis. The two primary enzymes responsible for its production, FolD and Fhs, offer distinct routes to this vital metabolite, reflecting the metabolic versatility and adaptability of bacteria. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers investigating this fundamental area of microbiology. A thorough understanding of the kinetics, regulation, and physiological roles of these enzymes is critical for identifying and validating novel targets for the development of next-generation antimicrobial therapies. The continued exploration of prokaryotic one-carbon metabolism will undoubtedly uncover further complexities and opportunities for therapeutic intervention.
References
- 1. One-Carbon Metabolic Pathway Rewiring in Escherichia coli Reveals an Evolutionary Advantage of 10-Formyltetrahydrofolate Synthetase (Fhs) in Survival under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Titration of Folate Pathway Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological role of FolD (methylenetetrahydrofolate dehydrogenase), FchA (methenyltetrahydrofolate cyclohydrolase) and Fhs (formyltetrahydrofolate synthetase) from Clostridium perfringens in a heterologous model of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and properties of NADH-dependent 5, 10-methylenetetrahydrofolate reductase (MetF) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. pnas.org [pnas.org]
10-Formyltetrahydrofolic Acid as a Substrate for Formyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-formyltetrahydrofolic acid (10-formylTHF) and its critical role as a one-carbon donor in enzymatic reactions catalyzed by formyltransferases. Focusing on the de novo purine (B94841) biosynthesis pathway, this document details the function and kinetics of two key enzymes that utilize 10-formylTHF as a substrate: glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICAR transformylase). This guide includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of the pertinent biochemical pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in biochemistry, oncology, and drug development, providing foundational knowledge for further investigation into the roles of these enzymes in cellular metabolism and disease.
Introduction
One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and other macromolecules. Tetrahydrofolate (THF) and its derivatives are the primary carriers of these one-carbon units. Among these, this compound (10-formylTHF) is a crucial coenzyme that donates a formyl group in various metabolic pathways, most notably in de novo purine synthesis.[1] This pathway is responsible for the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2]
Two key enzymes in this pathway, glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICAR transformylase), utilize 10-formylTHF as a substrate to introduce carbon atoms into the purine ring.[2] Given the high demand for nucleotides in proliferating cells, these enzymes are significant targets for anticancer drug development.[3][4] Understanding the kinetics and reaction mechanisms of these formyltransferases with their natural substrate, 10-formylTHF, is paramount for the rational design of novel therapeutics.
This guide will delve into the specifics of 10-formylTHF as a substrate for GART and AICAR transformylase, presenting key kinetic parameters, detailed experimental procedures for their characterization, and visual representations of the underlying biochemical processes.
The Role of this compound in De Novo Purine Biosynthesis
The de novo synthesis of the purine ring is a ten-step enzymatic pathway that assembles the purine base from smaller molecules. 10-formylTHF is essential for two of these steps, providing the formyl group for the incorporation of carbon 8 (C8) and carbon 2 (C2) of the purine ring.[2]
-
Step 3: Glycinamide Ribonucleotide Formyltransferase (GART) : In the third step of the pathway, GART catalyzes the transfer of a formyl group from 10-formylTHF to the amino group of glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This reaction incorporates the C8 atom into the nascent purine ring.[3] In humans, GART is part of a trifunctional enzyme that also possesses glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[3]
-
Step 9: AICAR Transformylase : The ninth step is catalyzed by AICAR transformylase, which transfers a formyl group from 10-formylTHF to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to yield 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). This reaction introduces the C2 atom of the purine ring.[5]
The central role of these reactions in nucleotide biosynthesis underscores their importance in cellular proliferation and their potential as therapeutic targets.
Quantitative Enzyme Kinetics
The efficiency and specificity of GART and AICAR transformylase are defined by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for its substrate. A lower Km value generally signifies a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following tables summarize the available kinetic data for human GART and AICAR transformylase with their respective substrates. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the specific form of the folate coenzyme (e.g., polyglutamated forms).
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Cell Line | Reference |
| Glycinamide Ribonucleotide Formyltransferase (GART) | 10-Formyltetrahydrofolate | 4.9 | Not Reported | Human Leukemia Cells | [2] |
| Glycinamide Ribonucleotide Formyltransferase (GART) | Glycinamide Ribonucleotide (GAR) | 3.0 ± 0.2 | Not Reported | Human (Recombinant) | [6] |
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Cell Line | Reference |
| AICAR Transformylase | 10-Formyltetrahydrofolate | 420 | Not Reported | Human Leukemia Cells | [2] |
| AICAR Transformylase | AICAR | Not Reported | Not Reported | Human |
Note: The Vmax values are often reported in various units and can be dependent on enzyme purity. Direct comparisons should be made with caution.
Experimental Protocols
Accurate determination of enzyme kinetics relies on robust and reproducible experimental protocols. Continuous spectrophotometric assays are often preferred as they allow for the real-time monitoring of the reaction progress.
Experimental Workflow for Enzyme Kinetic Analysis
The general workflow for determining the kinetic parameters of a formyltransferase is outlined below.
References
- 1. Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. A continuous monitoring spectrophotometric method for the measurement of angiotensin-converting enzyme in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continual spectrophotometric assay for amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 10-Formyltetrahydrofolic Acid: A Technical Guide
Abstract
10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, playing an essential role in the de novo biosynthesis of purines and the formylation of methionyl-tRNA.[1][2] Its discovery and subsequent investigation have been crucial to understanding folate metabolism and have paved the way for the development of therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 10-CHO-THF, tailored for researchers, scientists, and drug development professionals.
Discovery and Early History
The journey of this compound is intricately linked with the broader exploration of folic acid and its derivatives in the mid-20th century.
A foundational moment in the history of 10-CHO-THF was the work of G. Robert Greenberg and L. Jaenicke in 1955, who reported on the enzymatic formylation of tetrahydrofolic acid and the occurrence of Nthis compound, implicating it in transformylation reactions.[3][4] Jesse C. Rabinowitz and W. E. Pricer Jr. further elaborated on its enzymatic synthesis in 1956.[5] These early studies laid the groundwork for understanding its biological significance.
A significant advancement in the field came in 1974 with a publication in the Proceedings of the National Academy of Sciences. Researchers investigating folate metabolism in rat liver slices discovered the endogenous formation of a compound later identified as 10-formylfolate.[6] This study was groundbreaking for two primary reasons: it was the first to demonstrate the natural occurrence of 10-formylfolic acid in a biological system, and it revealed that this compound is a potent inhibitor of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme for regenerating tetrahydrofolate, which is essential for purine (B94841) and thymidylate synthesis.[6] This discovery highlighted the potential of 10-CHO-THF as a regulator of cellular metabolism and a candidate for drug design.[6]
Further research has solidified the importance of 10-CHO-THF, particularly in the context of cancer therapy. The downregulation of 10-formyltetrahydrofolate dehydrogenase (FDH), an enzyme that catabolizes 10-CHO-THF, has been observed in various tumor tissues.[7][8] Overexpression of FDH can suppress cancer cell proliferation by depleting the intracellular pool of 10-CHO-THF, thereby inhibiting DNA and RNA biosynthesis.[7][8]
Physicochemical Properties
This compound is a derivative of tetrahydrofolic acid, characterized by a formyl group attached to the N10 position.[9] It is a relatively unstable molecule, susceptible to oxidation, which presents challenges for its accurate quantification.[10]
| Property | Value | Source |
| Molecular Formula | C20H23N7O7 | [9] |
| Molar Mass | 473.44 g/mol | [11] |
| IUPAC Name | (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methyl-formylamino]benzoyl]amino]pentanedioic acid | [9] |
| pKa (Strongest Acidic) | 2.95 | [12] |
| pKa (Strongest Basic) | 5.75 | [12] |
Role in One-Carbon Metabolism and Purine Biosynthesis
10-CHO-THF is a central player in the one-carbon metabolic network, acting as a donor of formyl groups for essential biosynthetic reactions.[2]
Purine Biosynthesis
The de novo synthesis of purine nucleotides requires two formylation steps, both of which utilize 10-CHO-THF as the formyl donor.[13][14]
-
GAR Transformylase: In the third step of purine biosynthesis, 10-CHO-THF provides a formyl group for the conversion of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[13][14]
-
AICAR Transformylase: In the ninth step, 10-CHO-THF donates a formyl group to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to form 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).[13][14]
The carbons donated by 10-CHO-THF become positions C8 and C2 of the purine ring, respectively.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 10-formyl-tetrahydrofolate (FDB030256) - FooDB [foodb.ca]
- 3. On the occurrence of Nthis compound by enzymic formylation of tetrahydrofolic acid and on the mechanism of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Nthis compound and its general involvement in transformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C20H23N7O7 | CID 135398556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 12. Showing Compound this compound (FDB022345) - FooDB [foodb.ca]
- 13. Tetrahydrofolate position in purine synthesis and the role it plays... [askfilo.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 10-Formyltetrahydrofolic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of purines, thymidylate, and certain amino acids. As a derivative of tetrahydrofolate, it functions as a donor of formyl groups in critical enzymatic reactions, thereby playing a crucial role in cellular proliferation and maintenance.[1][2] Its central role in these pathways makes the enzymes that utilize it compelling targets for therapeutic intervention in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It further details established experimental protocols for its synthesis and quantification, and presents key quantitative data to support researchers and drug development professionals in their scientific endeavors.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule comprising a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) residue. The defining feature is a formyl group attached to the nitrogen at the 10th position.[3][4]
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its stability, solubility, and behavior in biological systems and analytical procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₃N₇O₇ | [3] |
| Molecular Weight | 473.44 g/mol | [3][5] |
| IUPAC Name | (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methyl-formylamino]benzoyl]amino]pentanedioic acid | [3] |
| CAS Number | 2800-34-2 | |
| Water Solubility | 0.34 g/L | [6][7] |
| logP | -1.5 | [6][7] |
| pKa (Strongest Acidic) | 2.95 | [6][7] |
| pKa (Strongest Basic) | 5.75 | [6][7] |
| Appearance | Solid | [5] |
Table 1: Physicochemical Properties of this compound
Biological Significance and Metabolic Pathways
This compound is a central player in one-carbon metabolism, acting as a formyl group donor in two key pathways: de novo purine (B94841) biosynthesis and the initiation of mitochondrial protein synthesis.[2][8]
De Novo Purine Biosynthesis
The synthesis of the purine ring is a multi-step process that utilizes two molecules of this compound as one-carbon donors.[9][10]
-
Glycinamide Ribonucleotide (GAR) Transformylase (GARTF): In the third step of the pathway, GARTF catalyzes the transfer of a formyl group from this compound to GAR, forming formylglycinamide ribonucleotide (FGAR).[11][12]
-
5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): In the ninth step, ATIC utilizes a second molecule of this compound to formylate AICAR, producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[13][14]
These reactions are critical for the production of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[9]
References
- 1. Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H23N7O7 | CID 135398556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10-Formyltetrahydrofolate | C20H23N7O7 | CID 135450591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 10-formyl-tetrahydrofolate (FDB030256) - FooDB [foodb.ca]
- 7. Showing Compound this compound (FDB022345) - FooDB [foodb.ca]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: Showing metabocard for 10-Formyltetrahydrofolate (HMDB0000972) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
Stability and Degradation of 10-Formyltetrahydrofolic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, playing a crucial role as a formyl group donor in the de novo synthesis of purines, essential building blocks of DNA and RNA.[1] The inherent instability of this molecule in aqueous solutions presents significant challenges for researchers and drug development professionals who require accurate quantification and handling of this compound. This technical guide provides a comprehensive overview of the stability and degradation of 10-CHO-THF in solution, including quantitative degradation kinetics, factors influencing stability, principal degradation pathways, and detailed experimental protocols for stability assessment and analytical quantification.
Introduction
This compound is a derivative of tetrahydrofolate, the biologically active form of folate (Vitamin B9). Its central role in cellular metabolism makes its accurate study critical in fields such as nutrition, cancer biology, and pharmacology. However, the pteridine (B1203161) ring and the formyl group of 10-CHO-THF are susceptible to chemical degradation, leading to a loss of biological activity and potentially confounding experimental results.[2] Understanding the kinetics and mechanisms of its degradation is paramount for the development of stable formulations and the generation of reliable scientific data.
Factors Influencing the Stability of this compound
The stability of 10-CHO-THF in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
-
pH: 10-CHO-THF is highly susceptible to degradation in acidic conditions.[3] Generally, neutral to slightly alkaline conditions (pH 7.0-8.5) are recommended to enhance its stability in solution.[2] At low pH, 10-CHO-THF can be converted to the more stable 5,10-methenyltetrahydrofolate.[3]
-
Temperature: Elevated temperatures significantly accelerate the degradation of 10-CHO-THF.[4] For optimal stability, solutions should be stored at low temperatures, with freezing (-20°C or -80°C) being advisable for long-term storage.[2]
-
Light: Like many folate derivatives, 10-CHO-THF is sensitive to light. Exposure to UV and ambient light can induce photodegradation, necessitating the use of amber vials or light-protected conditions during handling and storage.[2]
-
Oxidation: The tetrahydrofolate moiety is prone to oxidation. The presence of dissolved oxygen or metal ions can catalyze oxidative degradation.[2] The use of antioxidants and deoxygenated solvents can mitigate this process.[2]
Degradation Pathways and Products
The degradation of 10-CHO-THF can occur through hydrolysis and oxidation.
-
Hydrolysis: The primary hydrolytic degradation involves the cleavage of the C9-N10 bond, leading to the formation of p-aminobenzoyl-L-glutamic acid (pABG) and a pteridine derivative.[2] Additionally, the formyl group can be hydrolyzed, yielding tetrahydrofolic acid (THF) and formate, a reaction catalyzed by the enzyme 10-formyltetrahydrofolate hydrolase in biological systems.[5]
-
Oxidation: The pteridine ring of 10-CHO-THF can be oxidized, particularly in the presence of oxygen or oxidizing agents like cytochrome c.[6] This can lead to the formation of 10-formyldihydrofolate (B1664512) (10-CHO-DHF) .[6] Further degradation of the pteridine ring can result in the formation of pterin-6-carboxylic acid .[2]
Quantitative Degradation Kinetics
The thermal degradation of this compound generally follows first-order kinetics.[4] The degradation rate is highly dependent on pH and temperature.
| Temperature (°C) | pH | Degradation Rate Constant (k, min⁻¹) | Reference |
| 100 | 3 | 1.8 x 10⁻³ | [4] |
| 100 | 5 | Data not explicitly stated in snippets | |
| 100 | 7 | Data not explicitly stated in snippets | |
| 80 | 3 | Data not explicitly stated in snippets | |
| 80 | 5 | Data not explicitly stated in snippets | |
| 80 | 7 | Data not explicitly stated in snippets | |
| 60 | - | No degradation observed over 200 hours |
Note: While a study by Servent et al. (2023) investigated the degradation at pH 3, 5, and 7 and temperatures of 60, 80, and 100°C, the specific rate constants for all conditions were not available in the provided search snippets. The table will be updated as more specific data becomes available.
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of 10-CHO-THF under various conditions.
Materials:
-
This compound reference standard
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Buffers of various pH values (e.g., citrate (B86180) for acidic, phosphate for neutral, borate (B1201080) for alkaline)
-
Amber HPLC vials
-
HPLC or LC-MS/MS system
-
Temperature-controlled incubator or water bath
-
Light-protected environment
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of 10-CHO-THF and dissolve it in the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL. This should be done under subdued light.[2]
-
Preparation of Stability Samples: Dilute the stock solution with the respective test buffers to the desired final concentration (e.g., 100 µg/mL). Aliquot the solutions into amber HPLC vials.[2]
-
Storage Conditions: Store the vials under the desired stress conditions.
-
Thermal Stability: Place vials in incubators set at different temperatures (e.g., 25°C, 40°C, and 60°C).[2]
-
pH Stability: Use buffers with a range of pH values for sample preparation and store at a constant temperature.
-
Photostability: Expose a set of vials to a controlled light source while keeping a control set in the dark.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each condition.
-
Analysis: Analyze the concentration of 10-CHO-THF in each sample immediately using a validated HPLC or LC-MS/MS method (see Protocol 5.2).
-
Data Analysis: Plot the concentration of 10-CHO-THF versus time for each condition. Determine the degradation rate constant (k) by fitting the data to a first-order kinetic model: ln(C_t) = ln(C_0) - kt, where C_t is the concentration at time t and C_0 is the initial concentration.
Protocol for HPLC Quantification of this compound
This protocol provides a general method for the quantification of 10-CHO-THF using reversed-phase HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A gradient of phosphate buffer and acetonitrile (B52724) is often used.[4] For isocratic elution, a mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5, can be used.[7]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.0)[8]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prior to injection, filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of 10-CHO-THF of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the unknown samples and determine their concentrations by interpolating their peak areas from the calibration curve.
Visualization of Pathways and Workflows
Metabolic Pathway of 10-Formyltetrahydrofolate
The following diagram illustrates the central role of 10-formyltetrahydrofolate in one-carbon metabolism, particularly in the de novo purine (B94841) biosynthesis pathway.
Experimental Workflow for Stability Assessment
The diagram below outlines a typical experimental workflow for assessing the stability of this compound in solution.
Conclusion
The stability of this compound in solution is a critical consideration for its accurate study and application. Degradation is primarily driven by acidic pH and elevated temperatures, following first-order kinetics. Proper handling and storage, including the use of neutral to slightly alkaline buffers, low temperatures, protection from light, and the addition of antioxidants, are essential to maintain the integrity of 10-CHO-THF solutions. The detailed protocols and understanding of degradation pathways provided in this guide are intended to support researchers in obtaining reliable and reproducible results in their work with this vital metabolic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 10-formyltetrahydrofolate to 10-formyldihydrofolate by complex IV of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tetrahydrofolate, 10-formyltetrahydrofolate and 5-methyltetrahydrofolate in rat bile by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 10-Formyltetrahydrofolic Acid in Diverse Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon (1C) metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of purines and the initiation of protein synthesis. Its production and utilization are tightly regulated and compartmentalized within the cell, with distinct roles in the cytoplasm and mitochondria. Dysregulation of 10-CHO-THF metabolism has been implicated in various pathological conditions, most notably cancer, making the enzymes involved in its synthesis and catabolism attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted roles of 10-CHO-THF across different biological systems, presents available quantitative data on its cellular concentrations and related enzyme kinetics, details experimental protocols for its analysis, and visualizes the key pathways and workflows.
Introduction: The Significance of this compound
This compound is a derivative of tetrahydrofolate (THF), the active coenzyme form of folate (vitamin B9). It functions as a donor of formyl groups in crucial anabolic pathways.[1][2] The principal roles of 10-CHO-THF include:
-
De Novo Purine (B94841) Biosynthesis: Two steps in the de novo purine synthesis pathway are dependent on 10-CHO-THF. Glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase utilize 10-CHO-THF to introduce formyl groups into the purine ring, which are essential for the formation of DNA and RNA precursors.[3]
-
Initiation of Protein Synthesis: In bacteria and eukaryotic organelles like mitochondria, the initiation of protein synthesis requires the formylation of methionyl-tRNA (Met-tRNA) to form N-formylmethionyl-tRNA (fMet-tRNA). This reaction is catalyzed by methionyl-tRNA formyltransferase, which uses 10-CHO-THF as the formyl donor.[1]
Given its critical functions, the metabolic pathways that produce and consume 10-CHO-THF are of significant interest in both basic research and drug development.
Biosynthesis and Degradation of this compound
The generation and breakdown of 10-CHO-THF occur in both the cytoplasm and mitochondria, involving a series of enzymatic reactions that are part of the broader one-carbon metabolic network.
Cytosolic Pathway
In the cytoplasm, the trifunctional enzyme methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formyltetrahydrofolate synthetase 1 (MTHFD1) is the primary enzyme responsible for the interconversion of various one-carbon folate derivatives.[4] It catalyzes the following sequential reactions:
-
5,10-methylenetetrahydrofolate (CH2-THF) + NADP+ ↔ 5,10-methenyltetrahydrofolate (CH+-THF) + NADPH + H+ (Dehydrogenase activity)
-
5,10-methenyltetrahydrofolate (CH+-THF) + H2O ↔ 10-formyltetrahydrofolate (10-CHO-THF) (Cyclohydrolase activity)[4]
-
Formate + THF + ATP ↔ 10-formyltetrahydrofolate (10-CHO-THF) + ADP + Pi (Synthetase activity)
Mitochondrial Pathway
The mitochondrial pathway for 10-CHO-THF synthesis is carried out by two isozymes, MTHFD2 and MTHFD2L.[4] These enzymes catalyze the first two steps analogous to the cytosolic pathway, converting CH2-THF to 10-CHO-THF. Notably, MTHFD2 is highly expressed in embryonic and various tumor tissues but has low to absent expression in most differentiated adult tissues, making it a compelling target for cancer therapy.[4]
Degradation
10-CHO-THF can be converted back to tetrahydrofolate (THF) and carbon dioxide by the enzyme 10-formyltetrahydrofolate dehydrogenase (FDH), which exists in both cytosolic (ALDH1L1) and mitochondrial (ALDH1L2) isoforms.[5] This reaction can regulate the intracellular pool of 10-CHO-THF. In some bacteria, such as Escherichia coli, formyltetrahydrofolate hydrolase can hydrolyze 10-CHO-THF to THF and formate.
Role in Different Biological Systems
The importance of 10-CHO-THF metabolism varies across different biological contexts.
Mammalian Cells and Cancer
Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. Consequently, the one-carbon metabolic pathways, including the synthesis of 10-CHO-THF, are often upregulated in cancer. The mitochondrial pathway, driven by MTHFD2, is considered a major contributor of one-carbon units for purine synthesis in many cancers.[6] The differential expression of MTHFD2 in cancer cells compared to normal adult cells presents a therapeutic window for the development of selective inhibitors.[4] Furthermore, the downregulation of 10-formyltetrahydrofolate dehydrogenase (FDH) in some tumors is thought to be a mechanism to enhance proliferation by increasing the availability of 10-CHO-THF for purine synthesis.[3][7]
Microbial Systems
In most bacterial species, 10-CHO-THF is essential for both purine biosynthesis and the initiation of protein synthesis via the formylation of initiator Met-tRNA.[7] Some human pathogens have distinct pathways for 10-CHO-THF synthesis compared to human commensal organisms, making the enzymes in these pathways potential targets for antimicrobial drug development.[7] For instance, in some pathogenic bacteria, methenyltetrahydrofolate cyclohydrolase is an essential enzyme for 10-CHO-THF production.[7]
Quantitative Data
The precise quantification of 10-CHO-THF and the kinetic parameters of its associated enzymes are crucial for understanding its metabolic flux and for the development of targeted therapies.
Intracellular Concentrations of this compound
The intracellular concentration of 10-CHO-THF can vary significantly depending on the cell type, metabolic state, and the availability of folate.
| Biological System | Cell/Tissue Type | Condition | 10-CHO-THF Concentration (pmol/mg protein) | Citation |
| Human Cancer | MCF-7 (Breast Cancer) | Exposed to 5-formyl-H4PteGlu (24h) | 103 ± 10 | [1] |
| Human Cancer | MCF-7 (Breast Cancer) | Exposed to 5-methyl-H4PteGlu (24h) | 88 ± 5 | [1] |
| Human Cancer | HCT 116 (Colon Cancer) | - | Majority of metabolism into 5-methyl-THF pool | [8] |
| Yeast | Saccharomyces cerevisiae (Baker's Yeast) | - | 59.0 ± 5.6 to 84.7 ± 3.3 µ g/100g (as 10-CHO-PteGlu) | [9] |
Note: Data on intracellular concentrations of 10-CHO-THF in a wide range of normal human tissues and diverse cancer cell lines are limited in the publicly available literature, representing a key area for future research.
Enzyme Kinetic Parameters
The kinetic properties of the enzymes that produce and consume 10-CHO-THF provide insights into the efficiency and regulation of these pathways.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Citation |
| AICAR Transformylase | Candidatus Liberibacter asiaticus | 10-CHO-THF | 146.6 | 0.95 | - | [3] |
| AICAR Transformylase | Human Leukemia Cells | 10-CHO-H2folate | Lower Km (tighter binding) than 10-CHO-H4folate | - | - | [10] |
| MTHFD2 | Human | 5,10-CH2-H4PteGlu5 (NAD+ dependent) | - | - | - |
Note: Comprehensive kinetic data (Km, Vmax, kcat) for human GAR transformylase, AICAR transformylase, MTHFD1, and MTHFD2 with 10-CHO-THF as a substrate are not extensively reported in the literature, highlighting a need for further biochemical characterization.
Experimental Protocols
Accurate measurement of 10-CHO-THF and the activity of related enzymes is fundamental for research in this field.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of folate species, including 10-CHO-THF.
Objective: To extract and quantify 10-CHO-THF from biological samples.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Extraction Buffer: 80% Methanol containing an antioxidant (e.g., 0.5% ascorbic acid)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., 13C5-10-CHO-THF)
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Sample Collection and Homogenization:
-
For cell pellets or tissues, homogenize in ice-cold Extraction Buffer. For plasma/serum, proceed to protein precipitation.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard to the homogenate to correct for matrix effects and extraction losses.
-
-
Protein Precipitation:
-
Incubate the sample on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted folates.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 10% Methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the folate species using a gradient elution on a C18 column.
-
Detect and quantify 10-CHO-THF and its internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 10-CHO-THF in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Spectrophotometric Assay for GAR Transformylase Activity
This assay measures the activity of GAR transformylase by monitoring the formation of a product that absorbs light at a specific wavelength.
Objective: To determine the enzymatic activity of GAR transformylase.
Principle: The assay monitors the conversion of a folate analog, such as 10-formyl-5,8-dideazafolate (fDDF), to 5,8-dideazafolate, which results in an increase in absorbance at 295 nm.
Materials:
-
Purified GAR transformylase enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl
-
Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (fDDF)
-
UV-Vis Spectrophotometer
Protocol:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of GAR, and a varied concentration of fDDF (or vice versa to determine the kinetics for GAR).
-
-
Temperature Equilibration:
-
Incubate the reaction mixture at 25°C for 5 minutes to ensure temperature stability.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a small, known amount of purified GAR transformylase to the cuvette.
-
-
Monitor Absorbance:
-
Immediately start monitoring the increase in absorbance at 295 nm over time.
-
-
Calculate Initial Velocity:
-
Determine the initial velocity (rate of change in absorbance per minute) from the linear portion of the reaction curve.
-
-
Enzyme Activity Calculation:
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of 5,8-dideazafolate (Δε = 18.9 mM-1cm-1).
-
Spectrophotometric Assay for AICAR Transformylase Activity
This assay measures the activity of AICAR transformylase by monitoring the consumption of the folate substrate.
Objective: To determine the enzymatic activity of AICAR transformylase.
Principle: The assay follows the conversion of 10-CHO-THF to THF, which is coupled to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Purified AICAR transformylase and Dihydrofolate Reductase (DHFR) enzymes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl
-
Substrates: Aminoimidazole carboxamide ribonucleotide (AICAR) and this compound (10-CHO-THF)
-
Cofactor: NADPH
-
UV-Vis Spectrophotometer
Protocol:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, AICAR, 10-CHO-THF, NADPH, and an excess of DHFR.
-
-
Background Reading:
-
Measure the initial absorbance at 340 nm to establish a baseline.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a known amount of purified AICAR transformylase.
-
-
Monitor Absorbance:
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculate Initial Velocity:
-
Determine the initial velocity from the linear portion of the reaction curve.
-
-
Enzyme Activity Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6.22 mM-1cm-1).
-
Visualizations
Diagrams illustrating the key pathways and experimental workflows provide a clear conceptual framework.
Figure 1: Overview of cytosolic and mitochondrial one-carbon metabolism pathways involving 10-CHO-THF.
Figure 2: Experimental workflow for the quantification of 10-CHO-THF by LC-MS/MS.
Conclusion and Future Directions
This compound is a cornerstone of cellular metabolism, with its intricate pathways being essential for life and dysregulated in disease. The compartmentalization of its synthesis and the differential expression of key enzymes like MTHFD2 in cancer highlight promising avenues for therapeutic development. While significant progress has been made in understanding the qualitative roles of 10-CHO-THF, this guide underscores the need for more comprehensive quantitative data, particularly regarding its intracellular concentrations in diverse biological systems and the kinetic parameters of the human enzymes involved in its metabolism. Such data will be invaluable for building more accurate metabolic models and for the rational design of next-generation therapies targeting one-carbon metabolism. The detailed experimental protocols provided herein offer a standardized framework for researchers to contribute to this critical area of investigation.
References
- 1. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | MTHFD1 dimer transforms 10-formyl-THFPG to 5,10-methenyl-THFPG [reactome.org]
- 5. Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reactome | MTHFD1L transforms 10-formyl-THF to HCOOH and THF [reactome.org]
- 9. ebm-journal.org [ebm-journal.org]
- 10. Human mitochondrial MTHFD2 is a dual redox cofactor-specific methylenetetrahydrofolate dehydrogenase/methenyltetrahydrofolate cyclohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic fate of 10-formyltetrahydrofolic acid in mammalian cells
An In-Depth Technical Guide to the Metabolic Fate of 10-Formyltetrahydrofolic Acid in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (10-CHO-THF) is a pivotal metabolite in one-carbon (1C) metabolism, serving as a key donor of formyl groups for essential biosynthetic pathways. This document provides a comprehensive technical overview of the synthesis, utilization, and catabolism of 10-CHO-THF within mammalian cells. It details the compartmentalization of these processes between the cytoplasm and mitochondria, the kinetics of the key enzymes involved, and the regulatory networks that govern metabolic flux. This guide also includes detailed experimental protocols for the quantification of intracellular folates, enzyme activity assays, and metabolic flux analysis, alongside graphical representations of the core pathways to support further research and therapeutic development.
Introduction: The Central Role of 10-Formyltetrahydrofolate
One-carbon metabolism comprises a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), and for cellular methylation.[1] Central to this network are derivatives of tetrahydrofolate (THF), which act as carriers for one-carbon units at various oxidation states.[2] 10-formyltetrahydrofolate (10-CHO-THF) is the fully oxidized form of one-carbon-substituted THF and functions as the primary donor of formyl groups.[3][4] Its metabolism is spatially organized within the cell, with distinct and interconnected pathways operating in the cytoplasm and mitochondria. Dysregulation of 10-CHO-THF metabolism has been implicated in various pathologies, including neural tube defects and cancer, making its enzymatic pathways critical targets for therapeutic intervention.[1][5]
Synthesis of 10-Formyltetrahydrofolate
The generation of 10-CHO-THF occurs through distinct enzymatic reactions in both the cytoplasm and mitochondria, utilizing different substrates to contribute to the cellular 1C pool.
Cytoplasmic Synthesis
In the cytoplasm, 10-CHO-THF is primarily synthesized by the trifunctional enzyme C1-tetrahydrofolate synthase (MTHFD1) . This single protein houses three distinct catalytic activities:
-
5,10-methylenetetrahydrofolate dehydrogenase: Oxidizes 5,10-methylene-THF to 5,10-methenyl-THF using NADP+ as a cofactor.
-
5,10-methenyltetrahydrofolate cyclohydrolase: Hydrolyzes 5,10-methenyl-THF to 10-CHO-THF.
-
10-formyltetrahydrofolate synthetase: Catalyzes the ATP-dependent ligation of formate (B1220265) to THF.[5][6][7]
The dehydrogenase and cyclohydrolase activities work in sequence to produce 10-CHO-THF from one-carbon units derived from serine, while the synthetase activity allows the cell to utilize formate.[6][8]
Mitochondrial Synthesis
The mitochondrial pathway is a major source of one-carbon units for the cell, primarily through the production of formate which can be exported to the cytoplasm.[9] Key enzymes in mitochondrial 10-CHO-THF synthesis include:
-
MTHFD2 and MTHFD2L: These are bifunctional enzymes containing methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities.[10][11] MTHFD2 is highly expressed in embryonic and cancer cells, while MTHFD2L is more common in adult tissues.[10]
-
MTHFD1L: This monofunctional enzyme possesses only 10-formyltetrahydrofolate synthetase activity.[1][12] It catalyzes the final step in the mitochondrial pathway that generates formate from 10-CHO-THF, but can also operate in reverse to synthesize 10-CHO-THF from formate and THF.[9][13][14]
The primary flow of one-carbon units in mitochondria is from serine, via the action of SHMT2, to formate, which is then exported. This mitochondrial formate production is critical for supporting cytoplasmic processes, especially during embryonic development.[9][14]
Caption: Overview of 10-CHO-THF synthesis in cytosol and mitochondria.
Metabolic Utilization of 10-Formyltetrahydrofolate
10-CHO-THF serves as a one-carbon donor for two primary anabolic pathways.
De Novo Purine Biosynthesis
The de novo synthesis of the purine ring requires two formylation steps, both of which utilize 10-CHO-THF as the formyl donor in the cytoplasm.[3][15]
-
GAR Transformylase (GART) incorporates the C8 carbon.
-
AICAR Transformylase (ATIC) incorporates the C2 carbon.[15]
These reactions are critical for producing the building blocks of DNA and RNA. Interestingly, AICAR transformylase has been shown to also utilize 10-formyldihydrofolate (B1664512) as a substrate.[16]
Mitochondrial Protein Synthesis Initiation
In mitochondria, 10-CHO-THF is required for the formylation of methionyl-tRNA (Met-tRNA) to produce N-formylmethionyl-tRNA (fMet-tRNA).[3][10] This reaction is catalyzed by methionyl-tRNA formyltransferase (MTFMT) . fMet-tRNA is essential for initiating the translation of proteins encoded by the mitochondrial genome.[10]
Catabolism and Regulation
The cellular pool of 10-CHO-THF is tightly regulated to balance the demands of biosynthesis with the need to regenerate other folate cofactors.
Catabolism
The primary catabolic enzyme for 10-CHO-THF is the cytosolic 10-formyltetrahydrofolate dehydrogenase (ALDH1L1) . This enzyme catalyzes the NADP+-dependent conversion of 10-CHO-THF to THF and CO2.[5][8] By converting 10-CHO-THF back to THF, ALDH1L1 plays a crucial role in replenishing the cellular pool of unconjugated THF, which is required for other essential reactions like the conversion of serine to glycine.[8] Down-regulation of ALDH1L1 has been observed in some cancers, which may serve to increase the 10-CHO-THF pool to support rapid proliferation.[11]
Regulatory Signaling
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a key regulator of cell growth and metabolism and has been shown to control purine synthesis by modulating the mitochondrial THF cycle.[17] Activation of mTORC1 can upregulate the expression of MTHFD2.[10] This increases the mitochondrial production of formate, which is then supplied to the cytoplasm to support the synthesis of 10-CHO-THF and drive de novo purine synthesis, thereby linking nutrient availability and growth signals to nucleotide production.
Caption: mTORC1 signaling pathway regulating one-carbon metabolism.
Quantitative Data
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for modeling metabolic flux and for drug development.
Table 1: Kinetic Parameters of Key Human Enzymes in 10-CHO-THF Metabolism
| Enzyme | Function | Substrate | Km | Vmax / kcat | Reference |
| MTHFD1 | Synthetase | ATP | 30.3 µM | - | [18] |
| (6S)-THF | 364 µM | - | [18] | ||
| Formate | 36.7 mM | - | [18] | ||
| Dehydrogenase | 5,10-CH2-THF | - | 13.2 µmol/min/mg | [18] | |
| MTHFD2 | Dehydrogenase/Cyclohydrolase | - | Kcat/KM is 50-fold higher than MTHFD2L | - | [10] |
| ALDH1L1 | Dehydrogenase | 10-CHO-THF | - | Catalyzes NADP+-dependent conversion to THF and CO2 | [5][19] |
Table 2: Intracellular Concentrations of Folates
| Cell Line | Folate Species | Concentration (pmol/mg protein) | Condition | Reference |
| MCF-7 | 10-formyl-H4PteGlu | 103 ± 10 | Exposed to 5-formyl-H4PteGlu | [20] |
| (Human Breast Cancer) | H4PteGlu | 120 ± 18 | Exposed to 5-formyl-H4PteGlu | [20] |
| 5-methyl-H4PteGlu | 71 ± 18 | Exposed to 5-formyl-H4PteGlu | [20] | |
| 10-formyl-H4PteGlu | 88 ± 5 | Exposed to 5-methyl-H4PteGlu | [20] |
Experimental Protocols
Protocol: Quantification of Intracellular Folates by LC-MS/MS
This protocol outlines a method for the sensitive quantification of various folate species, including 10-CHO-THF, from mammalian cell culture. The method involves rapid extraction with chemical stabilization to prevent interconversion and degradation.
Caption: Workflow for quantifying intracellular folates via LC-MS/MS.
Methodology:
-
Cell Harvesting:
-
Grow mammalian cells to ~80% confluency.
-
Aspirate media, wash cells twice with ice-cold PBS.
-
Harvest cells by trypsinization, neutralize, and pellet by centrifugation (e.g., 400g for 5 min at 4°C).
-
-
Extraction and Stabilization:
-
Immediately resuspend the cell pellet in ≥10 volumes of ice-cold extraction buffer (e.g., 80% methanol (B129727) containing 0.1% acetic acid and stabilizing agents like ascorbic acid or other reducing agents).[9]
-
Vortex vigorously and lyse cells further by sonication on ice. This step must be performed quickly and on ice to quench enzymatic activity and prevent folate degradation.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000g for 10 min at 4°C) to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant containing the folate metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Inject the clarified extract onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18 or HILIC) for separation. The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[21]
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each folate vitamer and corresponding stable isotope-labeled internal standards for accurate quantification.
-
Protocol: MTHFD1 Dehydrogenase Activity Assay
This spectrophotometric assay measures the NADP+-dependent dehydrogenase activity of the cytosolic MTHFD1 enzyme in cell lysates.
Methodology:
-
Lysate Preparation:
-
Harvest cells as described above and resuspend the pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).
-
Lyse cells via sonication or Dounce homogenization on ice.
-
Centrifuge at high speed (e.g., 14,000g for 20 min at 4°C) to obtain the cytosolic extract (supernatant).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a quartz cuvette containing: reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADP+, and the cell lysate (e.g., 50-100 µg of protein).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm (corresponding to the production of NADPH) using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Enzyme activity is typically expressed as nmol of NADPH formed per minute per mg of protein.[22]
-
Protocol: 13C Metabolic Flux Analysis of One-Carbon Metabolism
This protocol describes a general approach to trace the flow of one-carbon units from serine through the folate pathway using stable isotope labeling.
Caption: General workflow for ¹³C metabolic flux analysis (MFA).
Methodology:
-
Cell Culture and Labeling:
-
Culture mammalian cells in a defined medium where unlabeled serine is replaced with a stable isotope-labeled tracer, such as [U-13C3]-serine or [3-13C1]-serine.[1]
-
Allow the cells to grow for a sufficient duration to approach isotopic steady-state, where the labeling patterns of intracellular metabolites become constant.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing with an ice-cold solution (e.g., PBS or saline).
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol), as described in the folate quantification protocol.
-
-
LC-MS Analysis:
-
Analyze the extracts using LC-MS or LC-MS/MS to measure the mass isotopologue distributions (MIDs) of key metabolites in the pathway (e.g., serine, glycine, purine nucleotides).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of stable isotopes.
-
Use the corrected labeling patterns as input for computational metabolic flux analysis software.[2][4] The software fits the experimental labeling data to a metabolic network model to estimate the relative or absolute fluxes through the reactions of one-carbon metabolism.[1]
-
Conclusion and Future Directions
The metabolism of 10-formyltetrahydrofolate is a highly compartmentalized and regulated process that is fundamental to cell proliferation and survival. As a critical node integrating inputs from amino acid metabolism with the demands of nucleotide synthesis, the pathways governing 10-CHO-THF are of significant interest in both basic research and clinical applications. The strong association of mitochondrial one-carbon enzymes, particularly MTHFD2, with cancer proliferation highlights this pathway as a promising target for novel anticancer therapies. Future research will likely focus on developing isoform-specific inhibitors to selectively target these pathways in cancer cells while sparing healthy tissues, and on further elucidating the complex regulatory networks that control one-carbon flux in response to diverse cellular signals. The experimental approaches detailed in this guide provide a robust framework for pursuing these critical research and development goals.
References
- 1. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. (PDF) Quantification of Cellular Folate Species by LC-MS [research.amanote.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. MTHFD1 - Wikipedia [en.wikipedia.org]
- 6. Reduced MTHFD1 Activity in Male Mice Perturbs Folate- and Choline-Dependent One-Carbon Metabolism as Well as Transsulfuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTHFD1 methylenetetrahydrofolate dehydrogenase, cyclohydrolase and formyltetrahydrofolate synthetase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The folate cycle enzyme MTHFD2 induces cancer immune evasion through PD-L1 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTHFD1L methylenetetrahydrofolate dehydrogenase (NADP+ dependent) 1 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 14. MTHFD2 promotes breast cancer cell proliferation through IFRD1 RNA m6A methylation-mediated HDAC3/p53/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uniprot.org [uniprot.org]
- 19. Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for HPLC Analysis of 10-Formyltetrahydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-CHO-THF) is a crucial intermediate in one-carbon metabolism. As a derivative of folic acid, it serves as a primary donor of formyl groups for the de novo synthesis of purines, essential building blocks of DNA and RNA.[1][2] The accurate quantification of 10-CHO-THF in biological matrices is therefore vital for research in areas such as nutrition, cancer biology, and drug development.[1] However, its inherent instability presents a significant analytical challenge.[3]
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). It outlines sample preparation, chromatographic conditions, and data analysis, and includes performance data from various cited methodologies.
Signaling and Metabolic Pathways
This compound is a key component of the folate cycle, which is central to the synthesis of nucleotides and amino acids. Specifically, it provides a one-carbon unit for two steps in the purine (B94841) biosynthesis pathway, leading to the formation of inosine (B1671953) monophosphate (IMP), the precursor for adenosine (B11128) and guanosine (B1672433) nucleotides.
References
Application Notes and Protocols for the Quantification of 10-Formyltetrahydrofolic Acid in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-fTHF) is a pivotal intermediate in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of purines and thymidylate, and the remethylation of homocysteine.[1][2] As a carrier of one-carbon units, 10-fTHF is indispensable for cell growth and proliferation. Consequently, the accurate quantification of intracellular 10-fTHF levels is critical for understanding normal cellular physiology, the pathology of diseases such as cancer, and for the development of therapeutic agents that target folate metabolism.
These application notes provide detailed protocols for the quantification of 10-fTHF in cell lysates using state-of-the-art methodologies. The included protocols cover sample preparation, and analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, and also discussing the principles of enzymatic assays.
One-Carbon Metabolism and the Role of this compound
10-fTHF is a central node in the folate-mediated one-carbon metabolism pathway. It is primarily involved in the de novo synthesis of purines, where it donates formyl groups for the formation of the purine (B94841) ring.[2] The pathway is compartmentalized within the cell, with key reactions occurring in both the cytoplasm and mitochondria.
Caption: Overview of one-carbon metabolism highlighting the central role of 10-Formyl-THF.
Quantitative Data Summary
| Cell Line/Tissue | Condition | Method | Reported 10-fTHF Level/Change | Reference |
| Neuroblastoma | Low 10-formyltetrahydrofolate dehydrogenase (FDH) expression | LC-MS | Nearly 10-fold increase in the formyl-THF/THF ratio | [3] |
| Human Leukemia (CCRF-CEM) | Folate-depleted medium | Growth Assay | 10-formyl-7,8-dihydrofolic acid supported growth, indicating its conversion to active folates. | [4] |
| HeLa Cells | Cyclical exposure to 5-formylTHF | Radio-tracer/HPLC | No significant effect on intracellular pralatrexate (B1268) (a folate analog) level. | [4] |
| Human Colon Adenocarcinoma Xenografts | Infusion with [6RS]5-formyltetrahydrofolate | Not specified | Expansion of 5,10-methylenetetrahydrofolate and tetrahydrofolate pools by 253-661% of control, indicating conversion from 5-formyl-THF. | [5] |
| Serum (Human) | N/A | LC-MS/MS | Limit of Detection (LOD) as low as 1.2 nmol/L. | [6] |
| Serum (Human) | N/A | LC-MS/MS | Lower Limit of Quantitation (LLOQ) at pg/mL levels. | [7][8] |
Experimental Protocols
Protocol 1: Cell Lysate Preparation for Folate Analysis
This protocol describes the general steps for preparing cell lysates suitable for the quantification of 10-fTHF. Due to the instability of folate derivatives, it is crucial to work quickly and keep samples on ice. The use of an antioxidant is essential to prevent the degradation of 10-fTHF.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
15 mL conical tubes
-
Centrifuge capable of 4°C
-
Lysis Buffer: 80% methanol (B129727) containing 25 mM sodium ascorbate (B8700270) (prepare fresh)
-
Microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer (e.g., in a T75 flask or 10 cm dish) twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Pelleting:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant completely.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 107 cells.
-
Vortex vigorously for 30 seconds.
-
(Optional) Sonicate the sample on ice to ensure complete lysis.
-
-
Protein Precipitation and Clarification:
-
Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the folates, to a new pre-chilled microcentrifuge tube.
-
-
Storage:
-
Analyze the samples immediately or store them at -80°C. Avoid multiple freeze-thaw cycles.
-
Caption: Workflow for preparing cell lysates for folate analysis.
Protocol 2: Quantification of 10-fTHF by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of 10-fTHF using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Cell lysate (from Protocol 1)
-
Stable isotope-labeled internal standard (e.g., 13C5-10-formyltetrahydrofolic acid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS vials
Instrumentation:
-
UPLC/HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Internal Standard Spiking:
-
Thaw the cell lysate on ice.
-
Spike the lysate with a known concentration of the stable isotope-labeled internal standard.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked cell lysate onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Elute 10-fTHF with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute 10-fTHF.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 10-fTHF and its stable isotope-labeled internal standard. (Note: These transitions should be optimized for the specific instrument used).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 10-fTHF in the cell lysate by interpolating its peak area ratio from the calibration curve.
-
Caption: Workflow for 10-fTHF quantification by LC-MS/MS.
Protocol 3: Enzymatic Assay for 10-fTHF Quantification (Principle and Outline)
This method relies on the enzymatic conversion of 10-fTHF to tetrahydrofolate (THF) and CO2 by 10-formyltetrahydrofolate dehydrogenase (FDH), with the concomitant reduction of NADP+ to NADPH. The increase in NADPH can be measured spectrophotometrically at 340 nm.
Principle: 10-fTHF + NADP+ + H2O --(10-FDH)--> THF + CO2 + NADPH + H+
Materials:
-
Cell lysate (prepared in a suitable buffer, e.g., Tris-HCl, pH 7.5, with antioxidants)
-
10-Formyltetrahydrofolate Dehydrogenase (FDH) enzyme
-
NADP+ solution
-
10-fTHF standards of known concentrations
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent plate or cuvettes
Procedure Outline:
-
Standard Curve Preparation: Prepare a series of 10-fTHF standards in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, NADP+ solution, and either the 10-fTHF standard or the cell lysate sample.
-
Include a blank containing all components except the 10-fTHF/sample.
-
-
Enzyme Addition: Initiate the reaction by adding the FDH enzyme to all wells.
-
Incubation and Measurement:
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH production for each standard and sample.
-
Plot the reaction rate against the concentration of the 10-fTHF standards to generate a standard curve.
-
Determine the concentration of 10-fTHF in the cell lysate from the standard curve.
-
Caption: Logical relationship in the enzymatic quantification of 10-fTHF.
Conclusion
The accurate quantification of this compound in cell lysates is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutics. The protocols outlined in these application notes, particularly the LC-MS/MS method, provide robust and sensitive approaches for this purpose. Careful sample handling and the use of appropriate controls and standards are paramount for obtaining reliable and reproducible data. Researchers are encouraged to optimize these protocols for their specific cell types and experimental systems.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the conversion of 5-formyltetrahydrofolate and 5-methyltetrahydrofolate to 5,10-methylenetetrahydrofolates and tetrahydrofolates in human colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 10-Formyltetrahydrofolic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-CHO-THF) is a crucial intermediate in one-carbon metabolism, serving as a primary donor of formyl groups for essential biosynthetic pathways.[1] Its central role in the de novo synthesis of purines makes it a key metabolite for cell growth, proliferation, and DNA replication.[1][2] In cell culture, the application of 10-CHO-THF and its precursors, such as 10-formylfolic acid, provides a valuable tool to investigate cellular processes, screen potential therapeutic agents, and understand metabolic dependencies, particularly in cancer research.[3][4]
It is critical to distinguish between this compound (the bioactive, reduced form) and 10-formylfolic acid (the oxidized, more stable precursor). Mammalian cells often have a limited capacity to internalize and reduce 10-formylfolic acid to its active tetrahydrofolate form.[4][5] Therefore, direct supplementation with 10-formyltetrahydrofolate or its more readily metabolized precursor, 10-formyl-7,8-dihydrofolic acid, is often preferred in cell culture experiments to directly modulate the intracellular one-carbon pool.[5][6]
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound and its derivatives in cell culture experiments.
Data Presentation
Table 1: Bioactivity of Folic Acid Derivatives in Leukemia Cell Lines
| Compound | Cell Line | Bioactivity | Notes | Reference(s) |
| 10-Formylfolic acid | CCRF-CEM | Inactive | Does not support cell growth in folate-depleted medium containing methotrexate (B535133).[7] | [6][7] |
| 10-formyl-7,8-dihydrofolic acid | CCRF-CEM | Active | Supports cell growth in folate-depleted medium containing methotrexate. Less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid. Serves as a substrate for AICAR transformylase and dihydrofolate reductase.[6][7] | [6][7] |
| 10-formyl-7,8-dihydrofolic acid | Jurkat | Active | Utilized by AICAR transformylase.[7] | [7] |
Table 2: Troubleshooting Common Issues in Cell-Based Assays with 10-Formylfolic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Precipitation in Culture Medium | - Low aqueous solubility.- High stock solution concentration.- pH of the culture medium. | - Prepare a fresh stock solution in a suitable solvent like DMSO or a mild alkaline solution before diluting in the medium.- Ensure the final solvent concentration is non-toxic to cells (typically <0.1%).- Adjust the medium's pH if it does not interfere with experimental goals. | [8] |
| High Cell Death or Unexpected Cytotoxicity | - The concentration is too high.- The cell line is particularly sensitive to purine (B94841) synthesis or DHFR inhibition. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Start with a low concentration (e.g., in the nanomolar range) and gradually increase it. | [8] |
| No Observable Effect or Low Potency | - Requires metabolic activation to a more bioactive form, which can be cell-type dependent.- The concentration is too low.- The culture medium contains high levels of competing folates. | - Increase the incubation time to allow for metabolic conversion.- Use a higher concentration.- Consider using a folate-depleted medium to enhance the effect. | [8] |
| Inconsistent or Non-Reproducible Results | - Inconsistent preparation of the stock solution.- Variation in cell seeding density. | - Prepare a large batch of the stock solution, aliquot, and store it properly to ensure consistency.- Standardize cell seeding procedures. | [8] |
Signaling Pathways and Experimental Workflows
Folate Metabolism and Purine Synthesis
The following diagram illustrates the central role of 10-formyltetrahydrofolate in one-carbon metabolism and its direct involvement in the de novo purine synthesis pathway.
Caption: Role of 10-Formyltetrahydrofolate in Purine Synthesis.
Experimental Workflow for Assessing Bioactivity in Cell Culture
This workflow outlines the general steps to determine the biological activity of this compound derivatives in supporting cell growth in a folate-depleted environment.
Caption: Workflow for Testing Bioactivity of Folate Compounds.
Experimental Protocols
Protocol 1: Leukemia Cell Growth Assay in Folate-Depleted Medium
Objective: To determine the ability of 10-formylfolic acid and its derivatives to support the growth of leukemia cells in the absence of other folate sources.[7]
Materials:
-
Leukemia cell line (e.g., CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate-free RPMI-1640 medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Methotrexate (MTX)
-
10-Formylfolic acid
-
10-formyl-7,8-dihydrofolic acid
-
5-formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) as a positive control
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Culture: Maintain leukemia cells in complete medium under standard conditions (37°C, 5% CO₂).[7]
-
Preparation of Folate-Depleted Medium: Prepare folate-free RPMI-1640 supplemented with 10% dFBS and a concentration of methotrexate sufficient to inhibit DHFR (e.g., 1 µM).[7]
-
Cell Seeding: Wash the cells twice with folate-free RPMI-1640 to remove residual folates. Resuspend the cells in the prepared folate-depleted medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[7]
-
Compound Addition: Add serial dilutions of 10-formylfolic acid, 10-formyl-7,8-dihydrofolic acid, and the positive control (Leucovorin) to the respective wells. Include wells with no added folate as a negative control.[7]
-
Incubation: Incubate the plates for 48 to 72 hours.[7]
-
Cell Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth relative to the positive control and plot dose-response curves to determine the potency of each compound.
Protocol 2: Cell-Based Cytotoxicity Assay with Purine Rescue
Objective: To determine the cytotoxic effect (IC50) of a compound targeting purine synthesis and to confirm that the cytotoxicity is due to the inhibition of this pathway.[3]
Materials:
-
Cancer cell line (e.g., CCRF-CEM, HeLa)
-
Complete cell culture medium
-
Test inhibitor (e.g., 10-formylfolic acid analog)
-
Hypoxanthine (B114508) (for purine rescue)
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells per well) and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Treat cells with the inhibitor in the presence or absence of a rescuing agent like hypoxanthine.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Calculate the IC50 value of the inhibitor in the presence and absence of hypoxanthine. A significant shift in the IC50 in the presence of hypoxanthine indicates that the inhibitor's cytotoxic effect is mediated through the inhibition of purine biosynthesis.[3]
Protocol 3: Analysis of Intracellular Folates by LC-MS/MS
Objective: To quantify the levels of 10-formyltetrahydrofolate and other folate derivatives within cultured cells.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold extraction solvent (e.g., 80% methanol)
-
Liquid nitrogen or cold quenching solvent
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with the compound of interest for the specified duration.[4]
-
Cell Harvesting and Quenching: Aspirate the culture medium and wash the cells with ice-cold PBS. Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.[4]
-
Metabolite Extraction: Lyse the cells and extract the metabolites using a cold extraction solvent. Centrifuge to pellet cellular debris.[4]
-
Sample Preparation: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis: Separate the folate metabolites using liquid chromatography. Detect and quantify the different folate species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][9]
-
Data Analysis: Generate standard curves for each folate species to be quantified. Normalize the quantified levels to the cell number or total protein content.[4]
Conclusion
The use of this compound and its related compounds in cell culture is a powerful approach to dissect the intricacies of one-carbon metabolism and its impact on cellular function. The protocols and data provided herein offer a framework for researchers to design and execute robust experiments. Careful consideration of the specific folate derivative used, its bioavailability, and the metabolic characteristics of the chosen cell line are paramount for obtaining meaningful and reproducible results. These tools are invaluable for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 10-Formyltetrahydrofolic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, acting as a primary donor of formyl groups for the de novo synthesis of purines, which are essential building blocks of DNA and RNA.[1] Given its central role in cellular proliferation, enzymes involved in 10-CHO-THF metabolism are targets for therapeutic intervention, particularly in oncology. Accurate and reproducible experimental results rely on the proper preparation and storage of 10-CHO-THF stock solutions, as this molecule is susceptible to degradation.
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with a summary of its stability under various conditions.
Data Presentation: Stability of this compound
The stability of this compound is critically influenced by temperature, pH, light, and the presence of oxidizing agents. The pteridine (B1203161) ring within its structure is particularly susceptible to oxidation.
Quantitative Stability Data
The degradation of 10-formylfolic acid (a related, more oxidized form) has been shown to follow first-order kinetics. The following table summarizes the degradation rate constants at various temperatures and pH values.
| Temperature (°C) | pH | Degradation Rate Constant (k, min⁻¹) | Reference |
| 100 | 3 | 1.8 x 10⁻³ | |
| 100 | 5 | Not Specified | |
| 100 | 7 | Not Specified | |
| 80 | 3 | Not Specified | |
| 80 | 5 | Not Specified | |
| 80 | 7 | Not Specified | |
| 60 | 3 | Not Specified | |
| 60 | 5 | Not Specified | |
| 60 | 7 | Not Specified |
Note: While the provided search results mention the study of degradation at these conditions, specific rate constants for all conditions for this compound were not explicitly detailed in the snippets. The single data point is for the related 10-formylfolic acid.
Factors Influencing Stability
-
pH: this compound is highly susceptible to degradation in acidic conditions (pH < 6.0). At acidic pH, it can be converted to the more stable 5,10-methenyltetrahydrofolate.[2] It is recommended to prepare solutions in a buffer with a pH between 7.0 and 8.5.
-
Temperature: Elevated temperatures significantly accelerate the degradation of 10-CHO-THF. Long-term storage should be at -80°C.[3]
-
Light: As with other folate derivatives, 10-CHO-THF is light-sensitive. Exposure to UV and ambient light should be minimized during handling and storage.
-
Oxidation: The tetrahydrofolate moiety is easily oxidized. The use of antioxidants and deoxygenated solvents is crucial to prevent degradation.[4] In the absence of antioxidants, 10-CHO-THF can be readily oxidized to 10-formyldihydrofolate (B1664512).[5]
Signaling and Metabolic Pathway Involvement
10-Formyltetrahydrofolate is a key one-carbon donor in the de novo purine (B94841) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. It provides the formyl groups for two steps in the pathway, catalyzed by glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust volumes as needed for different concentrations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
2-mercaptoethanol (B42355) (BME) or Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4), deoxygenated
-
Sterile, amber microcentrifuge tubes
-
Argon or nitrogen gas
Procedure:
-
Work under subdued light: All procedures should be performed with minimal exposure to light to prevent photodegradation.
-
Deoxygenate Buffer: Sparge the 0.1 M potassium phosphate buffer (pH 7.4) with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Buffer: Add 2-mercaptoethanol to the deoxygenated buffer to a final concentration of 20 mM. This buffer should be prepared fresh.
-
Weigh Compound: In a fume hood, accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Initial Dissolution: Add a small volume of anhydrous DMSO to the powder to create a slurry. Gentle vortexing can be used to aid dissolution. For compounds that are difficult to dissolve, brief sonication in a water bath may be necessary.[6]
-
Dilution with Buffer: Slowly add the freshly prepared antioxidant buffer to the DMSO slurry to reach the final desired concentration (e.g., 10 mM). Vortex gently until the solution is clear.
-
Final pH Check: If necessary, check the pH of the final solution and adjust to ~7.4 using dilute, deoxygenated NaOH or HCl.
-
Inert Gas Overlay: Before capping, flush the headspace of the tube with argon or nitrogen gas.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Storage and Handling of Stock Solutions
Proper storage is critical to maintain the integrity of this compound stock solutions.
-
Long-term Storage: Aliquots of the stock solution should be stored at -80°C for up to 6 months.[2] Some sources suggest stability for up to one year under these conditions.[3]
-
Short-term Storage: For immediate use within a day, solutions can be kept on ice, protected from light. However, storage at 2-8°C for more than a few hours is not recommended.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this will lead to degradation. Use single-use aliquots whenever possible.
-
Light Protection: Always store solutions in amber or light-blocking containers and handle them in subdued light.
-
Inert Atmosphere: Storing solutions under an inert gas (argon or nitrogen) will minimize oxidation.[2]
Experimental Workflow and Quality Control
The following workflow outlines the critical steps from receiving the solid compound to having a quantified, ready-to-use stock solution.
Chemical Degradation Pathway
10-Formyltetrahydrofolate is susceptible to both oxidation and pH-dependent transformations. Under acidic conditions, it can cyclize to form 5,10-methenyltetrahydrofolate. Oxidation leads to the formation of 10-formyldihydrofolate and subsequently 10-formylfolic acid.
References
- 1. Effect of pH on temperature stability of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Solid-Phase Extraction of 10-Formyltetrahydrofolic Acid from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-CHO-THF) is a crucial intermediate in one-carbon metabolism, acting as a formyl group donor in several key biosynthetic pathways.[1][2] Notably, it is essential for two steps in the de novo purine (B94841) biosynthesis pathway, which provides the building blocks for DNA and RNA.[3][4] Its central role in nucleotide synthesis makes the enzymes that utilize it, such as glycinamide (B1583983) ribonucleotide formyltransferase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICAR Tfase), important targets for therapeutic agents, including antifolate cancer drugs.[1]
Accurate quantification of 10-CHO-THF in biological matrices such as plasma, serum, and tissues is critical for understanding its physiological and pathological roles, as well as for the development of drugs targeting folate metabolism. However, the inherent instability of 10-CHO-THF presents a significant analytical challenge.[5] Solid-phase extraction (SPE) has emerged as a robust and effective technique for the selective isolation and pre-concentration of 10-CHO-THF from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
These application notes provide detailed protocols for the solid-phase extraction of 10-CHO-THF from various biological samples, along with information on method performance and data presentation.
Data Presentation: Performance Characteristics of SPE Methods for Folate Analysis
The following tables summarize the typical performance characteristics of SPE-LC-MS/MS methods for the analysis of folates, including 10-CHO-THF, in biological samples.[7][8]
Table 1: Quantitative Performance of Folate Analysis using SPE-LC-MS/MS
| Parameter | Typical Value | Biological Matrix | Reference |
| Recovery | 85-110% | Serum, Plasma | [7] |
| Intra-day Precision (%CV) | < 10% | Serum, Plasma | [7][9] |
| Inter-day Precision (%CV) | < 15% | Serum, Plasma | [7][9] |
| Limit of Detection (LOD) | 0.07–0.52 nmol/L | Serum | [8] |
| Limit of Quantification (LOQ) | 1.2 ng/mL | Plasma | [9] |
| Linearity (R²) | ≥ 0.99 | Serum, Plasma | [7][9] |
Table 2: Matrix Effect Assessment
| Analyte | Matrix | Mean Recovery (%) | RSD (%) | Reference |
| Folic Acid | Human Plasma | 92.8 | 6.5 | [10] |
| 5-Methyltetrahydrofolate | Human Plasma | 95.1 | 7.2 | [10] |
Note: Data for specific folate derivatives are presented as representative values for folate analysis. Method validation should be performed for 10-CHO-THF in the specific biological matrix of interest.
Experimental Protocols
Protocol 1: SPE of 10-CHO-THF from Human Plasma/Serum
This protocol describes the solid-phase extraction of 10-CHO-THF from human plasma or serum using a mixed-mode anion exchange SPE cartridge.
Materials:
-
Human plasma or serum, collected with EDTA
-
Extraction Buffer: 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH adjusted to 3.2[5][7]
-
Internal Standard (IS) Solution: Stable isotope-labeled this compound (e.g., ¹³C₅-10-CHO-THF) in a suitable solvent
-
SPE Cartridges: Mixed-mode anion exchange (e.g., SOLA WAX) or reversed-phase (e.g., C18)[5][7]
-
SPE Wash Buffer: 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water, pH 3.4[5]
-
Elution Solution: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid in water[5]
-
Reconstitution Solution: 90:10 Water:Methanol[5]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of Extraction Buffer.[5][7] Do not allow the sorbent to dry out between steps.
-
Loading: Load the supernatant from the sample pre-treatment step onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or gentle vacuum.[7]
-
Washing: Wash the SPE cartridge with 3 mL of SPE Wash Buffer.[5]
-
Elution: Elute the folates with 1 mL of Elution Solution under positive pressure or gentle vacuum.[5]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of Reconstitution Solution.[6]
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Protocol 2: Preparation of Tissue Homogenates for SPE
This protocol describes the homogenization of tissue samples for the subsequent extraction of 10-CHO-THF.
Materials:
-
Tissue sample (e.g., liver, colon)
-
Lysis Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. Add protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL and 2 mM PMSF) just before use.[11]
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer (e.g., Potter-Elvehjem, Polytron)
-
Ice bath
-
Microcentrifuge
Procedure:
-
Sample Collection and Storage:
-
Collect tissue samples and immediately snap-freeze them in liquid nitrogen.
-
Store frozen tissue at -80°C until homogenization.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add the tissue to a pre-chilled mortar or homogenization tube.
-
Add cold Lysis Buffer at a ratio of 900 µL per 100 mg of tissue.[11]
-
Homogenize the tissue on ice until a uniform consistency is achieved. For a mortar and pestle, grind the tissue in the presence of liquid nitrogen. For a mechanical homogenizer, use short bursts to prevent sample heating.[11][12]
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
-
Clarification:
-
Centrifuge the tissue homogenate at 13,000 xg for 2 minutes at 4°C to pellet cellular debris.[11]
-
Carefully collect the supernatant, which contains the tissue extract.
-
-
Further Processing:
-
The resulting supernatant can be further processed for SPE. Due to the complexity of the matrix, a protein precipitation step (as described in Protocol 1, step 1) is recommended before loading onto the SPE cartridge.
-
Visualizations
Caption: Workflow for the solid-phase extraction of 10-CHO-THF.
Caption: Role of 10-CHO-THF in de novo purine biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid [mdpi.com]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rbm.iqvia.com [rbm.iqvia.com]
- 12. homogenizers.net [homogenizers.net]
LC-MS/MS method for 10-formyltetrahydrofolic acid detection
An Application Note and Protocol for the Sensitive and Robust Quantification of 10-Formyltetrahydrofolic Acid using LC-MS/MS
Introduction
This compound (10-CHO-THF) is a crucial intermediate in one-carbon metabolism, acting as a formyl group donor in the de novo biosynthesis of purines, which are essential building blocks of DNA and RNA.[1] The accurate quantification of 10-CHO-THF and other folate derivatives is vital in various research areas, including nutritional science, clinical diagnostics, and the development of antifolate cancer therapies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and speed, surpassing traditional microbiological or binding assays.[1][2]
This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices, specifically serum, using a robust LC-MS/MS method. The protocol addresses the inherent instability of folate species through optimized sample preparation and analytical conditions.
Challenges in Quantification
The accurate measurement of this compound is complicated by several factors:
-
Chemical Instability : Folate derivatives, including 10-CHO-THF, are highly susceptible to oxidation and degradation, which can lead to an underestimation of their true concentrations if not handled properly.[3][4]
-
Interconversion : 10-CHO-THF exists in a pH-dependent equilibrium with other folate forms, such as 5,10-methenyltetrahydrofolate (5,10-CH=THF).[3][5] Changes in pH during sample preparation can cause interconversions, leading to inaccurate measurements.[3][5]
-
Low Endogenous Concentrations : In biological samples, 10-CHO-THF is often present at very low levels, necessitating highly sensitive analytical methods for its detection.[3]
-
Matrix Effects : Components of biological matrices like plasma or tissue can interfere with the ionization of the analyte in the mass spectrometer, causing ion suppression or enhancement and affecting accuracy.[3]
To overcome these challenges, this protocol employs antioxidants during sample preparation and a stable isotope-labeled internal standard to correct for matrix effects and recovery variations.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of folates from serum. The use of antioxidants like ascorbic acid throughout the procedure is critical for analyte stability.[1][6][7]
Materials:
-
Serum samples
-
Internal Standard (IS) Working Solution (e.g., ¹³C₅-Folic Acid)
-
SPE Sample Buffer (containing ascorbic acid)
-
Water (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Reconstitution Solution (e.g., Mobile Phase A)
-
SOLA 10 mg/2mL 96-well SPE plate or equivalent
Procedure:
-
Sample Pre-treatment :
-
Solid-Phase Extraction :
-
Conditioning : Condition the SPE plate wells by adding 2 mL of Acetonitrile, followed by 2 mL of Methanol, and finally 2 mL of SPE Sample Buffer. Allow each solvent to pass through under gravity or gentle vacuum.[1]
-
Loading : Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Washing : Wash the wells to remove interfering substances (a specific wash solution may need to be optimized).
-
Elution : Elute the analyte of interest using an appropriate elution solvent (e.g., a mixture of methanol and water with a small amount of acid or base).
-
Drying : Dry the eluate under a stream of nitrogen.
-
-
Reconstitution :
Alternative Sample Preparation: Derivatization
To enhance stability, a reductive alkylation or amination method can be employed. This chemically modifies the folate molecules, making them less prone to degradation and interconversion.[3][8][9]
Procedure Outline:
-
To a sample extract or standard solution in a buffer (e.g., 0.1 M Citric acid with 1% Ascorbic acid), add a derivatizing agent (e.g., acetaldehyde) and a reducing agent (e.g., 2-methylpyridine–borane complex).[3][9]
-
Incubate the mixture at room temperature for 1 hour.[3]
-
Terminate the reaction by adjusting the pH to 6-7 with 1 M NaOH.[3]
-
Add a deuterated internal standard.[3]
-
The stabilized sample is then ready for LC-MS/MS analysis.
Instrumentation and Conditions
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| System | Vanquish Horizon HPLC or equivalent UPLC/UHPLC system[1] |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[1][2] |
| Column Temperature | 30°C[1] |
| Autosampler Temp. | 4°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Gradient | A linear gradient should be optimized for the separation of 10-CHO-THF from other folates and matrix components. |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| System | SCIEX QTRAP 4500 or equivalent triple quadrupole mass spectrometer[1][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[1] |
| IonSpray Voltage | 5500 V[1] |
| Temperature | 550°C[1] |
| Curtain Gas | 35 psi[1] |
| Collision Gas | 7 psi[1] |
| Ion Source Gas 1 | 60 psi[1] |
| Ion Source Gas 2 | 65 psi[1] |
Quantitative Data Summary
The following tables summarize the MRM transitions and reported performance characteristics for the analysis of this compound.
MRM Transitions
Note: MRM transitions and collision energies require optimization for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Requires empirical determination | Requires empirical determination | Requires optimization |
| ¹³C₅-Folic Acid (IS) | Requires empirical determination | Requires empirical determination | Requires optimization |
Method Performance
| Parameter | Result | Reference |
| Linearity (R²) | > 0.98 | [2] |
| Limit of Detection (LOD) | As low as 1.2 nmol/L in serum | [1] |
| Limit of Quantification (LOQ) | pg/mL levels in biological samples | [2] |
| Accuracy (% Deviation) | < 10% | [2] |
| Reproducibility (CV) | < 10% | [2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying One-Carbon Metabolism with 10-Formyltetrahydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for the regulation of cellular methylation.[1][2][3][4] Central to this network is the folate cycle, where tetrahydrofolate (THF) and its derivatives, including 10-formyltetrahydrofolic acid (10-CHO-THF), act as cofactors to accept and donate one-carbon units.[1] 10-CHO-THF is a critical donor of formyl groups for de novo purine (B94841) biosynthesis, making it a key molecule for cell proliferation and a target for therapeutic intervention, particularly in cancer.[5][6] These application notes provide detailed protocols for the quantification of 10-CHO-THF and the characterization of key enzymes involved in its metabolism.
Data Presentation: Quantitative Data Summary
The following table summarizes key quantitative data for enzymes central to 10-CHO-THF metabolism. These values are essential for designing and interpreting experiments in one-carbon metabolism research.
| Enzyme | Substrate | Organism/System | Km (µM) | Vmax (µmol/min/mg) | Inhibitors | Reference(s) |
| AICAR Transformylase | 10-Formyl-tetrahydrofolate | Candidatus Liberibacter asiaticus | 146.6 | 0.95 | Methotrexate, Dihydrofolate polyglutamates | [1][7] |
| AICAR Transformylase | 10-Formyl-dihydrofolate | Human, Rat | ~5-fold lower than 10-CHO-THF | - | - | [7] |
| 10-Formyltetrahydrofolate Dehydrogenase | 10-Formyltetrahydrofolate | Rat Liver | 3.9 and 68 (biphasic) | - | Acetaldehyde (B116499) (IC50 ≈ 4 mM) | [8][9] |
| GAR Transformylase (hybrid enzyme) | fDDF* | Escherichia coli | 35 | 0.019 (s-1) | - | [8] |
| GAR Transformylase (hybrid enzyme) | GAR | Escherichia coli | 12 | - | - | [8] |
*fDDF (10-formyl-5,8-dideazafolate) is a stable analog of 10-CHO-THF.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
This diagram illustrates the central role of 10-CHO-THF in the folate cycle and its connections to purine synthesis and other key metabolic pathways.
Experimental Workflow: Quantification of 10-CHO-THF in Cultured Cells
This workflow outlines the key steps for the accurate measurement of 10-CHO-THF and other folates in cellular extracts using LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of 10-Formyltetrahydrofolate in Cultured Cells by LC-MS/MS
This protocol is designed for the sensitive and specific quantification of 10-CHO-THF and other cellular folates. Due to the inherent instability and potential for interconversion of folate species, careful sample handling and the use of antioxidants are critical.[10] Chemical derivatization can further enhance stability and accuracy.[7][11]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Extraction Solvent: 80% methanol (LC-MS grade) in water, pre-chilled to -80°C, containing 1% ascorbic acid and 0.1% 2-mercaptoethanol (B42355) as antioxidants.
-
Internal Standards: Stable isotope-labeled folate standards (e.g., 13C5-10-CHO-THF).
-
Derivatization Agent (optional): Sodium cyanoborodeuteride (NaCNBD3) and 13C,d2-formaldehyde for stabilizing methylene-THF.[11]
-
LC-MS/MS system with a C18 reversed-phase column.
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency under specific experimental conditions.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a defined volume of ice-cold Extraction Solvent (e.g., 1 mL per 1-5 million cells).
-
Add internal standards to the extraction mixture.
-
Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis and protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the cell extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
-
Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with 0.1% formic acid.
-
Detect and quantify 10-CHO-THF and other folates using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for each analyte and internal standard.
-
Protocol 2: Enzymatic Assay for 10-Formyltetrahydrofolate Dehydrogenase (10-FTHFDH) Activity
This spectrophotometric assay measures the activity of 10-FTHFDH by monitoring the NADP+-dependent conversion of 10-CHO-THF to THF and CO2. The reaction can be followed by measuring the increase in absorbance at 300 nm due to the formation of THF.[8]
Materials:
-
Purified or partially purified 10-FTHFDH enzyme preparation (e.g., from cell lysate or tissue homogenate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.7, containing 100 mM 2-mercaptoethanol.
-
10-Formyltetrahydrofolate (10-CHO-THF) solution.
-
NADP+ solution.
-
UV-transparent cuvettes or 96-well plate.
-
Spectrophotometer capable of reading absorbance at 300 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette or well of a microplate, prepare a reaction mixture containing:
-
Assay Buffer
-
NADP+ (final concentration, e.g., 100 µM)
-
Enzyme preparation
-
-
Include a blank control without the enzyme or without the substrate to zero the spectrophotometer.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding 10-CHO-THF (final concentration, e.g., 75 µM).[8]
-
Quickly mix the contents of the cuvette or well.
-
-
Spectrophotometric Measurement:
-
Immediately start monitoring the increase in absorbance at 300 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA300/minute) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient for the conversion of 10-CHO-THF to THF at 300 nm (22.6 mM-1cm-1, corrected for NADPH contribution) to convert the rate of absorbance change to the rate of product formation (µmol/min).[8]
-
Express the enzyme activity as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Protocol 3: Enzymatic Assay for Glycinamide Ribonucleotide (GAR) Transformylase Activity
This assay measures the activity of GAR transformylase, which catalyzes the transfer of a formyl group from 10-CHO-THF to GAR. The reaction can be monitored by coupling the production of THF to a subsequent enzymatic reaction or by directly measuring the products using HPLC. A common spectrophotometric method involves using a stable analog of 10-CHO-THF, such as 10-formyl-5,8-dideazafolate (fDDF), and monitoring the change in absorbance upon formyl transfer.[8]
Materials:
-
Purified or partially purified GAR transformylase.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM MgCl2.
-
Glycinamide ribonucleotide (GAR) solution.
-
10-Formyl-5,8-dideazafolate (fDDF) solution.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, GAR, and the enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding fDDF.
-
Mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Monitor the decrease in absorbance at the wavelength corresponding to the maximum absorbance of fDDF that changes upon formyl transfer (the specific wavelength will depend on the buffer and conditions and should be determined empirically).
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
-
Determine the change in molar extinction coefficient for the reaction to convert the rate of absorbance change to the rate of product formation.
-
Express the enzyme activity in appropriate units (e.g., U/mg protein).
-
Protocol 4: Enzymatic Assay for Aminoimidazolecarboxamide Ribonucleotide (AICAR) Transformylase Activity
This assay measures the activity of AICAR transformylase, which catalyzes the formylation of AICAR using 10-CHO-THF. Similar to the GAR transformylase assay, this can be monitored spectrophotometrically by observing changes in the absorbance of the folate cofactor or by using HPLC to quantify the products.
Materials:
-
Purified or partially purified AICAR transformylase.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 50 mM KCl and 10 mM MgCl2.
-
Aminoimidazolecarboxamide ribonucleotide (AICAR) solution.
-
10-Formyltetrahydrofolate (10-CHO-THF) or a stable analog.
-
Spectrophotometer or HPLC system.
Procedure (Spectrophotometric):
-
Reaction Mixture Preparation:
-
In a cuvette, combine the Assay Buffer, AICAR, and the enzyme preparation.
-
Pre-incubate at a constant temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of the Reaction:
-
Start the reaction by adding 10-CHO-THF.
-
Mix quickly.
-
-
Measurement:
-
Monitor the change in absorbance at a wavelength where the conversion of 10-CHO-THF to THF results in a significant change in absorbance (e.g., around 295-305 nm).
-
-
Data Analysis:
-
Calculate the initial velocity from the linear phase of the reaction.
-
Use the appropriate molar extinction coefficient to quantify the reaction rate.
-
Express the specific activity in U/mg protein.
-
Conclusion
The study of one-carbon metabolism, with a focus on this compound, is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. The protocols and data presented here provide a robust framework for researchers to accurately quantify 10-CHO-THF and to characterize the activity of key enzymes involved in its metabolism. Careful attention to experimental detail, particularly concerning the stability of folate compounds, will ensure the generation of reliable and reproducible data.
References
- 1. abcam.com [abcam.com]
- 2. Targeted Proteomics for Monitoring One-Carbon Metabolism in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lsi.princeton.edu [lsi.princeton.edu]
- 8. In vitro inhibition of 10-formyltetrahydrofolate dehydrogenase activity by acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of rat liver 10-formyltetrahydrofolate dehydrogenase/hydrolase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 10-Formyltetrahydrofolic Acid as a Standard for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyltetrahydrofolic acid (10-fTHF) is a crucial intermediate in one-carbon metabolism, acting as a formyl group donor in essential biosynthetic pathways, including the synthesis of purines, which are fundamental building blocks of DNA and RNA.[1][2] Its accurate quantification in biological matrices is vital for research in nutrition, clinical diagnostics, and the development of drugs targeting folate metabolism, such as antifolates.[1] However, the inherent instability of 10-fTHF presents significant analytical challenges.[3][4] This document provides detailed protocols and application notes for the use of 10-fTHF as a standard in metabolomics studies, focusing on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
10-fTHF is susceptible to degradation through oxidation and can interconvert with other folate derivatives in a pH-dependent manner.[3] Therefore, meticulous sample handling, preparation, and the use of appropriate analytical techniques are paramount for obtaining accurate and reproducible results. The protocols outlined below are designed to ensure the stability and accurate measurement of 10-fTHF in various biological samples.
Chemical Properties and Storage
Proper handling and storage of the 10-fTHF analytical standard are critical to maintain its integrity.
| Property | Value | Reference |
| Synonyms | 10-Formyl-THF, 10FTHF | [5] |
| Molecular Formula | C20H23N7O7 | [5] |
| Molecular Weight | 473.44 g/mol | [2] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Storage Conditions:
-
Solid Form: Store at -20°C in a dry, dark environment.[5][6] It is stable for months to years under these conditions.[5]
-
In Solvent: Prepare fresh solutions for immediate use. For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months to years), store at -20°C or -80°C.[4][5][6] To prevent degradation, standards should be stored in amber vials, wrapped in aluminum foil, at -25°C.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in Serum/Plasma by LC-MS/MS
This protocol details a robust method for the extraction and quantification of 10-fTHF from serum or plasma using solid-phase extraction (SPE) followed by UPLC-MS/MS analysis.[1][7]
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Folic Acid)[1]
-
SPE Sample Buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2)[7]
-
SPE Wash Buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4)[7]
-
Elution Solution (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol (B129727):10 mL/L Acetic Acid:1 g/L Ascorbic Acid solution)[7]
-
Reconstitution Solution (e.g., 9:1 water and methanol or 90:10 Water:Methanol)[3][7]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ascorbic acid[1]
-
Ammonium Formate[7]
-
Acetic Acid[7]
-
Water (LC-MS Grade)
-
Solid-Phase Extraction (SPE) Plate (e.g., SOLA 10 mg/2mL 96-well plate)[7]
Sample Preparation (Solid-Phase Extraction):
-
Thaw serum/plasma samples on ice.
-
To 200 µL of the sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.[1][7]
-
Add 400 µL of SPE Sample Buffer and 200 µL of water. Vortex for 1 minute.[1][7]
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[1][7]
-
Condition the SPE plate wells with 2 mL of Acetonitrile, followed by 2 mL of Methanol, and then 2 mL of SPE Sample Buffer.[1][7]
-
Load the supernatant from step 4 onto the conditioned SPE plate and allow it to pass through under gravity.[7]
-
Wash the SPE plate with 3 mL of the SPE Wash Buffer.[7]
-
Elute the folates using the Elution Solution under positive pressure.[7]
-
Dry the eluate under a stream of nitrogen at room temperature.[7]
-
Reconstitute the dried extract in 200 µL of Reconstitution Solution.[1][7]
-
Transfer the reconstituted sample to an LC-MS vial for analysis.[1]
LC-MS/MS Conditions:
-
HPLC System: Thermo Scientific™ Vanquish™ HPLC system or equivalent[7]
-
Column: Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm[7]
-
Column Temperature: 30°C[7]
-
Injection Volume: 10 µL[7]
-
Mobile Phase A: 0.5% Acetic Acid in Water[7]
-
Mobile Phase B: 80:20 Methanol:Acetonitrile[7]
-
Flow Rate: 0.35 mL/min[7]
-
Gradient:
-
0.0-1.0 min: 10% B
-
1.0-4.0 min: 10-50% B
-
4.0-4.1 min: 50-95% B
-
4.1-4.5 min: 95% B
-
4.5-4.6 min: 95-10% B
-
4.6-6.0 min: 10% B[7]
-
-
Mass Spectrometer: Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer or equivalent[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[1]
Quantitative Data Summary:
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of 10-fTHF. Note that specific values may vary depending on the instrument and experimental conditions.
| Parameter | Value | Reference |
| Linearity Range | 25 pg/mL to 1000 ng/mL | [8] |
| Coefficient of Determination (R²) | > 0.98 | [8] |
| Lower Limit of Detection (LLOD) | pg/mL levels | [8] |
| Lower Limit of Quantification (LLOQ) | pg/mL levels | [8] |
| Reproducibility (CV%) | < 10% | [8] |
Protocol 2: Derivatization for Enhanced Stability and Detection
Due to the instability of some folate species, a derivatization step can be employed to stabilize the molecules for more accurate quantification.[9][10] This protocol describes a reductive alkylation method.
Materials:
-
Derivatization Solution (e.g., 0.1 M citric acid and 1% ascorbic acid)[10]
-
Acetaldehyde (B116499) solution (diluted)[10]
-
2-methylpyridine–borane complex solution (freshly prepared in methanol)[10]
-
1 M NaOH[10]
-
Internal Standard (deuterated)[3]
Derivatization Procedure:
-
To 0.6 mL of the Derivatization Solution, add 0.03 mL of the folate standard or sample extract.[10]
-
Add 0.1 mL of the diluted acetaldehyde solution.[10]
-
Add 0.04 mL of the freshly prepared 2-methylpyridine–borane complex solution.[10]
-
Incubate the reaction mixture at room temperature (20–25°C) for 1 hour.[10]
-
Terminate the reaction by adding 0.14 mL of 1 M NaOH to adjust the pH to 6–7.[10]
-
Add a known amount of the deuterated internal standard.[3]
-
The derivatized sample is then ready for LC-MS/MS analysis.
Visualizations
Signaling Pathway: Role of 10-fTHF in One-Carbon Metabolism
Caption: Role of 10-fTHF in one-carbon metabolism and its involvement in purine and fMet-tRNA synthesis.
Experimental Workflow: Quantification of 10-fTHF in Biological Samples
Caption: A typical workflow for the quantification of 10-fTHF from biological samples using LC-MS/MS.
Conclusion
The use of this compound as a standard in metabolomics requires careful consideration of its inherent instability. The detailed protocols provided in this document, encompassing sample preparation, and LC-MS/MS analysis, offer a robust framework for its accurate and reliable quantification. By adhering to these methodologies, researchers, scientists, and drug development professionals can achieve high-quality data, enabling deeper insights into the role of one-carbon metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 10-FTHF | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of 10-Formyltetrahydrofolic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of 10-formyltetrahydrofolic acid (10-fTHF).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound (10-fTHF) is challenging due to several factors[1]:
-
Chemical Instability: 10-fTHF is highly susceptible to degradation, particularly through oxidation, which can lead to an underestimation of its concentration if samples are not handled and stored properly[1].
-
Interconversion with other Folates: 10-fTHF exists in a pH-dependent equilibrium with other folate derivatives, such as 5-formyltetrahydrofolate (5-fTHF) and 5,10-methenyltetrahydrofolate (5,10-CH=THF). Changes in pH during sample preparation or analysis can cause interconversion, leading to inaccurate measurements of individual folate species[1][2].
-
Low Endogenous Concentrations: In many biological samples, 10-fTHF is present at very low concentrations, necessitating highly sensitive analytical methods for its detection and quantification[1].
-
Matrix Effects: Biological matrices, such as plasma and tissue homogenates, contain numerous endogenous compounds that can interfere with the ionization of 10-fTHF in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy of quantification[1][3][4].
Q2: Why is the addition of antioxidants crucial during sample preparation for 10-fTHF analysis?
A2: Antioxidants, such as ascorbic acid or 2-mercaptoethanol, are essential during sample preparation to prevent the oxidative degradation of 10-fTHF and other labile folate derivatives. The pteridine (B1203161) ring of folates is easily oxidized, and the formyl group can also be susceptible to cleavage. Adding antioxidants to the extraction buffer helps maintain the integrity of the folate molecules throughout the sample preparation process, leading to more accurate and reliable quantitative results[1]. Studies have shown that the recovery of tetrahydrofolate (a related labile folate) is significantly higher in serum with added ascorbic acid compared to serum without it[5][6].
Q3: How does pH affect the stability and measurement of 10-fTHF?
A3: The pH of the sample and analytical solutions plays a critical role in the stability and measurement of 10-fTHF. Folates with a one-carbon unit at the formate (B1220265) oxidation level, including 10-fTHF, 5-fTHF, and 5,10-CH=THF, exist in a pH-dependent equilibrium[1]. Acidic conditions favor the formation of 5,10-CH=THF, while at neutral or near-neutral pH, 5,10-CH=THF can convert to both 5-fTHF and 10-fTHF[1]. Therefore, controlling the pH throughout sample handling and analysis is critical to prevent interconversion and ensure the accurate quantification of the specific folate form of interest.
Q4: What is derivatization, and why can it be beneficial for 10-fTHF analysis?
A4: Derivatization is a chemical modification of an analyte to improve its analytical properties. For folate analysis, techniques like reductive methylation can be employed to stabilize labile folate species, including 10-fTHF[2]. This process chemically "locks" the one-carbon unit in place, preventing interconversion and degradation during sample processing and LC-MS/MS analysis[2][7]. Derivatization can also enhance the ionization efficiency of the analyte, leading to improved sensitivity in mass spectrometry-based detection[2].
Troubleshooting Guides
Issue 1: Low or No Recovery of 10-fTHF
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during Sample Handling and Storage | Ensure samples are collected and processed quickly on ice. Add an antioxidant (e.g., 1 g/L ascorbic acid) to the collection tubes and extraction buffers. Store samples at -80°C for long-term stability.[5][6] | 10-fTHF is unstable and prone to oxidation. Low temperatures and antioxidants minimize degradation. |
| Inefficient Extraction | Optimize the extraction procedure for your specific sample type (e.g., plasma, tissue). For plasma, consider protein precipitation followed by solid-phase extraction (SPE). For tissues, ensure complete homogenization. | Different matrices require tailored extraction methods to efficiently release the analyte. SPE helps to clean up the sample and concentrate the analyte. |
| Interconversion to other Folates | Maintain a neutral or slightly alkaline pH during sample preparation to minimize the conversion of 10-fTHF to 5,10-methenyltetrahydrofolate. | The equilibrium between these folate forms is highly pH-dependent.[1] |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. | 10-fTHF can adsorb to plastic surfaces, leading to losses. |
Issue 2: High Variability in Replicate Measurements
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol for all samples, including standards and quality controls. Use of an automated liquid handler can improve precision. | Manual sample preparation can introduce variability. Automation ensures consistency. |
| Instability in Autosampler | Keep the autosampler temperature at 4°C.[8][9] Analyze samples as quickly as possible after placing them in the autosampler. | 10-fTHF can degrade in the autosampler over time, especially at room temperature. |
| Fluctuations in LC-MS/MS Performance | Equilibrate the LC-MS/MS system thoroughly before running the samples. Monitor system suitability by injecting a standard at the beginning, middle, and end of the analytical run. | System drift can cause variations in signal intensity over time. |
Issue 3: Poor Peak Shape or Resolution in Chromatography
| Possible Cause | Troubleshooting Step | Rationale | | Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. | Proper chromatographic conditions are essential for good peak shape and resolution from interfering compounds. | | Column Contamination or Degradation | Wash the column with a strong solvent after each analytical run. If peak shape does not improve, replace the column. | Matrix components can accumulate on the column, affecting its performance. | | Co-elution with Interfering Compounds | Improve sample clean-up using techniques like SPE. Adjust the chromatographic method to better separate 10-fTHF from interfering peaks. | Matrix components that co-elute with the analyte can affect peak shape and integration. |
Issue 4: Inaccurate Quantification (Matrix Effects)
| Possible Cause | Troubleshooting Step | Rationale | | Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) for 10-fTHF. If a SIL-IS is not available, use a structural analog that co-elutes with the analyte. Perform a post-extraction addition experiment to assess the magnitude of matrix effects.[3][4] | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. | | Inadequate Sample Clean-up | Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[8] | Reducing the amount of matrix components introduced into the mass spectrometer can minimize matrix effects. | | Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). Ensure the calibration range covers the expected concentrations in the samples. | Matrix-matched calibrators help to compensate for matrix effects that are consistent across samples. |
Quantitative Data
Table 1: Stability of Folates Under Different Storage Conditions
| Folate | Matrix | Storage Condition | Duration | Analyte Change | Reference |
| 5-methylTHF | Serum (no antioxidant) | 32°C | 3 days | 36-62% decrease | [10] |
| Total Folate | Serum (no antioxidant) | 32°C | 3 days | 11-32% decrease | [10] |
| 5-methylTHF | Serum (no antioxidant) | 11°C | 14 days | 8.4-29% decrease | [10] |
| Total Folate | Serum (no antioxidant) | 11°C | 14 days | 4.6-10.4% decrease | [10] |
| Most Folate Forms | Serum (with ascorbic acid) | -70°C | 4 years | ≤10% loss | [5][6] |
| Tetrahydrofolate | Serum (with ascorbic acid) | -70°C | 6 years | ~20% loss | [5] |
Table 2: Comparison of Antioxidants for Folate Stability
| Antioxidant Combination | Condition | Folate Form | Protection Efficacy | Reference |
| Ascorbic acid (2%) + BAL (0.1%) | Boiled for 1 hour | Tetrahydrofolate | >96% | [11] |
| Ascorbic acid (2%) + DTT (0.1%) | Boiled for 1 hour | Tetrahydrofolate | >96% | [11] |
| Ascorbic acid (2%) + TBA (0.1%) | Boiled for 1 hour | Tetrahydrofolate | >96% | [11] |
Experimental Protocols
Protocol 1: Extraction of 10-fTHF from Human Plasma using SPE
This protocol is a general guideline and may require optimization.
Materials:
-
Extraction Buffer: 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH adjusted to 3.2.
-
Internal Standard (IS) solution (e.g., ¹³C₅-¹⁰-formylfolic acid).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
SPE Wash Buffer: 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water, pH 3.4.
-
Elution Solution: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid in water.
-
Reconstitution Solution: 90:10 Water:Methanol.
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution. Vortex briefly.
-
Add 400 µL of Extraction Buffer and 200 µL of water. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of Extraction Buffer.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge and allow it to pass through by gravity.
-
Wash the SPE cartridge with 3 mL of SPE Wash Buffer.
-
Elute the folates with the Elution Solution.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of Reconstitution Solution for LC-MS/MS analysis.[9]
Protocol 2: LC-MS/MS Method for 10-fTHF Quantification
LC-MS/MS System:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.3 - 0.6 mL/min.[8]
-
Injection Volume: 5 µL.[8]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 10-fTHF and its internal standard should be optimized for the specific instrument used.
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. The concentration in the samples is then calculated from this curve.
Visualizations
Caption: Experimental workflow for 10-fTHF quantification.
Caption: Troubleshooting flowchart for 10-fTHF analysis.
Caption: Simplified folate interconversion pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 10-Formyltetrahydrofolic Acid-Dependent Enzyme Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-formyltetrahydrofolic acid (10-fTHF) and its dependent enzymes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenges in handling 10-fTHF stem from its inherent instability and its existence in a pH-dependent equilibrium with other folate forms.[1] Key difficulties include:
-
Chemical Instability: 10-fTHF is highly susceptible to oxidation and degradation, which can lead to an underestimation of its concentration if not handled properly.[1]
-
Interconversion with other Folates: 10-fTHF can interconvert with 5-formyltetrahydrofolate (5-fTHF) and 5,10-methenyltetrahydrofolate (5,10-CH=THF) depending on the pH.[1][2] Acidic conditions (pH < 4.5) favor the formation of 5,10-methenyl-THF.[1]
-
Low Endogenous Concentrations: In many biological samples, 10-fTHF is present at very low levels, necessitating highly sensitive analytical methods for accurate detection.[1]
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with analytical techniques like mass spectrometry, affecting the accuracy of quantification.[1]
Q2: Why is the addition of antioxidants and reducing agents crucial during sample preparation and enzyme assays?
A2: Antioxidants and reducing agents are critical for preserving the integrity of 10-fTHF and the activity of the enzymes that utilize it.
-
Preventing Oxidation: Antioxidants like ascorbic acid are added to prevent the oxidative degradation of the labile folate derivatives.[3]
-
Maintaining Enzyme Activity: Many 10-fTHF-dependent enzymes, such as 10-formyltetrahydrofolate dehydrogenase (FDH), require a reducing environment to maintain their catalytic activity. For instance, the dehydrogenase and hydrolase activities of recombinant rat liver FDH are dependent on the presence of 2-mercaptoethanol (B42355).[4][5]
Q3: How does pH affect the stability and measurement of 10-fTHF?
A3: pH is a critical factor influencing both the stability of 10-fTHF and the activity of associated enzymes.
-
Folate Stability: 10-fTHF is more stable at a neutral or slightly alkaline pH.[6] At acidic pH, it readily converts to the more stable 5,10-methenyltetrahydrofolate.[1][2] This interconversion can lead to inaccurate quantification of the specific folate form of interest.[1]
-
Enzyme Activity: Different 10-fTHF-dependent enzymes and even different activities of the same enzyme can have distinct pH optima. For example, the dehydrogenase activity of 10-formyltetrahydrofolate dehydrogenase has a pH optimum of 7.8, while its hydrolase activity has a pH optimum of 5.6.[4][5]
Q4: I am not observing any effect of 10-fTHF in my cell-based assay. What could be the reason?
A4: A lack of an observable effect in cell-based assays can be due to several factors:
-
Metabolic Activation: 10-fTHF may need to be metabolized to other bioactive forms, and this metabolic capacity can vary between different cell types.[7]
-
Competition from Media Components: Standard cell culture media often contain high concentrations of folic acid, which can compete with 10-fTHF for cellular uptake and binding to enzymes.[7] Consider using folate-depleted media to enhance the sensitivity of your assay.[7]
-
Compound Precipitation: 10-fTHF can have low solubility in aqueous solutions and may precipitate in the culture medium, especially at high concentrations. It is advisable to prepare a fresh stock solution in a suitable solvent like DMSO or a mild alkaline solution before diluting it in the medium.[7]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with 10-fTHF-dependent enzymes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Degraded Substrate (10-fTHF): 10-fTHF is unstable and can degrade due to oxidation or improper pH.[1] | Prepare fresh 10-fTHF solutions before each experiment. Store stock solutions at -80°C under argon.[6] Consider using a more stable analog like 10-formyl-5,8-dideazafolate for some enzymes.[4][5] |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or absence of required cofactors or reducing agents. | Aliquot enzyme preparations to avoid multiple freeze-thaw cycles. Ensure the assay buffer contains necessary cofactors (e.g., NADP+) and a reducing agent like 2-mercaptoethanol if required by the enzyme.[4][5][8] | |
| Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme. | Optimize the reaction conditions. For example, 10-formyltetrahydrofolate dehydrogenase has different pH optima for its dehydrogenase (7.8) and hydrolase (5.6) activities.[4][5] | |
| Inconsistent or Irreproducible Results | Interconversion of Folates: Fluctuations in pH during sample handling can cause interconversion between 10-fTHF, 5-fTHF, and 5,10-methenyl-THF.[1][2] | Maintain a consistent and appropriate pH throughout the entire experimental procedure, from sample preparation to analysis.[1] |
| Pipetting Errors or Inaccurate Reagent Concentrations: | Calibrate pipettes regularly. Prepare fresh dilutions of standards and reagents for each experiment.[8] | |
| Matrix Effects in Biological Samples: Interfering substances in complex samples can suppress or enhance the analytical signal.[1] | Use appropriate sample preparation techniques such as protein precipitation or solid-phase extraction to remove interfering components.[1] An internal standard can also help to correct for matrix effects.[1] | |
| Precipitation of 10-fTHF in Solution | Low Solubility: 10-fTHF has limited solubility in aqueous solutions, especially at high concentrations.[7] | Prepare stock solutions in a suitable solvent such as DMSO or a mild alkaline solution and dilute it into the reaction buffer just before use. Ensure the final solvent concentration is not inhibitory to the enzyme.[7] |
| Incorrect pH: The pH of the solution may affect the solubility of 10-fTHF. | Adjust the pH of the buffer to a range where 10-fTHF is known to be soluble and stable (neutral to slightly alkaline).[6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 10-Formyltetrahydrofolate Dehydrogenase (FDH) Activity
This protocol is adapted from methodologies used to characterize 10-formyltetrahydrofolate dehydrogenase.[9][10] This enzyme catalyzes the NADP+-dependent conversion of 10-fTHF to tetrahydrofolate and CO2.[11][12] The activity can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADPH.[9][10]
Materials:
-
Purified 10-formyltetrahydrofolate dehydrogenase
-
10-formyltetrahydrofolate (freshly prepared) or 10-formyl-5,8-dideazafolate (stable analog)[4][5]
-
NADP+
-
Tris-HCl buffer (pH 7.8-8.4)[10]
-
1 M β-mercaptoethanol (2-ME)[10]
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 100 µL final volume, add:
-
Incubate the mixture at 30°C for 2 minutes to pre-warm.[10]
-
Initiate the reaction by adding the substrate (10-fTHF or its analog) at various concentrations.
-
Immediately monitor the increase in absorbance at 340 nm for a period of 30 minutes.[10]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[10]
Protocol 2: Purification of Recombinant His-tagged 10-Formyltetrahydrofolate Dehydrogenase
This protocol outlines a general procedure for the purification of a His-tagged recombinant 10-fTHF-dependent enzyme expressed in insect cells, based on published methods.[10]
Materials:
-
Cell pellet expressing the His-tagged enzyme
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
HisPur™ Ni-NTA Resin
-
Equilibration Buffer (e.g., PBS with 10 mM Imidazole)[10]
-
Wash Buffer (e.g., PBS with 25 mM Imidazole)[10]
-
Elution Buffers (e.g., PBS with increasing concentrations of Imidazole: 100, 150, 200, 500 mM)[10]
-
Protein concentrators (e.g., with a 50 kDa molecular weight cutoff)[10]
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.[10]
-
Clarification: Centrifuge the lysate at high speed (e.g., 5,000 x g for 20 minutes at 4°C) to pellet cell debris.[10] Collect the supernatant containing the soluble protein.
-
Ni-NTA Column Preparation: Equilibrate the Ni-NTA resin with 5 bed volumes of Equilibration Buffer.[10]
-
Protein Binding: Load the clarified supernatant onto the equilibrated column.[10]
-
Washing: Wash the column with 20 bed volumes of Wash Buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the bound protein with Elution Buffers containing increasing concentrations of imidazole.[10] Collect the fractions.
-
Concentration and Buffer Exchange: Pool the fractions containing the purified protein. Concentrate the protein and exchange the buffer using a protein concentrator.[10]
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Visualizations
Caption: Workflow for a 10-fTHF Dehydrogenase Spectrophotometric Assay.
Caption: Troubleshooting Logic for Low 10-fTHF Enzyme Activity.
Caption: pH-Dependent Interconversion of Formyl Folates.
References
- 1. benchchem.com [benchchem.com]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant 10-formyltetrahydrofolate dehydrogenase catalyses both dehydrogenase and hydrolase reactions utilizing the synthetic substrate 10-formyl-5,8-dideazafolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. The Active Site of the Enzyme 10-Formyl-THFDH in the Honey Bee Apis mellifera—A Key Player in Formic Acid Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 10-formyltetrahydrofolic acid assays
Welcome to the technical support center for 10-formyltetrahydrofolic acid (10-FTHF) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results in their experiments involving this critical folate derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-FTHF) and what is its primary role?
A1: this compound (10-CHO-THF) is a biologically active derivative of folic acid (Vitamin B9).[1] Its primary role is to act as a donor of formyl groups in anabolic pathways.[2][3] This function is crucial for the biosynthesis of purines, which are essential building blocks for DNA and RNA.[3][4] Therefore, 10-FTHF is vital for processes involving rapid cell division, such as tissue repair and immune responses.[4]
Q2: Why is 10-FTHF considered unstable and what precautions should be taken?
A2: 10-FTHF is highly susceptible to degradation, primarily through oxidation.[5] Its stability is also pH-dependent, and it can interconvert with other folate derivatives like 5,10-methenyltetrahydrofolate (5,10-CH=THF) under acidic conditions.[5][6] To ensure the integrity of 10-FTHF, it is imperative to use carefully controlled experimental conditions.[7] This includes protection from light and the use of antioxidants, such as ascorbic acid, in buffers.[8][9] Samples should be handled promptly and stored at low temperatures (-25°C or below) in amber vials to prevent degradation.[8]
Q3: Can I use standard cell culture medium for my experiments with 10-FTHF?
A3: Standard cell culture media often contain high concentrations of folic acid, which can compete with 10-FTHF for cellular uptake and binding to enzymes.[10] This competition can mask or reduce the observable effects of exogenously added 10-FTHF. To enhance the sensitivity of the assay, it is recommended to use folate-depleted medium.[10]
Q4: What is the optimal concentration of 10-FTHF to use in a cell-based assay?
A4: The optimal concentration of 10-FTHF is highly dependent on the specific cell line and the experimental goals. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your particular cells.[10] Starting with a low concentration (e.g., in the nanomolar range) and gradually increasing it is a common practice.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound assays.
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent preparation of 10-FTHF stock solution. [10] | Prepare a large batch of the stock solution, aliquot it into single-use volumes, and store it properly at -25°C or below, protected from light.[8][10] |
| Degradation of 10-FTHF during the experiment. [5] | Ensure all buffers contain an antioxidant like ascorbic acid.[8] Minimize the exposure of samples to light and elevated temperatures. |
| Variations in cell seeding density. [10] | Implement a consistent cell counting and seeding protocol to ensure uniformity across all wells and experiments. |
| pH fluctuations in the experimental setup. [5][6] | Use robust buffering systems and monitor the pH of your solutions and media throughout the experiment. |
Issue 2: Low Potency or No Observable Effect
| Potential Cause | Recommended Solution |
| Concentration of 10-FTHF is too low. [10] | Perform a dose-response curve to identify the optimal concentration range.[10] |
| Competition from folates in the cell culture medium. [10] | Use a folate-depleted medium to increase the relative effect of the supplemented 10-FTHF.[10] |
| The cell line has a low metabolic activation capacity. [10] | 10-FTHF may require metabolic conversion to other bioactive forms.[10] Increase the incubation time to allow for this conversion.[10] |
| Poor cellular uptake. | Ensure that the cell line under investigation expresses the necessary folate receptors or transporters. |
Issue 3: High Background or Signal Interference
| Potential Cause | Recommended Solution |
| Interference from other compounds in the sample matrix. | Optimize the sample extraction and clean-up procedure. Techniques like solid-phase extraction (SPE) can help to remove interfering substances.[5] |
| Presence of detergents in the assay. | Large amounts of detergents such as sodium dodecyl sulfate (B86663) or Triton X-100 can cause interfering color in some assays.[11] Use appropriate controls to account for any minor interference.[11] |
| Autofluorescence of samples or plates. | Use plates designed for low fluorescence and subtract the background fluorescence from wells containing only medium or buffer.[10] |
Experimental Protocols
General Protocol for Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for extracting folates from biological samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Homogenization: Homogenize tissue samples in an extraction buffer (e.g., 1% sodium ascorbate (B8700270) solution, pH 7.0) to prevent the degradation of labile folates.[12]
-
Protein Precipitation: Add an equal volume of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the homogenate. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an SPE cartridge with methanol (B129727) and then with the extraction buffer.[5]
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.[5]
-
Wash the cartridge with a suitable wash buffer to remove interfering substances.[5]
-
Elute the folates with an appropriate elution solution.[5]
-
-
Drying and Reconstitution:
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Assay Results
Caption: A flowchart for systematically troubleshooting inconsistent results in 10-FTHF assays.
Signaling Pathway: Role of 10-FTHF in Purine Synthesis
References
- 1. Folate derivatives, 5-methyltetrahydrofolate and 10-formyltetrahydrofolate, protect BEAS-2B cells from high glucose–induced oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 4. 10-Formyl-THF - Methylation & Folate Metabolism - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. benchchem.com [benchchem.com]
- 6. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 10-Formyltetrahydrofolic Acid in Experimental Settings
For researchers, scientists, and drug development professionals, maintaining the integrity of 10-formyltetrahydrofolic acid (10-CHO-THF) throughout experimentation is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this critical one-carbon donor.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and oxidation. It is particularly susceptible to degradation in acidic conditions and can undergo interconversion to other folate derivatives.[1][2][3][4]
Q2: What is the difference between this compound and 10-formylfolic acid?
A2: this compound is the biologically active, reduced form of the coenzyme. 10-formylfolic acid is the oxidized and more stable form.[3] For many intracellular applications, the reduced form is necessary, and cells may have limited ability to uptake and reduce the oxidized form.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial. For solid this compound, store at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) to protect from light and moisture.[3] Stock solutions should be stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]
Q4: Can I use antioxidants to protect my this compound solutions?
A4: Yes, the use of antioxidants is highly recommended. Ascorbic acid and 2-mercaptoethanol (B42355) are commonly added to solutions to prevent oxidative degradation.[4]
Q5: At what pH is this compound most stable?
A5: 10-formylfolic acid is relatively stable over a pH range of 2 to 10.[2] However, for the more labile this compound, maintaining a pH between 7.0 and 8.5 is recommended to improve stability.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or No Cellular Response to 10-CHO-THF Treatment
| Potential Cause | Troubleshooting Step |
| Degradation of 10-CHO-THF | Prepare fresh solutions for each experiment. If using stored solutions, verify integrity via HPLC. Include a "degraded" control by intentionally exposing a sample to harsh conditions (e.g., low pH, high temperature) to confirm that loss of activity correlates with degradation.[4] |
| Incorrect Form of Folate Used | Ensure you are using the bioactive, reduced form (this compound) if direct incorporation into one-carbon metabolism is intended. The oxidized form (10-formylfolic acid) may not be efficiently utilized by all cell types. |
| Low Cellular Uptake | Cell lines vary in their expression of folate receptors. Consider screening different cell lines or using a higher concentration of 10-CHO-THF after performing a dose-response curve. |
| pH of Culture Medium | Monitor and maintain the pH of your cell culture medium, as significant shifts can affect the stability and uptake of 10-CHO-THF.[2] |
Issue 2: High Variability in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| 10-CHO-THF Degradation in Assay Buffer | Prepare the 10-CHO-THF solution in a buffer at a pH of 7.0-8.5 and consider the addition of antioxidants like ascorbic acid.[4] Use degassed buffers to minimize oxidation.[4] |
| Interfering Substances | Ensure that components of your sample preparation do not interfere with the assay. Substances like EDTA, SDS, and high concentrations of certain detergents can inhibit enzymatic activity. |
| Improperly Thawed Components | Thaw all assay components completely and mix gently before use to ensure homogeneity. |
| Incorrect Storage of Reagents | Store all reagents, including the enzyme and 10-CHO-THF, at their recommended temperatures to maintain activity and stability. |
Quantitative Stability Data
The degradation of 10-formylfolic acid generally follows first-order kinetics. The following tables summarize available data on its stability under various conditions.
Table 1: Thermal Degradation Rate of 10-Formylfolic Acid
| Temperature | pH | Degradation Rate Constant (k) min⁻¹ | Reference |
| 100°C | 3 | 1.8 x 10⁻³ | [3] |
| 100°C | 3 | 1.8 x 10⁻³ | |
| 80°C | 3 | 4.0 x 10⁻⁴ | |
| 80°C | 5 | 2.0 x 10⁻⁴ | |
| 80°C | 7 | 1.0 x 10⁻⁴ |
Table 2: pH Stability of 10-Formylfolic Acid
| pH Range | Temperature | Observation | Reference |
| 2 - 10 | Ambient & 100°C | Relatively Stable | [1][2] |
| < 4 | 100°C | Increased degradation | |
| 7.0 - 9.2 | Ambient | Highest stability |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of 10-CHO-THF under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Phosphate (B84403) buffer (pH 7.0)
-
Hydrogen peroxide (3%)
-
High-purity water
-
HPLC system with a UV or MS detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of 10-CHO-THF in a suitable buffer (e.g., phosphate buffer, pH 7.4, with 0.1% ascorbic acid) at a concentration of 1 mg/mL. Protect from light.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose a solution of 10-CHO-THF in a photostable, transparent container to a light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), protected from light (except for the photolytic stress sample).
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC to quantify the remaining 10-CHO-THF and identify degradation products.
Protocol 2: HPLC Analysis of this compound Stability
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a buffered aqueous phase (e.g., phosphate or acetate (B1210297) buffer) is typically used. The exact gradient will depend on the specific separation required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm and 350 nm, or mass spectrometry for higher sensitivity and specificity.
-
Injection Volume: 20 µL.
2. Data Analysis:
-
Quantify the peak area of 10-CHO-THF at each time point.
-
Compare the peak areas of stressed samples to an unstressed control to determine the percentage of degradation.
-
Identify and quantify any significant degradation products.
Visualizing Workflows and Pathways
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of this compound in the one-carbon metabolism pathway, which is crucial for the synthesis of purines and other essential biomolecules.[5][6]
Caption: Role of this compound in One-Carbon Metabolism.
Experimental Workflow for Stability Testing
This diagram outlines the logical steps for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Measuring Intracellular 10-formyltetrahydrofolic Acid Pools
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of intracellular 10-formyltetrahydrofolic acid (10-CHO-THF) pools.
Troubleshooting Guides
Common Issues and Solutions in 10-CHO-THF Quantification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Analyte Degradation: 10-CHO-THF is highly unstable and susceptible to oxidation and pH-dependent degradation.[1][2] | - Work quickly and on ice during all sample preparation steps.- Add antioxidants, such as ascorbic acid (e.g., 1% w/v), to all buffers and solutions.[3][4]- Maintain a slightly acidic pH (e.g., pH 3.2-6.2) during extraction to improve stability.[1][5] |
| Inefficient Extraction: Incomplete lysis of cells or tissues, or poor recovery from the extraction solvent. | - Optimize the cell lysis and tissue homogenization protocol.- Consider solid-phase extraction (SPE) for sample clean-up and concentration.[3] | |
| Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, collision energies, or source parameters. | - Verify and optimize MS parameters using a pure standard of 10-CHO-THF.- Ensure the correct multiple reaction monitoring (MRM) transitions are being monitored.[1] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in timing, temperature, or reagent addition during sample preparation. | - Standardize the entire sample preparation workflow.- Use an automated liquid handler for improved precision if available.[1] |
| Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the biological matrix.[1] | - Use a matrix-matched calibration curve.[1]- Employ an isotopically labeled internal standard (e.g., ¹³C₅-Folic Acid) to correct for variability.[3] | |
| Inaccurate Quantification | Interconversion of Folate Forms: 10-CHO-THF can interconvert with 5,10-methenyltetrahydrofolate (5,10-CH=THF) in a pH-dependent manner.[1][5] | - Maintain strict pH control throughout the procedure.- Consider chemical derivatization to stabilize folate species.[5][6] |
| Calibration Curve Issues: Non-linearity or poor accuracy of the calibration curve. | - Prepare fresh calibration standards for each assay.- Ensure the calibration range brackets the expected sample concentrations.[1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of 10-CHO-THF
This protocol provides a general framework for the extraction and quantification of 10-CHO-THF from cultured cells. Optimization for specific cell types or tissues may be required.
1. Materials and Reagents:
-
Extraction Buffer: 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH adjusted to 3.2.[1]
-
Internal Standard (IS) Solution: ¹³C₅-Folic Acid in a suitable solvent.
-
Reconstitution Solution: 0.1% Formic Acid in Water/Acetonitrile (B52724) (9:1 v/v).[7]
-
LC-MS Grade Solvents: Water, Acetonitrile, Formic Acid, Methanol.
-
Solid-Phase Extraction (SPE) Plate: e.g., SOLA 10 mg/2mL 96-well plate.[3]
2. Sample Preparation:
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold PBS.
-
Quenching and Lysis: Immediately add ice-cold Extraction Buffer to the cell pellet. Vortex vigorously and lyse cells by sonication or freeze-thaw cycles on ice.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add ice-cold acetonitrile or methanol, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE plate with Methanol followed by Extraction Buffer.[3]
-
Loading: Load the supernatant onto the SPE plate.
-
Washing: Wash the plate with a weak organic solvent to remove impurities.
-
Elution: Elute the folates with an appropriate solvent mixture (e.g., Methanol/Water with 0.1% Formic Acid).
-
Drying: Dry the eluate under a stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract in the Reconstitution Solution.[3]
4. LC-MS/MS Analysis:
-
LC System: UPLC/UHPLC system.[3]
-
Column: C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 4°C.[3]
-
Mass Spectrometer: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive ion mode.[7]
-
MRM Transitions: Optimize specific transitions for 10-CHO-THF and the internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying 10-CHO-THF?
A1: The accurate quantification of 10-CHO-THF is challenging due to several factors:
-
Chemical Instability: 10-CHO-THF is highly susceptible to degradation, particularly through oxidation.[1] This can lead to an underestimation of its concentration if samples are not handled and stored properly.
-
Interconversion with other Folates: 10-CHO-THF exists in a pH-dependent equilibrium with other folate derivatives, such as 5-formyltetrahydrofolate (5-CHO-THF) and 5,10-methenyltetrahydrofolate (5,10-CH=THF).[1][5] Changes in pH during sample preparation or analysis can cause interconversion, leading to inaccurate measurements of the individual folate species.
-
Low Endogenous Concentrations: In many biological samples, 10-CHO-THF is present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1]
-
Matrix Effects: Biological matrices contain numerous endogenous compounds that can interfere with the ionization of 10-CHO-THF in the mass spectrometer, leading to ion suppression or enhancement.[1]
Q2: Why is the addition of antioxidants crucial during sample preparation?
A2: Antioxidants, such as ascorbic acid, are essential to prevent the oxidative degradation of the labile tetrahydrofolate backbone of 10-CHO-THF.[3][4] Without antioxidants, the molecule can be easily oxidized, leading to significantly lower measured concentrations.
Q3: How does pH affect the stability and measurement of 10-CHO-THF?
A3: The pH of the sample and analytical solutions is critical. 10-CHO-THF is part of a pH-dependent equilibrium with 5,10-methenyltetrahydrofolate.[5] Acidic conditions favor the formation of 5,10-methenyltetrahydrofolate, while neutral or alkaline conditions can lead to degradation or conversion to other forms.[2][8] Therefore, maintaining a consistent and slightly acidic pH during extraction is crucial for stability.[1]
Q4: What is the most reliable method for measuring 10-CHO-THF?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 10-CHO-THF and other folates.[6][7] This method offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices.[3] Traditional methods like microbiological assays measure total folate but cannot distinguish between different folate forms.[4]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: To minimize matrix effects, it is recommended to use an isotopically labeled internal standard that co-elutes with 10-CHO-THF. This helps to correct for variations in extraction recovery and ion suppression/enhancement.[3] Additionally, preparing matrix-matched calibration standards can help to mimic the matrix of the actual samples, leading to more accurate quantification.[1] Thorough sample clean-up, for instance, using solid-phase extraction (SPE), can also reduce interfering compounds.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 10-Formyltetrahydrofolic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 10-formyltetrahydrofolic acid (10-CHO-THF) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: The instability of this compound in aqueous solutions is primarily attributed to several factors:
-
pH: 10-CHO-THF is susceptible to degradation in acidic conditions.
-
Temperature: Elevated temperatures significantly accelerate the degradation process.
-
Oxidation: As a reduced folate, 10-CHO-THF is prone to oxidation, which can be initiated by dissolved oxygen or exposure to light.
-
Light Exposure: Like many folate derivatives, 10-CHO-THF is light-sensitive and can degrade upon exposure to light.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of 10-CHO-THF solutions, it is crucial to adhere to the following storage guidelines:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it is advisable to aliquot the solution and freeze it at -20°C or -80°C.[1] Stock solutions are reported to be stable for up to six months when stored at -80°C.
-
Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Can I use antioxidants to improve the stability of my this compound solution?
A3: Yes, the addition of antioxidants is a highly effective strategy to mitigate oxidative degradation. Commonly used antioxidants for folate solutions include:
-
Ascorbic acid (Vitamin C): Often used to protect reduced folates from oxidation.
-
2-Mercaptoethanol (B42355): A reducing agent that helps to maintain the reduced state of the folate.
The combination of antioxidants can provide enhanced protection.
Q4: How can I prepare a stabilized aqueous solution of this compound for my experiments?
A4: To prepare a stabilized solution, follow these steps:
-
Use Degassed Solvents: Prepare your buffers or aqueous solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas or by sparging with nitrogen or argon).
-
Buffer Selection: Use a buffer system that maintains a pH in the neutral to slightly alkaline range (pH 7.0-8.0), as acidic conditions can promote degradation.
-
Add Antioxidants: Incorporate antioxidants such as ascorbic acid and/or 2-mercaptoethanol into your buffer before dissolving the 10-CHO-THF.
-
Dissolution: Dissolve the 10-CHO-THF in the prepared, antioxidant-containing buffer, minimizing exposure to light during the process.
-
Storage: Immediately after preparation, aliquot the solution into amber vials, flush with an inert gas if possible, and store at the recommended low temperature.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of activity and a color change in my 10-CHO-THF solution at room temperature.
| Possible Cause | Troubleshooting Action |
| Temperature-induced degradation | Prepare fresh solutions for each experiment and keep them on ice. For storage, aliquot and freeze at -20°C or -80°C. |
| Oxidative degradation | Prepare solutions using degassed buffers. Add antioxidants like ascorbic acid or 2-mercaptoethanol to the buffer before dissolving the compound. |
| Light-induced degradation | Protect the solution from light at all times by using amber vials or wrapping containers with aluminum foil. |
Issue 2: My experimental results are inconsistent when using 10-CHO-THF solutions prepared at different times.
| Possible Cause | Troubleshooting Action |
| Inconsistent concentration due to degradation | Always prepare fresh solutions immediately before use. If using stored solutions, ensure they have been stored properly (frozen, protected from light) and for a limited time. Consider quantifying the concentration of 10-CHO-THF using a stability-indicating HPLC method before each experiment. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can accelerate degradation. |
Issue 3: I am unsure if my 10-CHO-THF has degraded. How can I check its integrity?
| Possible Cause | Troubleshooting Action |
| Chemical degradation | The most reliable way to assess the integrity of your 10-CHO-THF solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact 10-CHO-THF and detect the presence of degradation products. |
Quantitative Data on Folate Stability
The stability of folates is highly dependent on pH and temperature. The following table summarizes the degradation rate constants (k) for 10-formylfolic acid, a structurally related and more stable oxidized form of 10-CHO-THF, at different conditions. The degradation generally follows first-order kinetics.
| Temperature (°C) | pH | Degradation Rate Constant (k) min⁻¹ |
| 80 | 3 | 1.8 x 10⁻⁴ |
| 80 | 5 | 1.1 x 10⁻⁴ |
| 80 | 7 | 1.0 x 10⁻⁴ |
| 100 | 3 | 1.8 x 10⁻³ |
| 100 | 5 | 1.1 x 10⁻³ |
| 100 | 7 | 1.0 x 10⁻³ |
Data adapted from studies on 10-formylfolic acid. Reduced folates like 10-CHO-THF are expected to be significantly less stable under similar conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
Materials:
-
This compound (solid)
-
Deionized water, high purity
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Ascorbic acid
-
Nitrogen or Argon gas (optional, but recommended)
-
Amber vials
Procedure:
-
Prepare Degassed Buffer:
-
Prepare a 0.1 M phosphate buffer to the desired pH (e.g., pH 7.4).
-
Degas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes, or by boiling for 5 minutes and then cooling to room temperature under a stream of the inert gas.
-
-
Add Antioxidant:
-
Dissolve ascorbic acid in the degassed buffer to a final concentration of 0.1% to 1% (w/v).
-
-
Dissolve 10-CHO-THF:
-
Accurately weigh the required amount of solid 10-CHO-THF in a low-light environment.
-
Dissolve the solid in the prepared antioxidant-containing buffer to the desired final concentration. Gently vortex or sonicate if necessary, while keeping the solution protected from light.
-
-
Aliquot and Store:
-
Immediately aliquot the solution into single-use amber vials.
-
If possible, flush the headspace of each vial with nitrogen or argon gas before sealing.
-
For short-term use, store at 2-8°C. For long-term storage, freeze at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization of specific parameters may be required based on the available instrumentation and columns.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components:
-
Buffer: e.g., 50 mM potassium phosphate buffer
-
Organic modifier: e.g., acetonitrile (B52724) or methanol
-
-
This compound reference standard
-
Degraded samples of 10-CHO-THF for method validation
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer component of the mobile phase and adjust to a suitable pH (e.g., pH 6.5).
-
Filter the buffer and the organic modifier through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the components in the desired ratio (e.g., 90:10 buffer:acetonitrile). Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Monitor at the λmax of 10-CHO-THF (approximately 285 nm) and also scan a wider range if using a DAD to detect degradation products.
-
-
Sample Preparation:
-
Dilute the 10-CHO-THF solutions to be analyzed to a suitable concentration within the linear range of the assay using the mobile phase as the diluent.
-
-
Analysis and Data Interpretation:
-
Inject the samples onto the HPLC system.
-
Identify the peak for intact 10-CHO-THF based on its retention time compared to a reference standard.
-
The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. The method is considered "stability-indicating" if the degradation products are well-resolved from the main 10-CHO-THF peak.
-
Visualizations
Caption: Degradation pathway of this compound.
References
dealing with low bioavailability of 10-formylfolic acid in cells
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of 10-formylfolic acid in cellular experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experiments with 10-formylfolic acid.
Issue 1: Precipitation of 10-Formylfolic Acid in Cell Culture Medium
Precipitation is a common issue due to the low solubility of 10-formylfolic acid in neutral or acidic aqueous solutions like standard cell culture media.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocol for Stock Solution Preparation [1][2]
-
Using Sodium Bicarbonate (NaHCO₃):
-
Weigh the desired amount of 10-formylfolic acid powder in a sterile conical tube.
-
Add a small volume of sterile 0.1 M NaHCO₃ solution.
-
Vortex until the powder is completely dissolved. Gentle warming to 37°C may be necessary.[1]
-
Add more 0.1 M NaHCO₃ to reach the final desired stock concentration (e.g., 1-10 mg/mL).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Use immediately or aliquot and store at -70°C, protected from light.[1]
-
-
Using Dimethyl Sulfoxide (DMSO): [3]
-
Weigh the desired amount of 10-formylfolic acid powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.
-
Important: When diluting the DMSO stock into your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[3]
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results are often a consequence of compound degradation or improper handling.[1][4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of 10-formylfolic acid immediately before use to avoid degradation.[1][4]
-
Proper Storage:
-
Control for Degradation: Include a "degraded" control in your experiments by intentionally subjecting a sample of your 10-formylfolic acid solution to harsh conditions (e.g., low pH, high temperature) to confirm that the loss of activity correlates with degradation.[4]
-
Monitor Purity: If using stored solutions, periodically check the concentration and purity using an analytical method like HPLC.[4]
-
Consistent Handling: Ensure all experimental steps, including incubation times and light exposure, are consistent across all experiments.
Issue 3: No Observable Effect or Low Potency in Cell-Based Assays
The lack of a biological effect can be due to low cellular uptake and the need for metabolic activation.[3]
Troubleshooting Workflow
Caption: Workflow for addressing low bioactivity.
Key Considerations:
-
Metabolic Activation: 10-formylfolic acid often requires reduction to be utilized by mammalian cells.[7][8] Studies have shown that 10-formyl-7,8-dihydrofolic acid, but not 10-formylfolic acid, can support the growth of human leukemia cells.[9][10]
-
Folate Competition: Standard cell culture media often contain high levels of folic acid, which can compete with 10-formylfolic acid for cellular uptake and enzymatic binding.[3] Using folate-depleted media can enhance the sensitivity of your assay.[3]
-
Cell-Type Specificity: The expression of folate receptors and reductases can vary significantly between different cell lines, impacting the uptake and processing of 10-formylfolic acid.[7]
Frequently Asked Questions (FAQs)
Q1: How should I store 10-formylfolic acid powder and its solutions?
A1:
-
Powder: Store at -20°C in a light-protected (amber) vial under an inert atmosphere.[1]
-
Stock Solutions: Prepare fresh whenever possible. If storage is necessary, aliquot and store at -70°C or -80°C for short periods, protecting from light and avoiding repeated freeze-thaw cycles.[1][7]
Q2: What is the primary cause of 10-formylfolic acid degradation?
A2: The primary causes of degradation are exposure to light (photodegradation), inappropriate pH (especially acidic conditions), elevated temperatures, and oxidation.[4][5][6]
Q3: What are the degradation products, and can they interfere with my experiments?
A3: Degradation primarily involves the cleavage of the C9-N10 bond, forming p-aminobenzoyl-L-glutamic acid and a pterin (B48896) derivative (e.g., 6-formylpterin).[6] These degradation products can potentially interfere with cellular assays by generating reactive oxygen species (ROS) upon exposure to light, which could induce oxidative stress and confound results.[6]
Q4: Why is 10-formylfolic acid showing low activity in my cell line?
A4: Mammalian cells may have a limited capacity to directly take up and/or reduce 10-formylfolic acid to its bioactive form, 10-formyl-tetrahydrofolate (10-CHO-THF).[7] Its reduced derivative, 10-formyl-7,8-dihydrofolic acid, has shown greater bioactivity in cell culture.[9][11] For rescue experiments from antifolate drugs like methotrexate, 5-formyl-tetrahydrofolate (leucovorin) is more commonly and effectively used.[7]
Q5: How does 10-formylfolic acid enter cells?
A5: The primary mechanism for cellular uptake of folates and their derivatives is through folate receptor-mediated endocytosis.[12] Folate receptors, particularly FRα, are often overexpressed on the surface of various cancer cells.[12] Other transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) also play a role in folate transport across cellular membranes.[13][14]
Data Presentation
Table 1: Solubility and Storage Recommendations
| Form | Solvent/Condition | Solubility/Stability | Storage Temperature |
| Powder | - | Solid, crystalline powder | -20°C[1][5] |
| Solution | Aqueous Buffers (neutral pH) | Very slightly soluble, prone to precipitation[1][2] | Prepare fresh |
| Solution | Dilute Alkaline Solutions (e.g., 0.1 M NaHCO₃, dilute NaOH) | Readily dissolves[1][2] | -70°C to -80°C (short-term)[1][7] |
| Solution | DMSO | Slightly soluble, may require heating/sonication[2][7][15] | -80°C[7] |
Table 2: Factors Influencing 10-Formylfolic Acid Stability
| Factor | Effect on Stability | Recommendation |
| Light | Causes photodegradation[4][5] | Handle in low-light conditions; use amber vials or foil.[5][6] |
| Temperature | Elevated temperatures accelerate degradation[4][5] | Store at recommended low temperatures (-20°C solid, -80°C solution).[5] |
| pH | Stable in a range of pH 2-10, but susceptible to degradation in highly acidic or alkaline conditions, especially with heat.[5][6] | Prepare solutions in a buffer with a pH between 7.0 and 8.5.[4] |
| Oxidation | The formyl group can be oxidized, leading to degradation.[5] | Minimize exposure to oxygen; consider using deoxygenated solvents or adding antioxidants like ascorbic acid.[4] |
Experimental Protocols & Pathways
One-Carbon Metabolism Pathway
10-formylfolic acid's bioactive form, 10-formyl-tetrahydrofolate (10-CHO-THF), is a crucial donor of one-carbon units for the de novo synthesis of purines, which are essential for DNA and RNA production.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis for recognition and transport of folic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for recognition and transport of folic acid in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell-Based Assays with 10-Formyltetrahydrofolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving 10-formyltetrahydrofolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cellular metabolism?
This compound (10-CHO-THF) is a crucial intermediate in one-carbon metabolism.[1] It acts as a formyl group donor in essential biosynthetic pathways, including the de novo synthesis of purines and the formylation of methionyl-tRNA, which is necessary for the initiation of mitochondrial protein synthesis.[1][2] In purine (B94841) synthesis, two equivalents of 10-CHO-THF are utilized by the enzymes glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT).[1][3]
Q2: How should I prepare and store this compound stock solutions?
Due to its limited stability and solubility in aqueous solutions at neutral pH, proper preparation and storage of this compound are critical for reproducible results.[4][5]
-
Dissolution: It is recommended to dissolve this compound in an organic solvent like high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[6] Gentle vortexing and sonication in a water bath can aid in complete dissolution.[6]
-
Storage: The powder form should be stored at -20°C in an amber vial under an inert atmosphere.[5][7] Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and should be protected from light.[5]
-
Working Solutions: It is best practice to prepare fresh dilutions in pre-warmed culture medium for each experiment.[5]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell-type dependent and assay-specific. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[6] A good starting point for many cell lines is in the nanomolar to low micromolar range.[6]
Q4: How does this compound enter cells?
The primary mechanism for the cellular uptake of folates and their derivatives is through folate receptor-mediated endocytosis.[7] Folate receptors, particularly FRα, are often overexpressed on the surface of various cancer cells compared to normal tissues.[7] The process involves the binding of this compound to the folate receptor, followed by internalization into the cell within an endosome.[7]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Unexpected Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., in the nanomolar range) and gradually increase it.[6] |
| The cell line is particularly sensitive to inhibition of the folate pathway. | Consider using a cell line with known resistance or lower sensitivity. | |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the organic solvent in the medium is non-toxic to the cells (typically <0.1%).[6] | |
| No Observable Effect or Low Potency | The concentration of this compound is too low. | Increase the concentration of this compound. |
| The compound may require metabolic activation to a more bioactive form, which can be cell-type dependent.[6] | Increase the incubation time to allow for metabolic conversion.[6] | |
| The cell culture medium contains high levels of competing folates. | For certain experiments, consider using a folate-depleted medium to enhance the effect of this compound.[6] | |
| Inconsistent or Non-Reproducible Results | Inconsistent preparation of the stock solution. | Prepare a large batch of the stock solution, aliquot, and store it properly at -80°C to ensure consistency across experiments.[5][6] |
| Variation in cell seeding density.[8] | Optimize and standardize the cell seeding density for each experiment to ensure a consistent cell number.[3] | |
| pH shifts in the culture medium affecting compound stability. | Monitor and maintain the pH of the cell culture medium.[5] | |
| Instability of this compound in the experimental setup. | Prepare fresh working solutions for each experiment and minimize exposure to light.[5] |
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay using Resazurin
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Resazurin solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.[6]
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.[6]
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background fluorescence (from wells with medium only). Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[6]
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on DHFR activity.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.[6]
-
Assay Reaction: In each well of the 96-well plate, add the assay buffer, the this compound dilution (or vehicle control), and the DHFR enzyme.[6]
-
Initiate Reaction: Initiate the reaction by adding DHF and NADPH.[6]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.[6]
Visualizations
Caption: A generalized workflow for a cell-based cytotoxicity assay using this compound.
Caption: The central role of this compound in one-carbon metabolism and nucleotide synthesis.
References
- 1. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
overcoming matrix effects in LC-MS analysis of 10-formyltetrahydrofolic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the LC-MS analysis of 10-formyltetrahydrofolic acid, with a primary focus on mitigating matrix effects.
Troubleshooting Guide
Problem: Poor peak shape, splitting, or tailing for this compound.
Possible Causes & Solutions:
-
Column Overload or Contamination: The analytical column may be overloaded with sample or contaminated with residual matrix components.
-
Improper Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of polar compounds like folates.
-
Solution: Optimize the mobile phase pH. For reversed-phase chromatography of folates, a mobile phase containing 0.1% formic acid is commonly used.[4]
-
-
Analyte Degradation: this compound and other folates are susceptible to degradation, especially from light and oxidation.[5]
Problem: Inconsistent retention times for this compound.
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
-
-
Column Temperature Fluctuations: Variations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts.
-
Solution: Monitor column performance with quality control samples. If performance degrades, replace the column.
-
Problem: Low signal intensity or high limit of detection (LOD).
Possible Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[7][8][9][10] This is a major cause of low signal intensity.[3]
-
Solution:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1][6][11] SPE is generally more effective at reducing matrix effects than protein precipitation.[11]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the ion-suppressing components.[7][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for ion suppression.[12][13]
-
-
-
Analyte Instability: As mentioned previously, folates are unstable.
-
Derivatization: For comprehensive folate analysis, derivatization can stabilize the molecules and improve sensitivity.[14]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[15][16] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[15][16] For this compound, which is often present at low concentrations in complex biological matrices, matrix effects are a significant challenge.[17]
Q2: How can I identify if ion suppression is occurring in my analysis?
A2: A common method to identify ion suppression is through a post-column infusion experiment.[7][8][18] In this procedure, a standard solution of the analyte is continuously infused into the MS while a blank, extracted sample matrix is injected into the LC system.[7][8] A drop in the baseline signal at certain retention times indicates the elution of matrix components that cause ion suppression.[7][8]
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for reducing matrix effects in the analysis of folates from biological samples like serum or plasma.[1][6][11] SPE provides a more thorough cleanup compared to simpler methods like protein precipitation, leading to cleaner extracts and less ion suppression.[11] Anion exchange SPE can also be utilized for folate extraction.[19][20]
Q4: Why is the use of a stable isotope-labeled internal standard (SIL-IS) highly recommended?
A4: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[13] It will therefore co-elute and experience similar extraction recovery and matrix effects.[12][13] By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects and sample preparation can be effectively compensated for, leading to more accurate and precise quantification.[6][12][20] For folate analysis, deuterated or ¹³C-labeled analogues are often used.[21][22][23]
Q5: Can derivatization help in overcoming matrix effects?
A5: Yes, derivatization can be a valuable strategy. By chemically modifying the folate molecules, their stability can be significantly increased.[14] This allows for more rigorous sample cleanup procedures and can also shift the retention time of the analyte, potentially moving it away from interfering matrix components.[14] Furthermore, derivatization can improve the ionization efficiency and sensitivity of the analysis.[14]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Folate Analysis
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, applicable to a wide range of analytes.[1] | Less effective cleanup, significant ion suppression often observed.[1][11] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires optimization of solvents and pH.[1] | Moderate |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, most effective at removing phospholipids (B1166683) and minimizing matrix effects.[1][11] | More complex and costly than PPT. | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a general guideline and may require optimization for specific applications and instruments.
-
Sample Pre-treatment:
-
Thaw 200 µL of serum sample on ice.
-
Add 20 µL of a suitable stable isotope-labeled internal standard working solution (e.g., ¹³C₅-Folic Acid).
-
Add 400 µL of SPE Sample Buffer (e.g., containing antioxidants like ascorbic acid).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet proteins.[6]
-
-
SPE Plate Conditioning:
-
Condition a 96-well SPE plate (e.g., SOLA 10 mg/2mL) by adding 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of SPE Sample Buffer. Allow each solvent to pass through under gravity or gentle vacuum.[6]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the plate with a suitable wash solution to remove interfering compounds. This step may need optimization.
-
-
Elution:
-
Elute the folates with an appropriate elution solvent (e.g., an organic solvent containing ascorbic acid and acetic acid).[23]
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a reconstitution solution (e.g., mobile phase).
-
Transfer the reconstituted sample to an LC-MS vial for analysis.[6]
-
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
-
Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Using a T-connector, infuse this standard solution at a constant, low flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
-
Procedure:
-
While the standard is being infused, inject a blank sample extract (a sample prepared using the same procedure as your study samples but without the analyte) onto the LC column.
-
Monitor the signal of the infused standard over the entire chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression or enhancement from the matrix.
-
A dip in the baseline indicates ion suppression at that retention time.
-
An increase in the baseline indicates ion enhancement at that retention time.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. zefsci.com [zefsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. DSpace [helda.helsinki.fi]
- 20. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Specific and sensitive quantification of folate vitamers in foods by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. stacks.cdc.gov [stacks.cdc.gov]
solubility issues with 10-formyltetrahydrofolic acid in neutral pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-formyltetrahydrofolic acid, focusing on its solubility challenges at neutral pH.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: I am having difficulty dissolving the this compound powder in a neutral pH buffer. What is the recommended procedure for preparing a stock solution?
A1: this compound has very low solubility in aqueous solutions at neutral pH.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent or an alkaline solution and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating a stock solution.[1][2] Due to its limited solubility even in DMSO, gentle heating and sonication may be necessary to ensure complete dissolution.[2] It is critical to confirm that the powder is fully dissolved before making further dilutions.[2] Alternatively, for higher solubility, an alkaline solution such as 0.1 M NaOH can be used to prepare the stock solution.[1]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue and typically occurs because the concentration of this compound exceeds its solubility limit in the final aqueous solution, or the final percentage of DMSO is too low to maintain solubility.[1] Here are several strategies to troubleshoot this problem:
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in the aqueous solution can help maintain solubility.[1] However, ensure the final DMSO concentration is below the toxic threshold for your cells or assay (typically <0.5% for cell culture).
-
Prepare a more dilute stock solution: By starting with a less concentrated stock solution in DMSO, you will introduce less of the compound upon dilution, which can prevent it from exceeding its solubility limit in the final medium.[1]
-
Optimize the dilution process: Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing. This rapid dispersal can prevent the formation of localized high concentrations that can initiate precipitation.[3]
-
Gentle warming: Gently warming the final solution to 37°C may aid in dissolution. However, be mindful of the potential for compound degradation at elevated temperatures.[1]
Q3: How should I store this compound powder and its solutions to ensure stability?
A3: this compound is sensitive to light.[3][4] The powder should be stored at -20°C in an amber vial under an inert atmosphere.[4] Stock solutions, especially in DMSO, should be aliquoted into single-use volumes in light-protected tubes and stored at -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?
A4: Yes, inconsistency in results can often be linked to the stability and handling of this compound. Folate stability is pH-dependent.[5] While relatively stable across a pH range of 2 to 10, degradation can occur.[6] It is crucial to prepare fresh dilutions for each experiment and monitor the pH of your experimental medium, as significant shifts could affect its stability.
Q5: I am not observing the expected biological effect in my cell-based assay. What could be the reason?
A5: A lack of cellular response could be due to several factors. One key consideration is that 10-formylfolic acid is the oxidized, stable form of the compound. For direct use in intracellular one-carbon metabolism, it generally needs to be reduced to its active form, 10-formyltetrahydrofolate (10-formyl-THF). Mammalian cells may have a limited capacity to take up and/or reduce 10-formylfolic acid.[7] Therefore, you might consider using the more bioactive, reduced forms if direct supplementation of the one-carbon pool is the goal.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. These values are based on data for folic acid and its derivatives and should be empirically verified for your specific experimental conditions.[1]
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO | ~20 | May require gentle heating and sonication for complete dissolution.[1] |
| 0.1 M NaOH | >50 | Readily soluble.[1] |
| PBS (pH 7.2) | <0.1 | Very poorly soluble.[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | A co-solvent system can improve aqueous solubility.[1][8] |
| Dimethylformamide (DMF) | ~10 | Similar to DMSO, may require assistance to fully dissolve.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 469.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator bath (optional)
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.[2]
-
Weigh out 4.69 mg of this compound in a sterile microcentrifuge tube.[1][2]
-
Vortex the tube for 1-2 minutes to initiate dissolution.[2]
-
If the powder is not fully dissolved, place the tube in a water bath or on a heat block set to 37°C for 5-10 minutes.[2]
-
Vortex the tube again after heating.[2]
-
If solids are still present, place the tube in a sonicator bath for 5-10 minutes.[2]
-
Visually inspect the solution against a light source to ensure no particulates are visible. The solution should be clear.[2]
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[2]
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
Materials:
-
Purified DHFR enzyme
-
This compound stock solution (prepared as in Protocol 1)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHF in the assay buffer.
-
Prepare a working solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and is low (e.g., <1%).[2]
-
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Inhibitor Wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of this compound.
-
-
Pre-incubation: Add the assay buffer, DHFR enzyme, and this compound (or buffer for the control) to the wells. Incubate for 5-10 minutes at 25°C to allow for inhibitor binding.[4]
-
Initiate Reaction: Start the reaction by adding the DHF and NADPH solution to all wells.[2][4]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of NADPH consumption is indicative of enzyme activity.[2][4]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ or Kᵢ value.[4]
Visualizations
Caption: Role of 10-Formyl-THF in De Novo Purine Synthesis.
Caption: Workflow for Solubilizing this compound in DMSO.
Caption: Troubleshooting Precipitation of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for 10-Formyltetrahydrofolic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 10-formyltetrahydrofolic acid, a crucial one-carbon donor in the biosynthesis of purines and a significant vitamer of the folate family. This document synthesizes experimental data from various studies to offer an objective overview of different analytical approaches, enabling researchers to select the most suitable method for their specific needs.
The primary techniques for quantifying this compound and other folates include HPLC with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] While microbiological assays exist for total folate determination, they lack the specificity for individual folate vitamer quantification.[1] For routine analysis in fortified foods where concentrations are higher, HPLC-UV is a robust and cost-effective option.[1] However, for endogenous levels in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS make it the preferred method.[1]
Experimental Workflow
The general workflow for the analysis of this compound by HPLC involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical experimental process.
Caption: General experimental workflow for HPLC analysis of this compound.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] The following tables summarize the performance characteristics and experimental conditions of various published methods for the analysis of this compound and related folates.
Table 1: Performance Characteristics of Different HPLC Methods
| Method | Sample Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (RSD, %) | Limit of Detection (LOD) | Reference |
| HPLC-UV | Fortified Foods | 50 - 5000 µg/mL (for 5-HCO-H4 folate) | 98.0 - 103.6 | Not Specified | 4.5 ng/mL (for 5-HCO-H4 folate) | [2] |
| HPLC-Fluorescence/UV | Baker's Yeast | Not Specified | Determined by standard addition | Not Specified | Not Specified | [3] |
| HPLC-ECD | Rat Bile | Not Specified | Not Specified | Not Specified | 0.11 ng/mL | [4] |
| UPLC-Fluorescence | Food Samples | Not Specified | Not Specified | Not Specified | Lower than HPLC-UV | [5] |
| LC-MS/MS | Serum | 25 pg/mL - 1000 ng/mL | <10% deviation from target | <10% CV | pg/mL levels | [6] |
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of this compound and other folates. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.[1]
Method 1: HPLC with UV Detection for Fortified Foods
-
Chromatographic Conditions [2][7]
-
Column: Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size).[2][7]
-
Mobile Phase: Isocratic elution with 40 mM sodium phosphate (B84403) dibasic and 8% acetonitrile (B52724) (v/v), adjusted to pH 5.5.[2][7]
-
Detection: UV detector at 280-290 nm.[1]
-
Method 2: HPLC with UV and Fluorescence Detection for Yeast
Method 3: HPLC with Electrochemical Detection (ECD) for Rat Bile
-
Sample Preparation [4]
-
Dilute the bile sample with 0.2% sodium ascorbate (B8700270) solution.[4]
-
-
Chromatographic Conditions [4]
-
Column: Phenyl bonded phase column.[4]
-
Mobile Phase: 20 mM acetate (B1210297) buffer (pH 5.0) containing 0.1 mM EDTA.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: ECD with an applied potential of +300 mV.[4]
-
Method 4: LC-MS/MS for Serum
Considerations for Method Validation
Proper method validation is crucial to ensure the accuracy and reliability of the data.[1] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies with spiked samples.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2]
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[3] The interconversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate at acidic pH should be considered when developing HPLC methods.[9] The use of antioxidants like ascorbic acid in combination with 2-mercaptoethanol (B42355) can help reduce losses during sample pre-treatment.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tetrahydrofolate, 10-formyltetrahydrofolate and 5-methyltetrahydrofolate in rat bile by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of 10-Formyltetrahydrofolic Acid from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the purity, stability, and biological activity of reagents are paramount. This guide provides a framework for the comparative analysis of 10-formyltetrahydrofolic acid (10-CHO-THF), a crucial one-carbon donor in metabolic pathways, sourced from different suppliers. While direct comparative data is not publicly available, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough in-house evaluation.
Introduction to this compound
This compound is a key intermediate in folate metabolism, acting as a formyl group donor in various anabolic reactions, most notably in the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[1][2] It is formed from 5,10-methylenetetrahydrofolic acid and is utilized by transformylase enzymes.[1][3] Given its instability and critical role in cellular processes, ensuring the quality of 10-CHO-THF from commercial suppliers is essential for reliable and reproducible experimental outcomes.
Comparative Data Analysis
To facilitate a direct comparison of this compound from various suppliers, it is recommended to generate and organize experimental data in the following standardized tables. These tables are designed to capture key quality attributes, including purity, stability, and biological activity.
Table 1: Purity and Identity Analysis
| Supplier | Lot Number | Appearance | Purity by HPLC-UV (%) | Identity Confirmation (LC-MS/MS) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Stability Assessment
| Supplier | Lot Number | Initial Purity (%) | Purity after 24h at 40°C (Acidic, pH 3) (%) | Purity after 24h at 40°C (Neutral, pH 7) (%) | Purity after 24h at 40°C (Alkaline, pH 10) (%) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 3: Biological Activity - Enzyme Inhibition Assay
| Supplier | Lot Number | Enzyme Target (e.g., GAR Tfase) | IC50 (µM) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols are foundational for assessing the quality of this compound.
Purity and Identity Determination by LC-MS/MS
This method provides high sensitivity and specificity for the quantification and identification of this compound.[4]
-
Sample Preparation: Prepare a stock solution of this compound from each supplier in a suitable solvent (e.g., 0.1 N NaOH, followed by neutralization) at a concentration of 1 mg/mL.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient of water and methanol (B129727) with 0.5% acetic acid.[6]
-
Flow Rate: 0.8 ml/min.[7]
-
Injection Volume: 20 µL.[4]
-
-
Mass Spectrometry Conditions:
-
Quantification: Construct a calibration curve using a certified reference standard. Determine the purity of each supplier's sample by comparing the peak area to the calibration curve.
Stability Testing: Forced Degradation Study
This protocol assesses the stability of this compound under various stress conditions.[5]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.[5]
-
Neutral: Mix 1 mL of the stock solution with 9 mL of phosphate (B84403) buffer (pH 7.0).[5]
-
Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.[5]
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours), protected from light.[5]
-
Analysis: At each time point, analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.
Biological Activity: Inhibition of Purine (B94841) Biosynthesis
This assay determines the functional activity of this compound by measuring its ability to inhibit key enzymes in the purine biosynthesis pathway, such as Glycinamide Ribonucleotide Formyltransferase (GAR Tfase).[1]
-
Cell Culture: Seed a suitable cell line (e.g., HeLa cells) in 6-well plates and grow them in a purine-depleted medium overnight.[1]
-
Treatment: Treat the cells with varying concentrations of this compound from each supplier for a specified period (e.g., 4 hours). Include an untreated control.[1]
-
Enzyme Activity Assay:
-
Prepare cell lysates.
-
Measure the activity of GAR Tfase by monitoring the increase in absorbance at 295 nm over time, which corresponds to the formation of the product.[1]
-
-
Data Analysis: Calculate the initial reaction velocities and fit the data to an appropriate enzyme inhibition model to determine the IC50 value for each supplier's product.[1]
Visualizing Key Processes
To better understand the context and workflow of this comparative analysis, the following diagrams have been generated.
Caption: Role of 10-Formyl-THF in the de novo purine biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous determination of tetrahydrofolate, 10-formyltetrahydrofolate and 5-methyltetrahydrofolate in rat bile by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Utilizing Internal Standards for Accurate 10-Formyltetrahydrofolic Acid Quantification
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-formyltetrahydrofolic acid (10-CHO-THF), a pivotal one-carbon donor in the biosynthesis of purines and a key player in cellular metabolism, is paramount for advancing research in nutrition, cancer biology, and drug development. This guide provides an objective comparison of analytical methodologies, emphasizing the superior accuracy and reliability achieved through the use of internal standards, particularly stable isotope-labeled standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Challenge of Accuracy in Folate Analysis
The inherent chemical instability of folate vitamers, including 10-CHO-THF, presents a significant analytical challenge.[1] These molecules are susceptible to oxidation and interconversion, which can lead to inaccurate measurements if not properly controlled.[1] The use of an internal standard that closely mimics the chemical and physical properties of the analyte is crucial to compensate for variations during sample preparation, extraction, and analysis.[2][3]
Superiority of Stable Isotope Dilution Assays
Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS has emerged as the gold standard for the precise and specific quantification of folates.[2] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₅- or ²H₄-labeled 10-CHO-THF) to the sample at the earliest stage of preparation.[2][4][5] Because the internal standard and the analyte exhibit nearly identical behavior, any loss or degradation of the analyte during the analytical process is mirrored by the internal standard. This allows for highly accurate quantification based on the ratio of the native analyte to the labeled internal standard.[2]
Comparison of Quantification Methods
While other methods exist for folate analysis, they often lack the specificity and accuracy of SIDA LC-MS/MS. Microbiological assays, for instance, measure total folate activity and cannot distinguish between different folate vitamers. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is more specific than microbiological assays but can be limited by sensitivity and co-eluting interferences from complex biological matrices.[6]
The following table summarizes the performance of LC-MS/MS methods utilizing stable isotope-labeled internal standards for the quantification of 10-formylfolic acid and other relevant folate vitamers.
| Analytical Method | Analyte | Internal Standard | Matrix | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| LC-MS/MS | 10-formylfolic acid | [¹³C₅]-10-CHO-PteGlu | Food | 0.85 µ g/100 g | - | [2] |
| LC-MS/MS | 10-formylfolic acid | [²H₄]-10-formylfolic acid | - | - | - | [4] |
| LC-MS/MS | 10-formylfolic acid | ¹³C₅-Folic Acid | Serum | 25 pg/mL | >0.98 | [7][8] |
| LC-MS/MS | 5-formyltetrahydrofolate | [²H₄]-5-formyltetrahydrofolic acid | - | - | - | [4] |
| LC-MS/MS | Tetrahydrofolate | [²H₄]-tetrahydrofolic acid | - | - | - | [4] |
| LC-MS/MS | 5-methyltetrahydrofolate | [¹³C₅]-5-CH₃-H₄folate | Plasma | - | - | [9] |
Experimental Protocols
Protocol 1: Quantification of 10-Formylfolic Acid in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a general framework for the accurate quantification of 10-formylfolic acid. Optimization for specific matrices and instrumentation is recommended.
1. Sample Preparation and Extraction:
-
To a 200 µL aliquot of the biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of a stable isotope-labeled internal standard, such as ¹³C₅-10-formylfolic acid.[6]
-
To stabilize the folates, add an antioxidant solution, such as ascorbic acid.[8]
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup using solid-phase extraction (SPE).[8]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for folate separation.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed.[9]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of folates.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native 10-formylfolic acid and its stable isotope-labeled internal standard.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte and internal standard to achieve maximum sensitivity.
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.[6]
-
Determine the concentration of 10-formylfolic acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological significance of 10-CHO-THF, the following diagrams are provided.
Caption: Experimental workflow for 10-CHO-THF quantification.
Caption: Simplified one-carbon metabolism pathway.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in the quantification of this compound, the use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is the unequivocal method of choice. This approach effectively mitigates the challenges posed by the inherent instability of folates and complex biological matrices, ensuring data of the highest quality for informed decision-making in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved folate stable isotope dilution assay of unexploited food sources from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of labeled vitamers of folic acid to be used as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
A Researcher's Guide to the Analytical Quantification of 10-Formylfolic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 10-formylfolic acid, a critical intermediate in one-carbon metabolism, is paramount for advancing studies in nutrition, cancer biology, and pharmacology. This guide provides an objective comparison of the primary analytical methods for its quantification, supported by experimental data and detailed protocols.
10-Formylfolic acid, a derivative of folic acid, plays a crucial role in the de novo synthesis of purines, essential building blocks for DNA and RNA.[1] Its accurate measurement in biological matrices is therefore vital. The principal techniques employed for the quantification of 10-formylfolic acid are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] While other methods such as microbiological assays and UV spectrophotometry can determine total folate levels, they often lack the specificity required to quantify individual folate vitamers like 10-formylfolic acid.[2]
Comparative Analysis of Key Analytical Methods
The choice of analytical method is contingent on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of samples with relatively high concentrations, such as in fortified foods, HPLC-UV offers a robust and cost-effective solution.[2] However, for the quantification of endogenous levels in complex biological matrices like plasma or serum, the superior sensitivity and specificity of LC-MS/MS make it the method of choice.[2]
A summary of the key performance characteristics of these methods is presented below. It is important to note that some of the cited data may refer to folic acid or other folate derivatives, as direct comparative validation data for 10-formylfolic acid is not always available. Nevertheless, these values provide a reliable estimate of the expected performance.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~1.3 ng/mL (for folic acid) | 0.08 µ g/100g (equivalent to 0.8 ng/g)[3] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (for folic acid) | As low as 1.2 nmol/L in serum[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 82% - 108% |
| Precision (%RSD) | < 2% | < 15% |
| Specificity | Moderate to High | Very High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Signaling Pathway and Experimental Workflows
The accurate quantification of 10-formylfolic acid is crucial for understanding its role in the broader context of folate metabolism. The following diagram illustrates the central role of its reduced form, 10-formyltetrahydrofolate, in the folate cycle and its connection to one-carbon metabolism.
The following workflows outline the typical experimental procedures for quantifying 10-formylfolic acid using HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of 10-formylfolic acid in samples where the concentration is relatively high.
1. Sample Preparation:
-
Enzymatic Digestion: For samples with bound folates, an enzymatic treatment using protease and amylase, followed by folate conjugase, can be employed to release the bound forms.[2]
-
Extraction: Following digestion, the sample is centrifuged, and the supernatant is filtered through a 0.45 µm filter before injection.[2]
-
Note on Stability: 10-formylfolic acid is susceptible to degradation.[5] The addition of antioxidants, such as ascorbic acid, to extraction buffers is crucial to maintain the integrity of the analyte.[5] The pH of the sample and analytical solutions should also be carefully controlled to prevent interconversion between folate forms.[5]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH is typically used for separation.
-
Flow Rate: A flow rate of 0.8 - 1.5 mL/min is generally applied.[2]
-
Detection: A UV detector set at a wavelength of 280-290 nm is used for detection.[2]
-
Injection Volume: A typical injection volume is 20 µL.[2]
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of 10-formylfolic acid standards against their known concentrations.[2] The concentration of the analyte in the sample is then determined from this curve.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for quantifying low levels of 10-formylfolic acid in complex biological matrices.[4]
1. Sample Preparation:
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₅-10-formylfolic acid) should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.[2]
-
Protein Precipitation: To 200 µL of serum or plasma, a protein precipitating agent such as trichloroacetic acid or acetonitrile is added.
-
Centrifugation: The mixture is vortexed and centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., C18) for sample clean-up and concentration.[4]
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge, and the eluate is dried down under a stream of nitrogen and reconstituted in the mobile phase before injection.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system is used for chromatographic separation.[4]
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., <2 µm for UPLC) is often used for better resolution and faster analysis times.[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve ionization, is commonly used.[4]
-
Flow Rate: A typical flow rate is between 0.3 - 0.6 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for detection.[4]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is employed depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for 10-formylfolic acid and its internal standard are monitored for quantification.[2]
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.[2] The concentration in the samples is then calculated from this curve.[2]
Alternative Analytical Methods
While HPLC-UV and LC-MS/MS are the predominant methods, other techniques have been used for folate analysis, though they have limitations for the specific quantification of 10-formylfolic acid.
-
UV-Visible Spectrophotometry: This method is simple and cost-effective but lacks the specificity of chromatographic methods, as other compounds in the sample may absorb at the same wavelength.[1] It is more suitable for the analysis of pure solutions of 10-formylfolic acid.[1]
-
Microbiological Assays: These assays measure the total growth response of folate-dependent bacteria to a sample.[6] While useful for determining total folate activity, they cannot differentiate between the various forms of folate, such as 10-formylfolic acid.[2][6]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays have been developed for folic acid. While highly sensitive, the specificity of the antibodies for 10-formylfolic acid would need to be rigorously validated to avoid cross-reactivity with other folate derivatives.
-
Enzymatic Assays: These assays are typically used to study the activity of enzymes that metabolize 10-formylfolic acid, such as in DHFR inhibition assays, rather than for its direct quantification in a sample.[7]
Conclusion
The selection of an appropriate analytical method for the quantification of 10-formylfolic acid is a critical decision in research and development. HPLC-UV provides a reliable and economical option for samples with higher concentrations. For complex biological matrices requiring high sensitivity and specificity, LC-MS/MS is the unequivocal method of choice. Proper sample handling, including the use of antioxidants and pH control, is essential to ensure the accuracy and reliability of the results, regardless of the chosen method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 10-Formyltetrahydrofolic Acid and Folic Acid on Cellular Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the effects of 10-formyltetrahydrofolic acid and folic acid on cell growth, supported by experimental data and detailed methodologies. Understanding the distinct roles of these folate forms is crucial for designing and interpreting experiments in cancer biology, drug development, and nutritional science.
Introduction to Folate Metabolism and Cell Growth
Folic acid, a synthetic and oxidized form of folate, is a common supplement and a key component in cell culture media. It is a precursor to the metabolically active tetrahydrofolate (THF) and its derivatives, which are essential for one-carbon metabolism. This metabolic pathway is fundamental for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, processes that are critical for cell proliferation, DNA synthesis, and repair.
This compound (10-fTHF) is a vital intracellular metabolite within the one-carbon pathway. It serves as a direct donor of formyl groups for the de novo synthesis of purines, which are essential building blocks of DNA and RNA. The intracellular concentration of 10-fTHF is tightly regulated and plays a significant role in cellular proliferation.
Comparative Effects on Cell Growth and Viability
Direct comparative studies on the exogenous application of this compound and folic acid are limited. However, available evidence and the understanding of their metabolic roles allow for a clear distinction in their effects on cell growth.
Folic Acid:
Folic acid's effect on cell proliferation is context-dependent, varying with cell type and concentration. It generally supports the growth of normal and cancerous cells by providing the necessary precursors for DNA synthesis. However, at high concentrations, folic acid has been shown to inhibit the proliferation of certain cancer cells by inducing cell cycle arrest and apoptosis.
This compound:
The direct bioactivity of exogenously supplied this compound (in its oxidized form, 10-formyl-folic acid) is questionable in mammalian cells. Studies have shown that 10-formyl-folic acid does not support the growth of human leukemia cells in a folate-depleted medium.[1] In contrast, its reduced form, 10-formyl-7,8-dihydrofolic acid, can support growth, although it is less potent than other folate derivatives like 5-formyltetrahydrofolic acid.[1] This suggests that for exogenous 10-formyl-folic acid to have an effect, it likely needs to be metabolized first, potentially by enteric bacteria if administered in vivo.[1]
The intracellular concentration of 10-fTHF is a critical determinant of cell fate. Depletion of intracellular 10-fTHF, for instance, through the overexpression of 10-formyltetrahydrofolate dehydrogenase (FDH), leads to the suppression of cancer cell proliferation and induces apoptosis.[2][3]
Quantitative Data Summary
The following table summarizes the observed effects of folic acid and the intracellular manipulation of 10-formyltetrahydrofolate on cell growth parameters.
| Parameter | Folic Acid | Intracellular 10-Formyltetrahydrofolate Depletion (via FDH overexpression) |
| Cell Proliferation | Generally supports proliferation; inhibitory at high concentrations in some cancer cells. | Suppresses proliferation in cancer cell lines (e.g., prostate, liver, lung).[2][3] |
| Cell Viability | Supports viability; can induce apoptosis at high concentrations in some cancer cells. | Induces cytotoxicity and apoptosis in cancer cells.[2][3] |
| Cell Cycle | Can induce G0/G1 arrest at high concentrations in some cancer cell lines. | Induces G1 arrest in cancer cells.[4] |
Signaling Pathways
The signaling pathways modulated by folic acid and intracellular 10-fTHF levels are distinct, reflecting their different roles in cellular metabolism and regulation.
Folic Acid Signaling:
Folic acid has been shown to influence several signaling pathways that regulate cell growth and apoptosis. In some cancer cells, it can activate the JAK/STAT pathway and the cSrc/ERK/NF-κB/p53 pathway , leading to either proliferation or inhibition depending on the cellular context.
Caption: Simplified Folic Acid Signaling Pathways.
10-Formyltetrahydrofolate and p53 Signaling:
The primary signaling consequence of altered intracellular 10-fTHF levels is linked to the p53 tumor suppressor pathway. The enzyme 10-formyltetrahydrofolate dehydrogenase (FDH) catalyzes the conversion of 10-fTHF to THF and CO2, thereby depleting the intracellular pool of 10-fTHF.[2][3] Overexpression of FDH in cancer cells, which mimics a state of 10-fTHF depletion, has been shown to activate p53.[4] This activation leads to the upregulation of p53 target genes like p21, resulting in G1 cell cycle arrest and apoptosis.[4]
Caption: Signaling Cascade Following Intracellular 10-fTHF Depletion.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT Assay Experimental Workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of folic acid or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Workflow:
Caption: TUNEL Assay Experimental Workflow.
Methodology:
-
Sample Preparation: Culture and treat cells as required. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Analysis: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Alternatively, analyze the cells by flow cytometry.
Western Blot Analysis of Signaling Proteins
This technique is used to detect specific proteins in a sample.
Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-p53, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
These distinctions are vital for researchers in designing experiments and interpreting data related to folate metabolism and cancer therapy. The choice of folate form in cell culture and in vivo studies can significantly impact the observed cellular responses. Future research should aim to further elucidate the direct effects of various reduced forms of 10-fTHF on different cell types and their potential as therapeutic agents.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer cells activate p53 in response to 10-formyltetrahydrofolate dehydrogenase expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic 10-Formyltetrahydrofolic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic 10-formyltetrahydrofolic acid (10-CHO-THF) is critical for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for purity assessment, supported by experimental data, and details alternative formyl donors.
Introduction
10-formyltetrahydrofolate is a crucial one-carbon donor in various metabolic pathways, most notably in the de novo synthesis of purines, which are essential building blocks of DNA and RNA.[1] Its purity can be compromised by the presence of related folate compounds, degradation products, and stereoisomers, which can arise during synthesis and storage. The inherent instability of reduced folates further complicates purity assessment, necessitating robust analytical methods.
Analytical Methods for Purity Assessment
The primary techniques for quantifying this compound and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Principle | UV absorbance or fluorescence.[2] | Mass-to-charge ratio of ionized molecules.[3] |
| Specificity | Moderate; co-elution of isomers or related compounds can occur. | High; capable of distinguishing compounds with the same retention time but different masses.[4] |
| Sensitivity | Lower; detection limits are typically in the nanogram per milliliter (ng/mL) range.[5] | Higher; detection limits can be in the picogram per milliliter (pg/mL) range.[3] |
| Quantitative Accuracy | Good; requires well-resolved peaks and appropriate calibration standards. | Excellent; use of stable isotope-labeled internal standards corrects for matrix effects and extraction losses.[6] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence. | Triple Quadrupole (QqQ), Ion Trap. |
| Cost & Complexity | Lower cost, less complex instrumentation and maintenance. | Higher initial investment and operational complexity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation:
-
Dissolve the synthetic this compound in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing an antioxidant such as 0.2% sodium ascorbate (B8700270) to prevent degradation.[5]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.0) containing 0.1 mM EDTA.[5]
-
Flow Rate: 0.8 - 1.5 mL/min.
-
Detection: UV detector set at 280-290 nm or a fluorescence detector.[2]
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for folate analysis, especially in complex matrices.[3]
Sample Preparation (Solid-Phase Extraction - SPE): [3][6]
-
To 200 µL of the sample solution, add 20 µL of a stable isotope-labeled internal standard (e.g., ¹³C₅-Folic Acid).
-
Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium (B1175870) formate (B1220265) and 1 g/L ascorbic acid in water, pH 3.2) and 200 µL of water. Vortex and centrifuge to pellet any precipitates.
-
Condition an SPE plate (e.g., C18) with methanol (B129727) and then with the SPE sample buffer.
-
Load the supernatant from step 2 onto the SPE plate.
-
Wash the plate with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4).
-
Elute the folates with an appropriate elution solution (e.g., a mixture of acetonitrile, methanol, and acetic acid with an antioxidant).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 9:1 water:methanol) for injection.
-
LC System: A UPLC or HPLC system.
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm or similar.
-
Column Temperature: 30 °C.
-
Mobile Phase: Gradient elution with water and methanol containing a small percentage of an acid (e.g., 0.5% acetic acid).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the parent and product ions of this compound and its potential impurities.
Common Impurities in Synthetic this compound
The purity of synthetic this compound can be affected by the presence of several related compounds:
-
Oxidation Products: Folic acid and 10-formylfolic acid are common oxidized forms. Another reported oxidation product is a pyrazino-s-triazine derivative of 5-methyltetrahydrofolate, known as MeFox.[7]
-
Related Folate Vitamers: Interconversion with other folate derivatives can occur, especially with changes in pH.[8] These include:
-
5-formyltetrahydrofolate (folinic acid)
-
5,10-methenyltetrahydrofolate
-
Tetrahydrofolate (THF)
-
Dihydrofolate (DHF)
-
-
Precursors and Byproducts: Residual starting materials or byproducts from the synthetic route.
Alternative Formyl Donors
Several other compounds can serve as formyl donors in biological systems or act on the same pathways:
| Alternative | Mechanism of Action |
| 10-Formyldihydrofolate (B1664512) (10-CHO-DHF) | Can be utilized as an alternative substrate by methionyl-tRNA formyltransferase (Fmt) and is a substrate for dihydrofolate reductase (DHFR) to produce 10-CHO-THF.[9][10] |
| Lometrexol (DDATHF) | A potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine (B94841) synthesis pathway that utilizes 10-CHO-THF.[11] |
| Methotrexate | An antifolate that inhibits dihydrofolate reductase (DHFR), preventing the regeneration of THF from DHF. This leads to a depletion of all downstream folate cofactors, including 10-CHO-THF.[11] |
Visualizations
Signaling Pathway: Role in Purine Biosynthesis
This compound is a critical cofactor in two steps of the de novo purine biosynthesis pathway, donating a formyl group to form the purine ring.
Caption: Role of 10-Formyl-THF in the de novo purine biosynthesis pathway.
Experimental Workflow: LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the purity assessment of synthetic this compound using LC-MS/MS.
Caption: Workflow for purity analysis of 10-CHO-THF by LC-MS/MS.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. scholarworks.merrimack.edu [scholarworks.merrimack.edu]
- 5. Simultaneous determination of tetrahydrofolate, 10-formyltetrahydrofolate and 5-methyltetrahydrofolate in rat bile by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 10-Formyltetrahydrofolic Acid in a Laboratory Setting
Ensuring the proper disposal of laboratory reagents is paramount for maintaining a safe research environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the disposal of 10-Formyltetrahydrofolic acid, catering to researchers, scientists, and professionals in drug development. The information presented is grounded in safety data sheets and general laboratory waste management protocols.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound (as the sodium salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The SDS states that when handled according to standard laboratory specifications, the product is not expected to have any harmful effects. However, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.[1][2]
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling any chemical.
-
In case of accidental contact, flush the affected area with water.
-
For spills, absorb the material with an inert substance and collect it for disposal.[3]
Quantitative Data Summary
For unused or expired this compound, the following disposal considerations apply:
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous | |
| Primary Disposal Route | Non-hazardous solid waste stream | General Lab Guidelines |
| Container Requirements | Securely sealed and clearly labeled container | [4][5] |
| Regulatory Oversight | Consult local and institutional EHS regulations | [2][6] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the proper disposal of this compound.
Materials:
-
Appropriate PPE (lab coat, safety glasses, gloves)
-
Sealable waste container (e.g., a screw-cap plastic bottle or a designated solid waste container)
-
Waste label
-
Access to the laboratory's designated non-hazardous waste accumulation area
Procedure:
-
Preparation:
-
Containerization:
-
Labeling:
-
Storage and Disposal:
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area for non-hazardous chemical waste.[5][6]
-
Follow your institution's procedures for having non-hazardous waste collected by the EHS department or for direct disposal in the appropriate waste stream.[5][6]
-
-
Empty Containers:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 10-Formyltetrahydrofolic Acid
For researchers, scientists, and drug development professionals, ensuring the integrity of your work and the safety of your team is paramount. This guide provides essential, immediate safety and logistical information for handling 10-Formyltetrahydrofolic acid, a crucial intermediate in one-carbon metabolism. Adherence to these protocols will help maintain the chemical's stability and prevent contamination, ensuring the accuracy and reliability of your experimental outcomes.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with the care afforded to all laboratory chemicals. One safety data sheet for a related compound, 10-Formylfolic acid, indicates it may cause allergic skin reactions and respiratory difficulties if inhaled, underscoring the importance of minimizing exposure.[1]
Essential Safety and Handling Information
Proper storage and handling are critical to prevent the degradation of this compound.[2] It is susceptible to degradation from light, heat, and oxidation.[2]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Solid Form: -20°C. Solution: -80°C. | [2] |
| Storage Conditions | Tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen). Protect from light and moisture. | [2][3] |
| Appearance | Yellow to brown solid powder. | [3][4] |
| Stability | Stable in solid form under recommended conditions. Solutions are reported to be stable for up to one year at -80°C. Relatively stable across a pH range of 2 to 10. | [2] |
| Solubility | Soluble in DMSO. The disodium (B8443419) salt form generally has enhanced water solubility and stability. | [3][4][5] |
| Shipping | Often shipped on dry ice. | [3] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Note the shipping conditions (e.g., received on dry ice) and transfer immediately to the appropriate storage.
-
Review the supplier's Safety Data Sheet (SDS) and Certificate of Analysis.
2. Storage:
-
Store the solid compound at -20°C in a tightly sealed, light-protected container, preferably under an inert atmosphere.[2]
-
For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3]
3. Preparation of Solutions:
-
Handle the solid powder in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE) as outlined in the table below.
-
Use newly opened or anhydrous solvents for reconstitution, as some forms can be hygroscopic.[3]
-
If using DMSO for solubilization, ultrasonic and warming may be necessary.[3]
4. Use in Experiments:
-
When working with solutions, conduct all procedures in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Minimize exposure to light, especially UV radiation.[2]
5. Spill Response:
-
In case of a spill of the solid powder, gently sweep it up to avoid creating dust. Use a damp cloth or paper towel to wipe the area.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
Wash hands thoroughly after cleanup.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard when handling this compound in a laboratory setting.[6][7]
| PPE Category | Type/Characteristics | Application |
| Hand Protection | Disposable nitrile gloves. | Required when handling the solid or solutions to prevent skin contact.[6][8] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Minimum requirement to protect from dust particles or splashes.[8][9] |
| Body Protection | Laboratory coat. | Protects skin and clothing from potential contamination.[8][9] |
| Respiratory Protection | N95 respirator or use of a chemical fume hood. | Recommended when handling the powder outside of a contained workspace to prevent inhalation.[6][9] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Solid or Solutions: Dispose of as chemical waste through your institution's hazardous waste program.
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed waste container for chemical waste disposal.
-
Contaminated PPE (e.g., gloves): Remove and dispose of in the appropriate laboratory waste stream. Do not wear contaminated PPE outside of the laboratory.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Decision-Making for Personal Protective Equipment (PPE)
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 2800-34-2 | >98% [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com.au [westlab.com.au]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
